Ezutromid
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a utrophin upregulator; structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
5-ethylsulfonyl-2-naphthalen-2-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-2-24(21,22)16-9-10-18-17(12-16)20-19(23-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGCNXAZROJSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241525 | |
| Record name | SMT c1100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945531-77-1 | |
| Record name | 5-(Ethylsulfonyl)-2-(2-naphthalenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945531-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ezutromid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945531771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezutromid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12888 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SMT c1100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EZUTROMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/645R07LF0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ezutromid's Mechanism of Action in Duchenne Muscular Dystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ezutromid (formerly SMT C1100) is a small molecule utrophin modulator that was investigated as a potential treatment for Duchenne muscular dystrophy (DMD). The core of its mechanism of action is the upregulation of utrophin, a protein that is structurally and functionally similar to the dystrophin protein which is absent in individuals with DMD. By increasing utrophin levels, this compound aimed to compensate for the lack of dystrophin, thereby protecting muscle fibers from damage, reducing inflammation, and slowing disease progression. More recent research has identified the aryl hydrocarbon receptor (AhR) as a molecular target of this compound, where it functions as an antagonist. While early clinical trials showed some promising interim results, the development of this compound was ultimately discontinued (B1498344) as the Phase 2 clinical trial, PhaseOut DMD, did not meet its primary or secondary endpoints at 48 weeks. This guide provides a detailed technical overview of this compound's mechanism of action, summarizing the key preclinical and clinical findings.
Introduction to Duchenne Muscular Dystrophy and the Role of Utrophin
Duchenne muscular dystrophy is a fatal, X-linked recessive genetic disorder characterized by progressive muscle degeneration and weakness. It is caused by mutations in the DMD gene, which leads to an absence or significant deficiency of the dystrophin protein. Dystrophin is a critical component of the dystrophin-glycoprotein complex (DGC), which provides a structural link between the internal cytoskeleton of muscle fibers and the extracellular matrix. This linkage is essential for maintaining the integrity of the sarcolemma (muscle cell membrane) during muscle contraction.
In the absence of functional dystrophin, the sarcolemma becomes fragile and susceptible to damage, leading to a cascade of detrimental events including chronic muscle inflammation, necrosis, and the progressive replacement of muscle tissue with fibrotic and adipose tissue.
Utrophin is an autosomal paralogue of dystrophin, sharing significant structural and functional homology. During fetal development, utrophin is expressed at the sarcolemma. However, in mature muscle fibers, its expression is largely replaced by dystrophin and becomes restricted primarily to the neuromuscular and myotendinous junctions. In dystrophic muscle, utrophin is naturally upregulated to some extent and localizes to the sarcolemma, suggesting a compensatory role. Preclinical studies have demonstrated that a sufficient increase in utrophin expression can functionally compensate for the absence of dystrophin, protecting muscle fibers from damage and ameliorating the dystrophic phenotype in the mdx mouse model of DMD.[1] This established utrophin modulation as a promising therapeutic strategy for DMD, applicable to all patients regardless of their specific DMD gene mutation.
The Molecular Mechanism of this compound
This compound was developed as a first-in-class, orally administered small molecule designed to upregulate the expression of utrophin. The intended therapeutic effect was to maintain sufficient levels of utrophin at the sarcolemma of mature muscle fibers to functionally substitute for the missing dystrophin.
Utrophin Modulation
Aryl Hydrocarbon Receptor (AhR) Antagonism
Subsequent research has elucidated a more specific molecular target for this compound. Through chemical proteomics and phenotypic profiling, the aryl hydrocarbon receptor (AhR) was identified as a direct binding partner of this compound.[4] this compound was found to act as an antagonist of the AhR.[4]
The proposed pathway suggests that by inhibiting the AhR, this compound may lead to the stabilization of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). PGC-1α is known to be a positive regulator of utrophin expression. Therefore, the antagonistic effect of this compound on AhR is believed to result in increased PGC-1α activity, which in turn drives the upregulation of utrophin transcription. Other known AhR antagonists have also been shown to increase utrophin levels, further supporting this as a viable pathway for utrophin modulation.[4]
Caption: Proposed Mechanism of Action of this compound.
Preclinical Data in the mdx Mouse Model
The mdx mouse, which has a naturally occurring mutation in the dystrophin gene, is the most commonly used animal model for preclinical studies in DMD.
Effects on Utrophin Expression and Muscle Pathology
Studies in mdx mice demonstrated that daily oral administration of this compound led to a significant reduction in the pathological hallmarks of DMD.[2] While detailed quantitative data from these specific studies is limited in publicly available literature, the observed benefits included:
-
Increased Utrophin Expression: As the primary mechanism, this compound was shown to increase utrophin protein levels in the muscles of mdx mice.
-
Reduction in Muscle Necrosis and Regeneration: A key indicator of muscle damage in DMD is the presence of centrally nucleated fibers, which are a sign of ongoing muscle regeneration following necrosis. This compound treatment was associated with a reduction in these markers.
-
Reduction in Fibrosis: The progressive replacement of muscle tissue with fibrous connective tissue is a major contributor to the loss of muscle function. Preclinical data suggested that this compound could ameliorate this fibrotic process.
Table 1: Summary of Key Preclinical Findings for this compound in mdx Mice
| Parameter | Observation | Reference |
| Utrophin Protein Levels | Increased in skeletal muscle | [2] |
| Muscle Pathology | Significant reduction in dystrophic pathology | [2] |
Clinical Development and the PhaseOut DMD Trial
This compound progressed to clinical trials in boys with DMD. The most significant of these was the PhaseOut DMD study, a Phase 2 open-label trial designed to provide proof of concept for this compound.
PhaseOut DMD Trial Design
-
Objective: To evaluate the activity and safety of this compound in ambulatory boys with DMD.
-
Population: 40 boys aged 5 to 10 years.
-
Treatment: Oral administration of this compound for 48 weeks.
-
Primary Endpoint: Change from baseline in magnetic resonance imaging (MRI) and spectroscopy (MRS) parameters of leg muscles.
-
Secondary Endpoints: Changes in utrophin protein levels and muscle fiber regeneration as assessed by muscle biopsy.
Interim 24-Week Clinical Trial Results
Interim results from the PhaseOut DMD trial at 24 weeks of treatment showed some encouraging signs of biological activity.
Table 2: Quantitative Results from the 24-Week Interim Analysis of the PhaseOut DMD Trial
| Parameter | Baseline (Mean) | 24 Weeks (Mean) | Change | Statistical Significance | Reference |
| Developmental Myosin (%) | 11.37 | 8.76 | -23% | Statistically Significant | |
| Utrophin Protein Intensity | 0.370 | 0.396 | +7% | Not Statistically Significant | |
| MRS-T2 Soleus (ms) | 31.850 | 30.989 | -0.861 | Statistically Significant | [5] |
| MRS-T2 Vastus Lateralis (ms) | 32.265 | 31.795 | -0.470 | Not Statistically Significant |
-
Reduction in Muscle Damage: Treatment with this compound resulted in a statistically significant 23% reduction in the mean level of developmental myosin in muscle biopsies.[6] Developmental myosin is a biomarker for muscle regeneration, and its reduction suggests a decrease in muscle fiber damage and turnover.
-
Increase in Utrophin Expression: There was a 7% increase in the mean intensity of utrophin protein at the sarcolemma. However, this change was not statistically significant at the 24-week time point.
-
Reduction in Muscle Inflammation: Magnetic Resonance Spectroscopy (MRS) was used to measure the transverse relaxation time (T2), a marker of muscle inflammation and edema. A statistically significant reduction in MRS-T2 was observed in the soleus muscle, and a non-significant reduction was seen in the vastus lateralis muscle, suggesting a decrease in muscle inflammation.[5]
48-Week Trial Results and Discontinuation of Development
Despite the promising interim findings, Summit Therapeutics announced in June 2018 that the PhaseOut DMD trial did not meet its primary or secondary endpoints at the 48-week time point. The company subsequently discontinued the development of this compound. The lack of sustained efficacy was postulated to be potentially due to this compound's metabolic profile, which may have led to reduced drug exposure over time.[4]
Experimental Protocols
Detailed experimental protocols for the key assays used in the evaluation of this compound are outlined below. These are representative protocols based on standard methodologies in the field.
Western Blotting for Utrophin Quantification
References
- 1. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muscle Structure Influences Utrophin Expression in mdx Mice | PLOS Genetics [journals.plos.org]
- 4. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actionduchenne.org [actionduchenne.org]
- 6. Embryonic myosin is a regeneration marker to monitor utrophin-based therapies for DMD - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Aryl Hydrocarbon Receptor in Ezutromid's Utrophin-Modulating Effects: A Technical Guide
Introduction
Duchenne muscular dystrophy (DMD) is a fatal, X-linked recessive genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration and weakness.[1][2] A promising therapeutic strategy for DMD, independent of the specific dystrophin gene mutation, is the upregulation of utrophin, a structural and functional analogue of dystrophin.[1][3] Ezutromid (SMT C1100) emerged as a first-in-class, orally administered small molecule utrophin modulator for the potential treatment of DMD.[1][3] While initial clinical trials showed promising results at 24 weeks, the Phase 2 trial ultimately failed to meet its primary and secondary endpoints at 48 weeks, leading to the discontinuation of its development.[1][3][4][5] Subsequent research to understand its mechanism of action identified the Aryl Hydrocarbon Receptor (AHR) as a direct molecular target of this compound.[4][6][7][8] This guide provides an in-depth technical overview of the role of AHR in mediating the effects of this compound.
This compound as an Aryl Hydrocarbon Receptor Antagonist
Chemical proteomics and phenotypic profiling have demonstrated that this compound binds to the Aryl Hydrocarbon Receptor (AHR) with a potent apparent dissociation constant (KD) of 50 nM.[4][7] Further investigation revealed that this compound functions as an AHR antagonist.[4][6][7][9]
Upon binding, AHR agonists typically induce the translocation of the receptor from the cytoplasm to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[10] This complex then binds to xenobiotic responsive elements (XREs) in the DNA, initiating the transcription of target genes, including the AHR repressor (AhRR) and cytochrome P450 family members like Cyp1b1.[10]
This compound, as an antagonist, inhibits this signaling cascade.[4] Treatment with this compound was shown to downregulate the expression of AHR-responsive genes, AhRR and Cyp1b1, in both dystrophin-deficient mouse (mdx) and human DMD myoblasts.[4][9] Immunofluorescence studies confirmed that this compound does not promote the nuclear translocation of AHR and can counteract the effects of a potent AHR agonist, retaining AHR in the cytoplasm.[4][9]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Effect of this compound on Gene Expression in Myoblasts
| Gene | Cell Line | Treatment | Fold Change vs. DMSO | Significance (p-value) |
| Utrophin (Utrn) | mdx mouse | 3 µM this compound (24h) | >2.0 | <0.0001 |
| Utrophin (UTRN) | Human DMD | 3 µM this compound (24h) | >2.0 | <0.0001 |
| AHR | mdx mouse | 3 µM this compound (24h) | ~1.5 | <0.0001 |
| AHR | Human DMD | 3 µM this compound (24h) | ~1.5 | <0.0001 |
| AhRR | mdx mouse | 3 µM this compound (24h) | <0.5 | <0.0001 |
| AhRR | Human DMD | 3 µM this compound (24h) | <0.5 | <0.0001 |
| Cyp1b1 | mdx mouse | 3 µM this compound (24h) | ~0.66 | <0.0001 |
| Cyp1b1 | Human DMD | 3 µM this compound (24h) | ~0.66 | <0.0001 |
| Data derived from studies on dystrophin-deficient mouse (mdx) and human DMD myoblasts.[4][9] |
Table 2: Effect of AHR Antagonist GNF-351 on Protein Levels in Human DMD Cells
| Protein | Treatment | Fold Increase vs. DMSO | Significance (p-value) |
| Utrophin | GNF-351 (24h) | 2.7 (dose-dependent) | <0.05 |
| AHR | GNF-351 (24h) | 3.0 | <0.05 |
| Data demonstrates that other AHR antagonists also upregulate utrophin.[4] |
Table 3: Interim 24-Week Results from PhaseOut DMD Clinical Trial
| Biomarker | Baseline (Mean) | 24 Weeks (Mean) | Mean Change | 95% Confidence Interval |
| Developmental Myosin (%) | 11.37 | 8.76 | -23% | -4.33, -0.90 |
| Utrophin Protein Intensity | 0.370 | 0.396 | +7% | -0.005, 0.058 |
| These results from patient biopsies provided initial evidence of target engagement and a reduction in muscle damage.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols were central to identifying and characterizing the role of AHR in this compound's action.
1. Target Identification via Chemical Proteomics:
-
Objective: To identify the direct binding partners of this compound in an unbiased manner.
-
Methodology:
-
Synthesis of an this compound-based chemical probe incorporating a photo-reactive group and an affinity tag (e.g., biotin).
-
Incubation of the probe with cell lysates from a relevant cell line (e.g., human DMD myoblasts).
-
UV irradiation to induce covalent cross-linking of the probe to its binding partners.
-
Affinity purification of the probe-protein complexes using streptavidin-coated beads.
-
Elution of the captured proteins.
-
Protein identification and quantification using mass spectrometry (LC-MS/MS).
-
Bioinformatic analysis to identify specific and high-affinity binding partners, leading to the identification of AHR.
-
2. Real-Time Quantitative PCR (RT-qPCR):
-
Objective: To measure the effect of this compound on the mRNA expression of AHR, utrophin, and AHR-responsive genes.
-
Methodology:
-
Cell Culture: Dystrophin-deficient mouse (mdx) or human DMD myoblasts were cultured under standard conditions.
-
Treatment: Cells were treated with either this compound (e.g., 3 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
RNA Extraction: Total RNA was isolated from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the RNA template using reverse transcriptase.
-
qPCR Reaction: The qPCR reaction was performed using a thermal cycler with specific primers for the target genes (Utrn, AHR, AhRR, Cyp1b1) and a reference gene (e.g., S13) for normalization. A fluorescent dye (e.g., SYBR Green) was used to detect DNA amplification.
-
Data Analysis: The relative fold change in gene expression was calculated using the comparative CT (ΔΔCT) method. Statistical significance was determined using a paired two-tailed Student's t-test.[4][9]
-
3. Western Blotting:
-
Objective: To quantify the effect of AHR antagonists on utrophin and AHR protein levels.
-
Methodology:
-
Cell Treatment and Lysis: Human DMD cells were treated with AHR antagonists (e.g., GNF-351) or DMSO. Cells were then lysed to extract total protein.
-
Protein Quantification: The total protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for utrophin and AHR. A loading control antibody (e.g., GAPDH) was also used.
-
Detection: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by the addition of a chemiluminescent substrate for detection.
-
Analysis: The intensity of the protein bands was quantified using densitometry software and normalized to the loading control.
-
4. Immunofluorescence:
-
Objective: To visualize the subcellular localization of AHR following treatment with this compound or an AHR agonist.
-
Methodology:
-
Cell Culture and Treatment: Human DMD myoblasts were grown on coverslips and treated with DMSO, this compound, an AHR agonist (e.g., ITE), or a combination.
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells were incubated with a primary antibody against AHR, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei were counterstained with a DNA-binding dye (e.g., DAPI).
-
Imaging: The coverslips were mounted on slides, and images were captured using a fluorescence microscope. The localization of AHR (cytoplasmic vs. nuclear) was then assessed.[9]
-
Visualizing the Pathways and Processes
Diagram 1: this compound's AHR Antagonist Signaling Pathway
Caption: this compound inhibits AHR, preventing its nuclear translocation and downstream signaling.
Diagram 2: Experimental Workflow for Target Identification
Caption: Workflow from phenotypic screening to the identification and validation of AHR.
Diagram 3: Therapeutic Hypothesis for AHR Antagonism in DMD
Caption: Logical relationship between AHR antagonism and the therapeutic goal in DMD.
Clinical Context and Future Directions
The clinical development of this compound provided valuable insights despite its eventual discontinuation. The Phase 2 PhaseOut DMD trial showed promising interim results at 24 weeks, with a statistically significant reduction in muscle damage biomarkers like developmental myosin and an increase in utrophin protein levels in patient biopsies.[11] However, these positive effects were not sustained, and the trial did not meet its endpoints at 48 weeks.[4][5][7]
One hypothesis for the lack of sustained efficacy is related to this compound's metabolic profile.[6][9] Repeated dosing led to reduced drug exposure in patients, potentially because antagonism of AHR, which regulates the xenobiotic response, may suppress this compound's own metabolism in the short term.[4]
The identification and validation of AHR as the molecular target of this compound is a landmark achievement.[4] It represents the first validation of a disease-modifying drug target for DMD and transforms the field from purely phenotypic screening to target-based drug discovery.[4] This knowledge paves the way for the development of next-generation AHR antagonists with improved efficacy, better pharmacokinetic properties, and a more sustained clinical benefit for all patients with Duchenne muscular dystrophy.[5][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Targeting of Signaling Pathways in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of next generation utrophin modulators for Duchenne muscular dystrophy: Learning from clinical setbacks - American Chemical Society [acs.digitellinc.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Russell group research reveals molecular target of the Utrophin modulator this compound — Department of Pharmacology [pharm.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actionduchenne.org [actionduchenne.org]
Ezutromid: A Technical Whitepaper on a Utrophin Modulator for Duchenne Muscular Dystrophy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ezutromid (SMT C1100) was a first-in-class, orally administered small molecule developed as a utrophin modulator for the treatment of Duchenne Muscular Dystrophy (DMD). The therapeutic strategy centered on the upregulation of utrophin, a structural and functional homolog of dystrophin, with the aim of compensating for the absence of dystrophin in DMD patients, regardless of their specific genetic mutation.[1] While early clinical data showed some encouraging signs, the Phase 2 clinical trial, PhaseOut DMD, ultimately failed to meet its primary and secondary endpoints, leading to the discontinuation of its development in 2018.[2] Subsequent research has elucidated that this compound's mechanism of action involves the antagonism of the Aryl Hydrocarbon Receptor (AhR).[3][4] This whitepaper provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical data, clinical trial results, and key experimental protocols.
Introduction to Duchenne Muscular Dystrophy and the Utrophin Strategy
Duchenne Muscular Dystrophy is a fatal, X-linked recessive genetic disorder characterized by the absence of the dystrophin protein.[1] Dystrophin is a critical component of the dystrophin-glycoprotein complex, which provides structural stability to the sarcolemma of muscle fibers during contraction.[1] Its absence leads to progressive muscle degeneration, inflammation, and fibrosis, culminating in premature death.[1]
Utrophin is a protein with significant structural and functional homology to dystrophin.[5] During early muscle development, utrophin is expressed at the sarcolemma, a role that is later taken over by dystrophin in mature muscle fibers.[6] In dystrophin-deficient muscle, utrophin is naturally upregulated to some extent, suggesting it can partially compensate for the lack of dystrophin.[7] The therapeutic hypothesis behind this compound was that further pharmacological upregulation of utrophin could protect muscle fibers from damage and slow the progression of DMD.[5] Preclinical studies in the mdx mouse model of DMD suggested that a 1.5 to 2-fold increase in utrophin levels could be beneficial.[7]
Mechanism of Action: From Phenotypic Discovery to Aryl Hydrocarbon Receptor (AhR) Antagonism
This compound was initially identified through a phenotypic screening assay designed to find compounds that could upregulate the utrophin gene.[8] For a significant period of its development, the precise molecular target was unknown.
Subsequent research, conducted after the clinical trials, identified the Aryl Hydrocarbon Receptor (AhR) as the molecular target of this compound.[3][8] this compound was found to bind to AhR with high affinity (apparent KD of 50 nM) and function as an antagonist.[4][9][10] This antagonism leads to the upregulation of utrophin. Other known AhR antagonists have also been shown to increase utrophin expression, validating AhR as a therapeutic target for utrophin modulation.[4] The precise signaling pathway linking AhR antagonism to utrophin upregulation is still under investigation but is thought to involve the stabilization of the peroxisome proliferator-activated receptor gamma coactivator (PGC1α).[11]
Signaling Pathway of this compound as an AhR Antagonist
Preclinical Data
This compound demonstrated promising results in preclinical studies using the mdx mouse model of DMD. Daily oral administration led to increased utrophin levels, improved muscle pathology, and enhanced muscle strength and resistance to exercise.[7]
Table 1: Summary of Preclinical Efficacy in mdx Mice
| Parameter | Result | Reference |
| Utrophin Expression Increase | 1.5 to 2-fold increase in tibialis anterior, diaphragm, and heart muscles. | [7] |
| Muscle Pathology | Amelioration of dystrophic phenotype. | [7] |
| Muscle Function | Improved muscle strength and resistance to exercise. | [7] |
Clinical Development
The clinical development of this compound included Phase 1 studies in healthy volunteers and DMD patients, culminating in the Phase 2 proof-of-concept trial, PhaseOut DMD.
Pharmacokinetics and Formulation
Early clinical trials revealed lower plasma exposure of this compound in DMD patients compared to healthy volunteers, which was attributed to dietary differences.[10] The administration of this compound with a balanced diet, including full-fat milk, improved its absorption and resulted in higher systemic exposure.[12] Different formulations, designated F3 and F6, were evaluated to optimize bioavailability.[13]
Table 2: Summary of this compound Clinical Trials
| Trial Identifier | Phase | N | Patient Population | Dosing | Key Findings | Reference |
| NCT02383511 | 1b | 12 | Ambulatory boys with DMD (ages 5-13) | Placebo, 1250 mg BID, 2500 mg BID (dose-escalating) | Safe and well-tolerated. Plasma concentrations sufficient for utrophin modulation achieved with food. | [14],[12] |
| PhaseOut DMD (NCT02858362) | 2 | ~40 | Ambulatory boys with DMD (ages 5-10) on stable corticosteroids | 2500 mg BID (oral suspension) | 24-week interim: 7% increase in mean utrophin protein intensity; statistically significant reduction in muscle damage and inflammation markers (developmental myosin and MRS-T2). 48-week final: Failed to meet primary endpoint (change in MRI leg muscle parameters) and secondary endpoints (utrophin levels and muscle damage). | [14],[3] |
PhaseOut DMD Trial: Interim Hope and Final Disappointment
The PhaseOut DMD trial was a 48-week, open-label study designed to assess the efficacy and safety of this compound.[6]
Interim 24-Week Results: At 24 weeks, interim analysis showed some positive signals. There was a modest 7% increase in mean utrophin protein intensity in muscle biopsies.[9] More notably, there were statistically significant reductions in biomarkers of muscle damage and inflammation. This included a decrease in developmental myosin and a reduction in the transverse relaxation time (T2) as measured by magnetic resonance spectroscopy (MRS), suggesting a positive effect on muscle health.[5]
Final 48-Week Results: Despite the encouraging interim data, the 48-week results were disappointing. The trial did not meet its primary endpoint of demonstrating a significant change in leg muscle parameters as measured by MRI.[2] Furthermore, the secondary endpoints, including a sustained increase in utrophin levels and a reduction in muscle damage biomarkers, were also not met.[2] This lack of sustained efficacy led Summit Therapeutics to discontinue the development of this compound.[2] The reasons for the discrepancy between the 24-week and 48-week results are not fully understood but may be related to the drug's metabolism and a lack of sustained target engagement.[8]
Experimental Protocols
Utrophin Quantification by Western Blot
This protocol is a generalized representation based on standard laboratory techniques and information from related research.[15][16]
-
Protein Extraction: Muscle biopsy samples are homogenized in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of total protein for each sample are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a protein-rich solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for utrophin. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is added to the membrane, which reacts with the HRP to produce light. The signal is captured using an imaging system, and the intensity of the bands corresponding to utrophin is quantified using densitometry software. A loading control (e.g., total protein stain or an antibody against a housekeeping protein) is used to normalize the utrophin signal.
Aryl Hydrocarbon Receptor (AhR) Antagonist Assay
This protocol outlines a method to assess the AhR antagonist activity of a compound like this compound.[15]
-
Cell Culture: Human or mouse myoblasts are cultured under standard conditions.
-
Compound Treatment: Cells are treated with the test compound (this compound), an AhR agonist (e.g., ITE), a vehicle control (e.g., DMSO), or a combination of the agonist and the test compound for a specified period (e.g., 24 hours).
-
RNA Extraction and qPCR: Total RNA is extracted from the cells. The expression of AhR-responsive genes, such as Cyp1a1 and AhRR, and the Utrophin gene is quantified using quantitative real-time polymerase chain reaction (qPCR). A significant downregulation of Cyp1a1 and AhRR in the presence of the agonist and the test compound, compared to the agonist alone, indicates antagonist activity. An increase in Utrophin mRNA would demonstrate target engagement.
-
Immunofluorescence for AhR Localization: Cells grown on coverslips are treated as described above. They are then fixed, permeabilized, and stained with a primary antibody against AhR, followed by a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI). In the presence of an agonist, AhR translocates from the cytoplasm to the nucleus. An effective antagonist like this compound would prevent this nuclear translocation.
Conclusion and Future Perspectives
The development of this compound represents a significant chapter in the search for a broadly applicable therapy for Duchenne Muscular Dystrophy. Although the Phase 2 clinical trial did not demonstrate the required efficacy for continued development, the program provided valuable insights. The initial encouraging signs at 24 weeks suggest that utrophin modulation may have a transient biological effect.
Crucially, the post-trial discovery of the Aryl Hydrocarbon Receptor as the molecular target of this compound has opened a new, more rational avenue for drug discovery.[3][8] Future efforts can now focus on developing novel AhR antagonists with improved pharmacokinetic and pharmacodynamic properties, potentially leading to a more sustained and clinically meaningful upregulation of utrophin. The story of this compound underscores the challenges of drug development for rare diseases and highlights the importance of understanding a drug's precise mechanism of action to overcome setbacks and guide future research.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. PhaseOut DMD | DMD Hub [dmdhub.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Identification of serum protein biomarkers for utrophin based DMD therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Russell group research reveals molecular target of the Utrophin modulator this compound — Department of Pharmacology [pharm.ox.ac.uk]
- 9. treat-nmd.org [treat-nmd.org]
- 10. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Phase 1b Trial to Assess the Pharmacokinetics of this compound in Pediatric Duchenne Muscular Dystrophy Patients on a Balanced Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Summit reports positive Phase I trial results of this compound to treat DMD - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Upregulation of utrophin improves the phenotype of Duchenne muscular dystrophy hiPSC-derived CMs - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Ezutromid: A Technical Guide to Utrophin Modulation in mdx Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of Ezutromid (formerly SMT C1100) in the mdx mouse model of Duchenne Muscular Dystrophy (DMD). This compound was developed as a first-in-class, orally administered small molecule designed to modulate the expression of utrophin, a protein considered a functional analogue of the deficient dystrophin in DMD. While its clinical development was ultimately discontinued, the preclinical data generated for this compound offers valuable insights into the therapeutic potential and biological mechanisms of utrophin upregulation.
Executive Summary
Duchenne Muscular Dystrophy is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, necrosis, and inflammation.[1][2] The mdx mouse, which has a nonsense mutation in the dystrophin gene, is the most commonly used animal model for preclinical DMD research.[2] A key therapeutic strategy for DMD aims to upregulate the expression of utrophin, an autosomal paralogue of dystrophin.[3] In mature, healthy muscle, dystrophin is located at the sarcolemma, while utrophin is primarily at the neuromuscular junction. However, in dystrophin-deficient muscle, utrophin is naturally upregulated and can partially compensate for the lack of dystrophin, thereby protecting muscle fibers from damage.[4][5]
Preclinical studies in mdx mice demonstrated that daily oral administration of this compound increased utrophin expression in crucial muscle groups, including skeletal, respiratory, and cardiac muscles.[4] This led to enhanced sarcolemmal stability and a significant reduction in the hallmarks of DMD pathology, such as necrosis, regeneration, and fibrosis, which translated into functional muscle improvements.[4][6] The mechanism of action for this compound was later identified as antagonism of the Aryl Hydrocarbon Receptor (AhR).[1][6]
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Antagonism
Initial development of this compound was based on a phenotypic screen for utrophin gene upregulation.[1] Later studies elucidated its molecular target, identifying this compound as an antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][6] AhR antagonism is believed to increase utrophin expression by stabilizing the transcriptional coactivator PGC-1α, which is known to stimulate the utrophin promoter.[6] In mdx myoblasts, this compound treatment led to a decrease in the expression of AhR-responsive genes, confirming its antagonistic activity.[1]
Preclinical Efficacy Data in mdx Mouse Models
Oral administration of this compound in mdx mice resulted in significant improvements across biochemical, histological, and functional endpoints. The treatment was shown to be effective both in standard and exercised mdx models and demonstrated synergistic effects when combined with the standard-of-care steroid, prednisolone.[4]
Quantitative Efficacy Summary
The following tables summarize the key quantitative outcomes from various preclinical studies of this compound in the mdx mouse model.
Table 1: Utrophin Expression
| Parameter | Cell/Tissue Type | Treatment Details | Result | Citation(s) |
|---|---|---|---|---|
| Utrophin mRNA | Human Myoblasts | In vitro | ▲ 25% increase | [4] |
| Utrophin Protein | Human Myoblasts | In vitro | ▲ 50% increase | [4] |
| Utrophin Protein | mdx Mouse Myoblasts | 24h treatment | ▲ ~1.5-fold increase | [1] |
| Utrophin mRNA & Protein | Skeletal, Respiratory, Cardiac Muscle | 50 mg/kg daily dose (in vivo) | Significant increase |[4][7] |
Table 2: Muscle Pathology and Function
| Parameter | Muscle Type | Treatment Details | Result | Citation(s) |
|---|---|---|---|---|
| Muscle Pathology | Skeletal Muscle | 50 mg/kg daily dose (in vivo) | ▼ Significant reduction in necrosis, regeneration, and fibrosis | [4][7] |
| Muscle Strength & Resistance | Not specified | Daily dosing (in vivo) | ▲ Improved muscle strength and resistance to exercise | [6] |
| Mitochondrial Damage | Not specified | In vivo | ▼ Reduced mitochondrial damage and oxidative stress | [8] |
| Sarcolemmal Stability | Skeletal, Respiratory, Cardiac Muscle | Daily dosing (in vivo) | ▲ Improved stability |[4] |
Experimental Protocols and Methodologies
The preclinical validation of this compound involved a series of standardized in vitro and in vivo experiments.
Animal Models and Drug Administration
-
Model: The dystrophin-deficient mdx mouse was the primary animal model used.[4][6] This model is genetically and biochemically homologous to human DMD.[9]
-
Administration: this compound was administered orally on a daily basis.[4][6] A key dose used in efficacy studies was 50 mg/kg.[7]
-
Formulation: Early preclinical and clinical studies utilized different formulations, including a microfluidized aqueous oral suspension (F3) and a powder for suspension (F6), to optimize bioavailability.[4]
Key Experimental Assays
-
In Vitro Utrophin Upregulation:
-
In Vivo Efficacy Studies:
-
Treatment: mdx mice were treated with daily oral doses of this compound or a vehicle control over a defined period (e.g., 28 days).[7]
-
Histopathology: Muscle tissues (e.g., quadriceps, diaphragm, heart) were sectioned and stained to assess key hallmarks of dystrophy, including central nucleation (a marker of regeneration), necrosis, and fibrosis.[4]
-
Protein Analysis: Utrophin protein expression and localization to the sarcolemma were evaluated in muscle tissue sections via immunohistochemistry and Western blot.[4]
-
Functional Assessment: Whole-body function was assessed through metrics like resistance to exercise.[6]
-
Therapeutic Rationale and Conclusion
The therapeutic strategy underpinning this compound is based on the principle that sufficient upregulation of utrophin can functionally replace the missing dystrophin, thereby restoring the link between the internal cytoskeleton and the extracellular matrix and protecting muscle fibers from contraction-induced damage.[5][6]
The preclinical studies of this compound in mdx mouse models successfully demonstrated proof-of-concept for utrophin modulation as a therapeutic approach for DMD. The compound consistently showed an ability to increase utrophin levels, reduce muscle pathology, and improve muscle function in these models.[4][6][8] Although the Phase 2 clinical trial (PhaseOut DMD) did not meet its primary and secondary endpoints, leading to the discontinuation of the program, the preclinical data remain a cornerstone for the continued development of next-generation utrophin modulators.[6] These foundational studies have validated the therapeutic target and provided critical insights for designing future treatments for all individuals with Duchenne Muscular Dystrophy, irrespective of their specific dystrophin gene mutation.[4]
References
- 1. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical drug tests in the mdx mouse as a model of dystrophinopathies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. musculardystrophynews.com [musculardystrophynews.com]
- 9. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Utrophin Modulator: A Technical Deep Dive into the Discovery and Initial Screening of Ezutromid (SMT C1100)
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of Ezutromid (formerly SMT C1100), a first-in-class utrophin modulator investigated for the treatment of Duchenne muscular dystrophy (DMD). Developed by Summit Therapeutics, this compound emerged from a rigorous screening process designed to identify compounds capable of upregulating utrophin, a protein with the potential to functionally compensate for the absence of dystrophin in DMD patients.[1][2][3][4] This document details the experimental methodologies, quantitative outcomes, and the elucidation of its mechanism of action, offering valuable insights for researchers and professionals in the field of drug development.
High-Throughput Phenotypic Screening: Identifying a Utrophin Upregulator
This compound was identified through an exhaustive chemical screening and optimization campaign centered on a cell-based phenotypic assay.[5][6] The primary goal was to discover molecules that could increase the transcription of the utrophin gene (UTRN).
Experimental Protocol: Utrophin Promoter-Luciferase Reporter Assay
A murine myoblast cell line derived from the H-2K-tsA58 x mdx mouse model (H2k-mdx) was engineered to stably express a luciferase reporter gene under the control of an 8.4 kb segment of the human utrophin A promoter.[4] This promoter region was selected as it contains the known regulatory motifs for utrophin expression. The resulting cell line, H2k-mdx utrnA-luc, served as the platform for the high-throughput screening (HTS).
The screening protocol involved the following key steps:
-
Cell Plating: H2k-mdx utrnA-luc cells were seeded in 96-well plates.
-
Compound Incubation: A diverse chemical library was added to the cells, with each compound typically tested at a single concentration in the initial screen. The cells were incubated with the compounds for 48 hours.
-
Luciferase Assay: Following incubation, a luciferase substrate was added to the wells.
-
Signal Detection: The luminescence signal, directly proportional to the activity of the utrophin promoter, was measured using a luminometer.
-
Hit Identification: Compounds that induced a significant increase in luciferase activity compared to vehicle-treated controls were identified as "hits."
This HTS assay led to the identification of several compounds that could increase the transcription of the utrophin gene, ultimately leading to the selection and optimization of SMT C1100 (this compound).[5][6]
In Vitro Validation and Potency Assessment
Following the primary screen, this compound underwent further characterization in various in vitro models to confirm its activity and determine its potency.
Dose-Response and Potency in Murine Myoblasts
The potency of this compound was determined using the H2k-mdx utrnA-luc reporter cell line. The compound demonstrated a dose-dependent increase in luciferase activity, with a maximal increase of four to five-fold compared to the vehicle control.[5]
Utrophin mRNA and Protein Upregulation in Human Cells
To confirm the relevance of the findings in a human context, this compound was tested in human myoblasts and myotubes derived from DMD patients.
-
Cell Culture and Treatment: Human myoblasts were cultured and treated with this compound or vehicle (DMSO) for 72 hours.
-
RNA Extraction: Total RNA was isolated from the cells.
-
Reverse Transcription: RNA was reverse-transcribed into cDNA.
-
Quantitative PCR: Real-time PCR was performed using specific primers for the human utrophin transcript and a reference gene (e.g., β-actin) for normalization.
-
Data Analysis: The relative change in utrophin mRNA levels was calculated using the comparative Ct method.
-
Cell Culture and Treatment: Human DMD myoblasts were treated with this compound or vehicle for 3 days.
-
Protein Extraction: Cells were lysed to extract total protein.
-
Protein Quantification: The total protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane was probed with a primary antibody specific for utrophin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal was visualized using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: The intensity of the utrophin band was quantified and normalized to a loading control (e.g., total protein or a housekeeping protein).
In Vitro Screening Data Summary
| Assay | Cell Line | Parameter | Result |
| Utrophin Promoter-Luciferase Assay | H2k-mdx utrnA-luc | EC50 | 0.4 µM[5] |
| Utrophin Promoter-Luciferase Assay | H2k-mdx utrnA-luc | Maximal Increase | 4-5 fold[5] |
| Utrophin mRNA Quantification (RT-qPCR) | Human Myoblasts | mRNA Increase | 25%[5][7] |
| Utrophin Protein Quantification (Western Blot) | Human DMD Cells | Protein Increase | 2-fold (at 0.3 µM)[5] |
In Vivo Efficacy in a Dystrophic Mouse Model
The therapeutic potential of this compound was evaluated in the dystrophin-deficient mdx mouse, a widely used animal model for DMD.
Experimental Protocol: In Vivo Study in mdx Mice
-
Animal Model: Dystrophin-deficient mdx mice were used.
-
Dosing Regimen: this compound was administered daily via oral gavage.
-
Forced Exercise Protocol: To exacerbate the dystrophic phenotype, a subset of mice was subjected to a forced exercise regimen on a treadmill.
-
Outcome Measures: At the end of the treatment period, various parameters were assessed, including:
-
Utrophin mRNA and protein levels in skeletal muscle (e.g., tibialis anterior, diaphragm) and heart.
-
Histopathological analysis of muscle tissue to assess for necrosis, regeneration, and fibrosis.
-
Muscle function tests, such as whole-body strength and endurance.
-
In Vivo Efficacy Data in mdx Mice
| Parameter | Tissue | Result |
| Utrophin mRNA Increase | Skeletal Muscle | ~2-fold[5][6] |
| Utrophin Protein Increase | Skeletal Muscle | ~2-fold[5][6] |
Daily oral administration of this compound in mdx mice resulted in a significant, approximately two-fold increase in both utrophin RNA and protein levels in skeletal muscle.[5][6] This increase in utrophin expression was associated with a significant reduction in the pathological hallmarks of the disease, including muscle necrosis and inflammation, and led to improved muscle function and endurance.[5][6]
Elucidation of the Mechanism of Action: Targeting the Aryl Hydrocarbon Receptor
While initially discovered through a phenotypic screen, subsequent research identified the Aryl Hydrocarbon Receptor (AhR) as a direct molecular target of this compound.[1]
This compound as an AhR Antagonist
Chemical proteomics and phenotypic profiling studies revealed that this compound binds to AhR with a high affinity (apparent KD of 50 nM) and functions as an antagonist.[1] Treatment of myoblasts with this compound led to a downregulation of AhR-responsive genes, such as Cyp1b1 and the AhR repressor (AhRR), confirming its antagonistic activity.[1]
AhR Signaling Pathway in Utrophin Regulation
The proposed mechanism of action involves the antagonism of the AhR signaling pathway. In its inactive state, AhR resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including those that may directly or indirectly repress utrophin expression. By acting as an antagonist, this compound prevents this signaling cascade, leading to an upregulation of utrophin.
Visualizations
This compound Discovery and Initial Screening Workflow
References
- 1. treat-nmd.org [treat-nmd.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Multiplex Western Blotting System for the Analysis of Muscular Dystrophy Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial Role of Exercise in the Modulation of mdx Muscle Plastic Remodeling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
The Nexus of Ezutromid, AhR Antagonism, and the PGC-1α Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezutromid, a first-in-class utrophin modulator, emerged as a promising therapeutic candidate for Duchenne muscular dystrophy (DMD). Although its clinical development was ultimately discontinued, the investigation into its mechanism of action has unveiled a significant link between the Aryl Hydrocarbon Receptor (AhR), the PGC-1α pathway, and utrophin expression. This technical guide provides an in-depth exploration of this molecular nexus, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways.
Introduction: this compound and the Quest for a DMD Therapy
Duchenne muscular dystrophy is a devastating X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. A key therapeutic strategy has been the upregulation of utrophin, a structural and functional analogue of dystrophin. This compound (formerly SMT C1100) was developed through a phenotypic screen for its ability to modulate utrophin expression.[1][2][3] While early clinical trials showed promise, the lack of sustained efficacy at 48 weeks led to the termination of its development.[1][2][4] Subsequent research focused on elucidating its mechanism of action, leading to the identification of the Aryl Hydrocarbon Receptor (AhR) as its direct molecular target.[1][2][5]
This compound as an Aryl Hydrocarbon Receptor (AhR) Antagonist
Chemical proteomics and phenotypic profiling identified AhR as a primary target of this compound.[1][5] this compound functions as an AhR antagonist, binding to the receptor with high affinity and inhibiting the transcription of its target genes.[1]
Quantitative Data: Binding Affinity and Gene Expression
The interaction between this compound and AhR has been quantified, along with its downstream effects on gene expression in preclinical models.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (KD) | 50 nM | - | [1][5] |
| AhRR mRNA Expression | >50% decrease | mdx mouse and human DMD myoblasts | [1] |
| Cyp1b1 mRNA Expression | ~34% decrease | mdx mouse and human DMD myoblasts | [1] |
| Utrophin (Utrn) mRNA Expression | Increased | mdx mouse and human DMD myoblasts | [1] |
| AhR mRNA Expression | Increased | mdx mouse and human DMD myoblasts | [1] |
Clinical Observations
Interim results from the PhaseOut DMD clinical trial provided evidence of this compound's target engagement and biological activity in patients.
| Parameter | Change from Baseline (at 24 weeks) | Patient Cohort | Reference |
| Mean Developmental Myosin | 23% decrease | 22 DMD patients | [6][7] |
| Mean Utrophin Protein Intensity | 7% increase | 22 DMD patients | [6][7] |
| Muscle Inflammation (MRS-T2) | Significant reduction | 38 DMD patients (soleus muscle) | [8][9] |
The Proposed Link: AhR Antagonism and the PGC-1α Pathway
The mechanism connecting AhR antagonism to utrophin upregulation is hypothesized to involve the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) pathway. PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism.[10][11]
The proposed model suggests that activation of AhR by agonist ligands leads to a decrease in the activity and abundance of PGC-1α.[1] Conversely, by antagonizing AhR, this compound is thought to prevent this suppression, leading to the stabilization of active PGC-1α.[1] Increased PGC-1α activity then drives the expression of its target genes, including utrophin, and promotes mitochondrial health.[1][12]
Signaling Pathway Diagrams
Canonical AhR Signaling Pathway
The canonical AhR signaling pathway is initiated by ligand binding, leading to nuclear translocation and transcription of target genes.
PGC-1α Signaling Pathway and Mitochondrial Biogenesis
PGC-1α coactivates nuclear receptors and transcription factors to drive the expression of genes involved in mitochondrial biogenesis.
Experimental Protocols
Protocol for AhR Antagonism Assay (Luciferase Reporter)
This protocol outlines a common method to assess the AhR antagonist activity of a compound.[13][14]
Objective: To determine if a test compound inhibits AhR activation induced by a known agonist.
Materials:
-
HepG2-Lucia™ AhR reporter cell line (or similar)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compound (e.g., this compound)
-
Reference AhR agonist (e.g., TCDD)
-
Reference AhR antagonist (e.g., CH-223191)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2-Lucia™ AhR cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference antagonist. Prepare a fixed concentration of the reference agonist (e.g., at its EC80).
-
Treatment:
-
Add the test compound dilutions to the designated wells.
-
Immediately add the fixed concentration of the reference agonist to all wells except the vehicle control.
-
Include wells with agonist only and vehicle only as controls.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis: A decrease in luminescence in the presence of the test compound compared to the agonist-only control indicates antagonist activity. Calculate the IC50 value for the test compound.
References
- 1. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Russell group research reveals molecular target of the Utrophin modulator this compound — Department of Pharmacology [pharm.ox.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actionduchenne.org [actionduchenne.org]
- 7. This compound Significantly Reduced Muscle Damage in DMD [globenewswire.com]
- 8. musculardystrophynews.com [musculardystrophynews.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. ahajournals.org [ahajournals.org]
- 11. mdpi.com [mdpi.com]
- 12. musculardystrophynews.com [musculardystrophynews.com]
- 13. benchchem.com [benchchem.com]
- 14. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications - PMC [pmc.ncbi.nlm.nih.gov]
The Structural and Functional Similarities of Utrophin and Dystrophin: A Technical Guide for Therapeutic Development
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration, resulting from mutations in the DMD gene that lead to the absence of a functional dystrophin protein. Dystrophin is a critical cytoskeletal protein that provides structural integrity to muscle fibers. In its absence, muscles are susceptible to contraction-induced damage, leading to a cascade of pathological events. Utrophin, a structural and functional homolog of dystrophin, has emerged as a promising therapeutic target for DMD.[1] Upregulating utrophin expression is a key strategy being explored to compensate for the lack of dystrophin, potentially offering a treatment applicable to all DMD patients, regardless of their specific mutation.[2][3] This technical guide provides a comprehensive comparison of the structural and functional properties of utrophin and dystrophin, details key experimental methodologies for their study, and presents this information in a format tailored for researchers and drug development professionals.
Structural Comparison: A Tale of Two Homologs
Dystrophin and utrophin share a high degree of sequence homology and a remarkably similar domain architecture, suggesting they arose from a common ancestral gene.[4] Both are large cytoskeletal proteins characterized by four main functional domains: an N-terminal actin-binding domain (ABD), a central rod domain composed of spectrin-like repeats, a cysteine-rich (CR) domain, and a C-terminal (CT) domain.[5][6]
The primary structural difference lies in the central rod domain, where dystrophin possesses 24 spectrin-like repeats, while utrophin has 22.[6] This difference accounts for dystrophin's larger size. The N-terminal and C-terminal domains, which are crucial for their primary functions of linking the cytoskeleton to the sarcolemma, exhibit the highest degree of homology.[7]
| Structural Parameter | Dystrophin | Utrophin | Reference(s) |
| Molecular Weight | ~427 kDa | ~395 kDa | [5][6] |
| Amino Acid Count | ~3685 | ~3433 | [7] |
| Gene Location | Xp21.2 (Human) | 6q24 (Human) | [5] |
| N-Terminal ABD Homology | - | ~73% identity, 87% similarity | [4] |
| Central Rod Domain | 24 spectrin-like repeats | 22 spectrin-like repeats | [6] |
| Cysteine-Rich Domain Homology | - | High | [8] |
| C-Terminal Domain Homology | - | High | [8] |
Functional Parallels and Divergences
The structural similarity between dystrophin and utrophin translates to a significant overlap in function. Both proteins are key components of a large oligomeric complex of sarcolemmal proteins and glycoproteins, known as the Dystrophin-Glycoprotein Complex (DGC) or, in the case of utrophin, the Utrophin-Glycoprotein Complex (UGC).[9][10] This complex forms a critical mechanical link between the intracellular actin cytoskeleton and the extracellular matrix, thereby stabilizing the muscle fiber membrane during contraction.[9]
Despite their shared primary function, subtle but important differences exist in their molecular interactions and additional roles. One of the most significant distinctions is their binding affinity for F-actin. The N-terminal actin-binding domain of utrophin exhibits a higher affinity for F-actin compared to that of dystrophin.[1][11] Conversely, utrophin is reported to have a two-fold lower affinity for β-dystroglycan, a key transmembrane protein in the DGC/UGC.[12]
Another key functional divergence is in microtubule binding. Dystrophin binds to microtubules with high affinity and plays a role in organizing the subsarcolemmal microtubule lattice, a function that utrophin does not share.[13] This difference may have implications for the complete functional rescue of dystrophic muscle by utrophin upregulation.
| Functional Parameter | Dystrophin | Utrophin | Reference(s) |
| N-Terminus F-Actin Binding (Kd) | 44 - 130 µM | ~19 µM | [1][2][11][14] |
| β-Dystroglycan Binding Affinity | High | ~2-fold lower than dystrophin | [8][12] |
| Microtubule Binding (Kd) | ~0.33 µM | No specific binding | [13] |
| nNOS Recruitment to Sarcolemma | Yes | No | [12] |
| Primary Location (Adult Muscle) | Sarcolemma | Neuromuscular & Myotendinous Junctions | [1] |
| Expression in Fetal Muscle | Expressed | Expressed along the sarcolemma | [12] |
Experimental Protocols for Utrophin and Dystrophin Analysis
The study of utrophin and dystrophin relies on a set of core molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Quantitative Western Blotting
This technique is used to determine the relative abundance of utrophin and dystrophin in muscle tissue lysates.
1. Protein Extraction:
-
Homogenize frozen muscle tissue sections in a lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice followed by sonication to ensure complete cell lysis.
-
Centrifuge at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein lysate.
2. Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Electrotransfer:
-
Denature a standardized amount of protein lysate (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using a low-percentage Tris-Acetate polyacrylamide gel (e.g., 3-8% gradient gel) to resolve these large proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet transfer system, typically overnight at a low constant current in a cold room.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for dystrophin or utrophin overnight at 4°C. A loading control antibody (e.g., α-actinin or vinculin) should also be used.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the dystrophin or utrophin band to the loading control.
Immunofluorescence Staining
This method is used to visualize the localization of utrophin and dystrophin within muscle tissue sections.
1. Tissue Sectioning:
-
Cut frozen muscle tissue blocks into thin sections (e.g., 7-10 µm) using a cryostat and mount them on glass slides.
2. Fixation and Permeabilization:
-
Air dry the sections and then fix them with cold acetone (B3395972) or paraformaldehyde.
-
If using paraformaldehyde, permeabilize the cell membranes with a detergent like Triton X-100 in PBS.
3. Blocking:
-
Block the sections with a solution containing normal serum (from the same species as the secondary antibody) and BSA in PBS to reduce non-specific antibody binding.
4. Primary Antibody Incubation:
-
Incubate the sections with primary antibodies against dystrophin or utrophin, and often a co-stain for a membrane marker like laminin or spectrin, overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation:
-
Wash the sections with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
6. Mounting and Imaging:
-
Wash the sections with PBS.
-
Mount with a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
Visualize the staining using a fluorescence or confocal microscope.
Co-Immunoprecipitation (Co-IP)
Co-IP is employed to confirm the interaction of utrophin or dystrophin with other proteins in the DGC/UGC.
1. Cell/Tissue Lysis:
-
Prepare a protein lysate from muscle tissue or cultured cells using a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) with protease inhibitors.
2. Pre-clearing:
-
Incubate the lysate with protein A/G-agarose/magnetic beads to remove proteins that non-specifically bind to the beads.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., dystrophin or utrophin) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
5. Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the "prey" proteins of interest (e.g., β-dystroglycan, syntrophin).
Conclusion and Therapeutic Outlook
Utrophin's high structural and functional homology to dystrophin makes it an attractive therapeutic substitute in the context of DMD. The ability of utrophin to associate with the glycoprotein (B1211001) complex and link it to the actin cytoskeleton is central to its potential to mitigate muscle damage. While key differences in binding affinities and microtubule interaction exist, preclinical studies in animal models have demonstrated that upregulating utrophin can significantly ameliorate the dystrophic phenotype.[3] This body of evidence strongly supports the continued development of therapeutic strategies aimed at increasing utrophin levels in the muscles of DMD patients, offering hope for a broadly applicable treatment for this devastating disease. A thorough understanding of the similarities and differences outlined in this guide is paramount for the rational design and evaluation of such therapies.
References
- 1. Utrophin actin binding domain: analysis of actin binding and cellular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dystrophin- and Utrophin-Based Therapeutic Approaches for Treatment of Duchenne Muscular Dystrophy: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The importance of dystrophin and the dystrophin associated proteins in vascular smooth muscle [frontiersin.org]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Dystrophin Complex: structure, function and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain dystrophin-glycoprotein complex: Persistent expression of beta-dystroglycan, impaired oligomerization of Dp71 and up-regulation of utrophins in animal models of muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Correlation of Utrophin Levels with the Dystrophin Protein Complex and Muscle Fibre Regeneration in Duchenne and Becker Muscular Dystrophy Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microtubule binding distinguishes dystrophin from utrophin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue-Specificity of Dystrophin–Actin Interactions: Isoform-Specific Thermodynamic Stability and Actin-Binding Function of Tandem Calponin-Homology Domains - PMC [pmc.ncbi.nlm.nih.gov]
Utrophin Upregulation: A Mutation-Agnostic Therapeutic Strategy for Duchenne Muscular Dystrophy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Duchenne Muscular Dystrophy (DMD) is a fatal, X-linked recessive disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration.[1][2] A promising therapeutic avenue that circumvents the challenges of gene-specific treatments is the upregulation of utrophin, a structural and functional paralogue of dystrophin.[3][4] Utrophin's ability to compensate for dystrophin's absence, coupled with its endogenous nature which mitigates immunogenic responses, positions it as a universally applicable therapy for all DMD patients, regardless of their specific mutation.[5][6] This guide provides an in-depth exploration of the scientific rationale, preclinical evidence, and clinical development of utrophin upregulation as a transformative therapy for DMD.
The Pathophysiology of DMD and the Role of Dystrophin
DMD arises from mutations in the DMD gene, the largest known gene in the human genome, which prevent the production of a functional dystrophin protein.[1][7] Dystrophin is a critical component of the dystrophin-associated protein complex (DAPC), which forms a mechanical link between the internal actin cytoskeleton of muscle fibers and the extracellular matrix.[1][8] This linkage is essential for maintaining the integrity of the sarcolemma (the muscle cell membrane) during the physical stress of muscle contraction.[2]
In the absence of dystrophin, the DAPC is destabilized, rendering the sarcolemma fragile and susceptible to damage from muscle contractions.[1][7] This leads to a cascade of detrimental events, including:
-
Increased sarcolemmal permeability: Allows an influx of calcium ions, leading to dysregulation of calcium homeostasis.[7][9]
-
Inflammation: The constant muscle damage triggers a chronic inflammatory response.[2]
-
Necrosis and Fibrosis: Muscle fibers undergo repeated cycles of degeneration and regeneration, eventually being replaced by fibrotic and adipose tissue.[9]
-
Progressive muscle wasting and weakness: Culminating in loss of ambulation, respiratory failure, and cardiomyopathy.[2][7]
Utrophin: Dystrophin's Autosomal Twin
Utrophin is an autosomal homologue of dystrophin, encoded by the UTRN gene on chromosome 6.[10][11] It shares significant structural and functional similarities with dystrophin, including an N-terminal actin-binding domain, a central rod domain composed of spectrin-like repeats, and a C-terminal domain that interacts with components of the DAPC.[3][10][12]
During fetal development, utrophin is expressed at the sarcolemma of muscle fibers, performing a similar function to dystrophin.[13][14] However, shortly after birth, dystrophin expression increases and utrophin becomes predominantly localized to the neuromuscular and myotendinous junctions in healthy adult muscle.[3][10] In DMD patients, utrophin is naturally re-expressed at the sarcolemma of regenerating muscle fibers, suggesting a compensatory mechanism.[4][15]
The Rationale for Utrophin Upregulation
The core rationale for upregulating utrophin as a DMD therapy is its ability to act as a surrogate for dystrophin, thereby restoring the crucial link between the cytoskeleton and the extracellular matrix and protecting the sarcolemma from contraction-induced damage.[3][4] This approach offers several key advantages:
-
Universal Applicability: As utrophin upregulation is independent of the specific mutation in the DMD gene, it has the potential to treat all DMD patients.[4][13]
-
Reduced Immunogenicity: Because utrophin is an endogenous protein, its increased expression is less likely to trigger an adverse immune response, a significant concern with exogenous dystrophin replacement therapies.[5][16]
-
Proven Preclinical Efficacy: Extensive studies in animal models have demonstrated that increasing utrophin levels can prevent muscle pathology and improve muscle function.[4][17]
Therapeutic Strategies for Utrophin Upregulation
Several strategies are being explored to increase the expression of utrophin in the muscles of DMD patients. These can be broadly categorized into small molecule modulators and gene-based therapies.
Small Molecule Modulators
These approaches aim to activate the transcriptional machinery of the UTRN gene to boost utrophin protein production.
-
Ezutromid (SMT C1100): This small molecule was developed to modulate utrophin expression.[13] While early clinical trials showed some promise, a Phase 2 trial was halted due to a lack of significant clinical benefit.[15][18]
-
Trichostatin A (TSA): This histone deacetylase inhibitor has been shown to increase utrophin levels and improve muscle structure and function in a mouse model of DMD.[16]
-
Repurposed FDA-Approved Drugs: High-throughput screening has identified existing drugs, such as the cholesterol-lowering drug Pravastatin and the beta-blocker Betaxolol, that can increase utrophin expression and improve muscle strength in DMD mouse models.[19]
Gene-Based Therapies
These strategies utilize genetic tools to enhance utrophin expression.
-
CRISPR-Cas9-mediated Upregulation: This approach involves disrupting the binding sites for microRNAs (miRNAs), such as let-7c, that normally repress utrophin translation.[15][17] This strategy has shown success in upregulating utrophin and ameliorating the dystrophic phenotype in animal models.[15][17]
-
AAV-mediated Gene Therapy: Adeno-associated virus (AAV) vectors can be used to deliver a synthetic, miniaturized version of the utrophin gene (micro-utrophin) to muscle cells.[5][20] This approach has demonstrated robust and safe expression of micro-utrophin, leading to significant functional improvements in both mouse and dog models of DMD.[20][21]
Preclinical Evidence: Data from Animal Models
The mdx mouse, which has a nonsense mutation in the dystrophin gene, is the most widely used animal model for DMD research.[4][22] Studies in this model have been instrumental in validating the concept of utrophin upregulation.
| Animal Model | Therapeutic Approach | Key Findings | Reference(s) |
| mdx mouse | Transgenic overexpression of utrophin | Prevention of muscle pathology, normalization of muscle function. A 2-fold increase in sarcolemmal utrophin completely rescues mechanical function. | [4] |
| mdx mouse | This compound (SMT C1100) | Increased utrophin levels, improved muscle physiology, increased muscle strength and resistance to fatigue. | [13] |
| mdx mouse | Trichostatin A (TSA) | Doubled muscle levels of utrophin, improved muscle structure and function. | [16] |
| mdx mouse | CRISPR-Cas9 disruption of let-7c binding site | ~2-fold increase in utrophin protein expression, improvement in dystrophic pathophysiology. | [15] |
| mdx mouse | AAV-mediated micro-utrophin delivery | Widespread distribution of micro-utrophin, no toxicity, complete suppression of DMD signs. | [20] |
| Canine Model of DMD | AAV-mediated micro-utrophin delivery | Robust expression of micro-utrophin, four-fold increase in weight, significantly reduced muscle damage. | [20] |
Signaling Pathways Regulating Utrophin Expression
The expression of utrophin is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for identifying novel drug targets for utrophin upregulation.
Transcriptional Regulation
Several signaling cascades converge on the utrophin promoter to activate its transcription.
Caption: Key signaling pathways that positively regulate utrophin transcription.
-
Calcineurin-NFAT Pathway: The calcium-dependent phosphatase calcineurin dephosphorylates the nuclear factor of activated T-cells (NFAT), allowing its translocation to the nucleus where it binds to the utrophin promoter and activates transcription.[4][23]
-
Heregulin-GABP Pathway: The growth factor heregulin activates the ErbB receptor tyrosine kinase, leading to the activation of the GABPα/β transcription factor, which binds to the N-box element in the utrophin promoter.[4]
-
AMPK/SIRT1-PGC-1α-PPARβ/δ Pathway: Activation of AMPK and SIRT1 leads to the activation of the transcriptional coactivator PGC-1α. PGC-1α then co-activates the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), which binds to a PPRE site in the utrophin promoter.[4]
-
Akt Pathway: Activation of the Akt signaling pathway has been shown to upregulate utrophin expression, contributing to sarcolemmal stability.[23][24]
Post-Transcriptional Regulation
Utrophin expression is also controlled at the post-transcriptional level by microRNAs (miRNAs) that bind to the 3' untranslated region (UTR) of utrophin mRNA, leading to its degradation or translational repression.
References
- 1. Duchenne muscular dystrophy and dystrophin: pathogenesis and opportunities for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Duchenne muscular dystrophy: disease mechanism and therapeutic strategies [frontiersin.org]
- 3. Utrophin: a structural and functional comparison to dystrophin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micro-utrophin Therapy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dystrophin- and Utrophin-Based Therapeutic Approaches for Treatment of Duchenne Muscular Dystrophy: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duchenne Muscular Dystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Utrophin (UTRN) [dmd.nl]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. musculardystrophynews.com [musculardystrophynews.com]
- 14. Utrophin - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. musculardystrophynews.com [musculardystrophynews.com]
- 17. biorxiv.org [biorxiv.org]
- 18. treat-nmd.org [treat-nmd.org]
- 19. azolifesciences.com [azolifesciences.com]
- 20. Gene Therapy for Duchenne Muscular Dystrophy Safely Preserves Muscle Function | Technology Networks [technologynetworks.com]
- 21. Non-immunogenic utrophin gene therapy for the treatment of muscular dystrophy animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Animal models of Duchenne muscular dystrophy: from basic mechanisms to gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Therapeutic Targeting of Signaling Pathways in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Myogenic Akt signaling upregulates the utrophin–glycoprotein complex and promotes sarcolemma stability in muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Ezutromid: A Technical Analysis of its Effects on Muscle Fiber Regeneration and Necrosis in Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ezutromid, a first-in-class utrophin modulator, and its effects on muscle fiber regeneration and necrosis in the context of Duchenne Muscular Dystrophy (DMD). This document synthesizes key data from preclinical and clinical studies, details the experimental protocols used to generate this data, and visualizes the underlying biological pathways and experimental designs.
Introduction: Utrophin Modulation as a Therapeutic Strategy for DMD
Duchenne Muscular Dystrophy is a fatal X-linked recessive disorder characterized by the absence of the dystrophin protein. Dystrophin is crucial for maintaining the structural integrity of the sarcolemma (muscle fiber membrane). Its absence leads to a continuous and devastating cycle of muscle fiber necrosis and regeneration, ultimately resulting in the replacement of muscle tissue with fibrotic and adipose tissue.[1][2]
A promising therapeutic approach for all DMD patients, irrespective of their specific mutation, is utrophin modulation.[1][3] Utrophin is a structural and functional paralogue of dystrophin that is expressed during fetal development and in regenerating muscle fibers.[4][5][6] The strategy of utrophin modulation aims to maintain or upregulate the expression of utrophin in mature muscle fibers, allowing it to substitute for the missing dystrophin and protect the sarcolemma from contraction-induced damage.[4][5][6] this compound (formerly SMT C1100) was developed as an orally administered small molecule to achieve this goal.[1][6]
Mechanism of Action of this compound
This compound was initially identified through phenotypic screening for its ability to upregulate the utrophin gene.[1] Subsequent research has elucidated that this compound functions as an antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][3] Antagonism of AhR is believed to lead to the stabilization of the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which in turn promotes the transcription of the utrophin gene (UTRN).[3] This leads to increased utrophin protein expression at the sarcolemma, aiming to break the cycle of degeneration and regeneration characteristic of DMD.[4][5]
Quantitative Data from the PhaseOut DMD Clinical Trial
The most significant human data on this compound's effects come from the PhaseOut DMD study (NCT02858362), a Phase 2 open-label proof-of-concept trial.[1][6][7] The following tables summarize the key quantitative findings from the 24-week interim analysis, which provided the initial evidence of target engagement and biological activity.
Table 1: Muscle Biopsy Analysis - Histological Changes (24-Week Interim Data)
| Parameter | Baseline (Mean) | 24 Weeks (Mean) | Mean Change | % Change | 95% Confidence Interval | p-value | Reference |
| Developmental Myosin (%) | 11.37 | 8.76 | -2.61 | -23% | -4.33, -0.90 | Statistically Significant | [4][5] |
| Utrophin Protein Intensity (Arbitrary Units) | 0.370 | 0.396 | +0.026 | +7% | -0.005, 0.058 | Not Statistically Significant | [4][5] |
| Average Muscle Fiber Diameter (µm) | 42.1 | 40.3 | -1.8 | -4.3% | Not Reported | Not Reported | [4][5] |
Developmental myosin is a biomarker for ongoing muscle fiber damage and repair; a decrease suggests reduced regeneration and necrosis.[4][5]
Table 2: Magnetic Resonance Spectroscopy (MRS) - Muscle Health (24-Week Interim Data)
| Parameter | Muscle | Baseline (Mean, ms) | 24 Weeks (Mean, ms) | Mean Change (ms) | 95% Confidence Interval | p-value | Reference |
| MRS Transverse Relaxation Time (T2) | Soleus | 31.850 | 30.989 | -0.861 | -1.440, -0.281 | Statistically Significant | [8][9] |
| MRS Transverse Relaxation Time (T2) | Vastus Lateralis | 32.265 | 31.795 | -0.470 | -1.158, 0.218 | Not Statistically Significant | [8] |
MRS-T2 is an objective measure of muscle inflammation and edema, which are associated with muscle damage and necrosis. A decrease in T2 time suggests an improvement in muscle health.[7][8][10]
Experimental Protocols
The methodologies employed in the PhaseOut DMD trial were critical for assessing the impact of this compound on muscle pathology.
4.1. Study Design and Patient Population
-
Trial Name: PhaseOut DMD (NCT02858362).[6]
-
Design: A 48-week, open-label, multi-center, Phase 2 proof-of-concept study.[6][7]
-
Participants: 40 ambulatory boys with DMD, aged 5 to 10 years, from centers in the US and UK.[5][7][10] All patients were on a stable corticosteroid regimen.[10][11]
-
Dosing: Patients received either 1,000 mg of the F6 formulation or 2,500 mg of the F3 formulation of this compound, administered orally twice daily.[5]
4.2. Muscle Biopsy and Histological Analysis
-
Procedure: A bicep muscle biopsy was taken from all patients at baseline. A second biopsy was scheduled after either 24 or 48 weeks of treatment.[5][12]
-
Analysis: Biopsy samples were analyzed using fully automated, quantitative imaging techniques developed in collaboration with Flagship Biosciences Inc.[4] This method allowed for the assessment of whole cross-sections containing thousands of individual fibers.
-
Key Markers:
-
Utrophin: Quantification of utrophin protein intensity at the muscle fiber membrane.[12]
-
Developmental Myosin (dMHC): Staining for this myosin heavy chain isoform, which is expressed in regenerating fibers, served as a biomarker for muscle damage.[4][5][12]
-
Fiber Diameter: Measurement of myofiber diameter.[12]
-
4.3. Magnetic Resonance Spectroscopy (MRS)
-
Purpose: To non-invasively and objectively quantify changes in muscle composition and health.[7][8]
-
Primary Endpoint: The primary endpoint of the study was the change from baseline in MRS parameters related to fat infiltration in leg muscles.[5][12]
-
Secondary Endpoint (MRS-T2): T2 relaxation time was measured to assess muscle inflammation and edema.[7][8] In DMD, T2 values typically increase over time as the disease progresses.[8][9] The analysis focused on the soleus (calf) and vastus lateralis (thigh) muscles.[7][8]
Discussion and Conclusion
The 24-week interim data from the PhaseOut DMD trial were encouraging, providing the first clinical evidence for this compound's proof of mechanism.[1][4] The statistically significant 23% reduction in the muscle damage biomarker, developmental myosin, suggested that this compound was impacting the underlying pathology of DMD.[4][5] This was supported by a significant decrease in MRS-T2 in the soleus muscle, indicating a reduction in muscle inflammation.[7][8][9] Together, these findings suggested that by modulating utrophin, this compound could slow the relentless cycle of muscle fiber degeneration and regeneration.[4][12]
However, despite these promising early signals, the development of this compound was discontinued. The full 48-week data from the PhaseOut DMD trial failed to meet the primary and secondary endpoints, as the positive effects on muscle damage and utrophin levels were not sustained.[1][3] This outcome highlights the challenges in developing therapies for DMD and underscores the importance of long-term data. The transient effect may be related to the drug's metabolism and a reduction in exposure over time with repeated dosing.[1]
References
- 1. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labiotech.eu [labiotech.eu]
- 3. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Significantly Reduced Muscle Damage in DMD [globenewswire.com]
- 5. actionduchenne.org [actionduchenne.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. actionduchenne.org [actionduchenne.org]
- 10. defeatduchenne.ca [defeatduchenne.ca]
- 11. medpagetoday.com [medpagetoday.com]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: A Guide to Quantifying Utrophin Protein Levels by Western Blot Following Ezutromid Treatment
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of Duchenne Muscular Dystrophy (DMD) and the evaluation of therapeutic compounds designed to modulate utrophin expression.
Introduction
Duchenne Muscular Dystrophy (DMD) is a severe, X-linked recessive genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration and weakness[1]. A promising therapeutic strategy for DMD involves the upregulation of utrophin, a structural and functional homolog of dystrophin[1][2]. During fetal development, utrophin is present at the muscle fiber membrane (sarcolemma) but is later replaced by dystrophin[2]. In dystrophin-deficient muscle, utrophin is naturally upregulated to some extent, suggesting that further increasing its expression could compensate for the lack of dystrophin and ameliorate the disease pathology[1][3].
Ezutromid (formerly SMT C1100) was an orally administered small molecule developed as a utrophin modulator for the potential treatment of all DMD patients, irrespective of their specific genetic mutation[1][4]. While its clinical development was ultimately discontinued (B1498344) after a Phase 2 trial failed to meet its primary and secondary endpoints at 48 weeks, the study of this compound provided valuable insights into utrophin modulation and the methodologies required to quantify changes in its expression[3][5][6]. This application note provides a detailed protocol for the quantification of utrophin protein levels via Western blot, using this compound as a case study.
Principle of the Method & this compound's Mechanism of Action
Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample[7]. The method involves separating proteins by mass via gel electrophoresis, transferring them to a solid support membrane, and then marking the target protein using specific primary and secondary antibodies for detection and quantification[7][8].
This compound functions as an antagonist of the Aryl Hydrocarbon Receptor (AhR)[6][9]. By binding to and inhibiting AhR, this compound is believed to initiate a signaling cascade that leads to the upregulation of utrophin gene (UTRN) transcription and a subsequent increase in utrophin protein levels[4][9]. This mechanism established AhR as a viable therapeutic target for DMD[4].
Caption: this compound acts as an antagonist to the Aryl Hydrocarbon Receptor (AhR), increasing utrophin gene transcription.
Summary of Quantitative Data
The effect of this compound on utrophin protein levels has been quantified in various preclinical and clinical settings. The tables below summarize these findings.
Table 1: Preclinical In Vitro & In Vivo Utrophin Upregulation by this compound and Related Modulators
| Model System | Treatment | Fold/Percent Increase in Utrophin Protein | Reference |
| Human Myoblasts | This compound | ~50% increase | [10] |
| Human DMD Myoblasts | This compound-related probes | ~1.5-fold increase | [9] |
| mdx Mouse Model | This compound | Increased utrophin expression (unquantified) | [3][10] |
| mdx Mouse Model | SMT022357 (Second-gen) | 1.8 to 1.9-fold increase (EDL/SOL muscles) | [11] |
| mdx Mouse Model | SMT022357 (Second-gen) | 20% increase (Diaphragm) | [11] |
| mdx Mouse Model | SMT022357 (Second-gen) | 50% increase (Heart) | [11] |
Table 2: Clinical Trial Data for this compound (PhaseOut DMD Study)
| Time Point | Measurement | Result | Reference |
| 24 Weeks | Mean Utrophin Protein Intensity | ~7% increase from baseline | [5][12] |
| 48 Weeks | Secondary Endpoint | Not met (did not sustain increase) | [5][6] |
Experimental Workflow for Utrophin Quantification
The overall process for quantifying utrophin protein from biological samples is a multi-step procedure requiring careful execution and standardization to ensure reproducible results.
Caption: Standard workflow for quantifying utrophin protein levels using Western blot analysis.
Detailed Protocol for Utrophin Quantification
This protocol is synthesized from established methods for quantifying large proteins like dystrophin and utrophin[8][13].
Materials and Reagents
-
Lysis Buffer: RIPA buffer or similar (e.g., 4.4 mM Tris pH 9.0, 9% SDS, 4% glycerol, 5% β-Mercaptoethanol) with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: 3-8% Tris-Acetate precast gels, Tris-Acetate SDS Running Buffer.
-
Transfer: Nitrocellulose membranes (0.45 µm), transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-Utrophin antibody (e.g., rabbit polyclonal).
-
Anti-Loading Control antibody (e.g., mouse anti-α-actinin, anti-GAPDH, or anti-vinculin).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Sample Preparation and Protein Extraction
-
For muscle biopsies, cryosection 10-20 sections of 10 µm thickness. For cell cultures, prepare a cell pellet.
-
Add 200-400 µL of ice-cold Lysis Buffer to the sample.
-
Homogenize thoroughly on ice using a tissue homogenizer (for biopsies) or by vortexing/sonication (for cells).
-
Rotate the lysate at 4°C for 1-2 hours to ensure complete protein solubilization.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant containing the total protein lysate. Store at -80°C or proceed to quantification.
Protein Quantification
-
Determine the total protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to load 25-50 µg of total protein per lane.
SDS-PAGE
-
Prepare protein samples by mixing the calculated lysate volume with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 25-50 µg of total protein per lane onto a 3-8% Tris-Acetate gel. Include a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 30V) for 5-6 hours or until the dye front nears the bottom[8]. Due to utrophin's large size (~400 kDa), extended run times are necessary for adequate separation.
Western Blot (Protein Transfer)
-
Transfer the separated proteins from the gel to a nitrocellulose membrane. A wet transfer system is recommended for large proteins.
-
Perform the transfer at a constant current (e.g., 300 mA) for 16-18 hours (overnight) at 4°C[8].
Immunoblotting
-
After transfer, block the membrane with Blocking Buffer for 1.5-2 hours at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-utrophin antibody, diluted in Blocking Buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat steps 2-5 for the loading control antibody on the same membrane after stripping or on a parallel blot.
Signal Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly across the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to ensure bands are not saturated.
-
Quantify the band intensity (densitometry) for utrophin and the loading control in each lane using software such as ImageJ[8][11].
-
Normalization: To correct for loading variations, normalize the utrophin signal by dividing it by the signal of the corresponding loading control in the same lane[14].
-
Normalized Utrophin = (Utrophin Band Intensity) / (Loading Control Band Intensity)
-
-
Calculate the fold change or percentage change in normalized utrophin levels for this compound-treated samples relative to the vehicle control or baseline samples.
Conclusion
The quantification of utrophin protein by Western blot is a critical tool for assessing the efficacy of potential DMD therapeutics like this compound. Although this compound's development was halted, the methodologies validated during its investigation remain highly relevant[4]. The discovery of its mechanism as an AhR antagonist has opened new avenues for developing next-generation utrophin modulators[6][9]. A standardized, quantitative Western blot protocol, as detailed here, is essential for the reliable preclinical and clinical evaluation of these future therapies, providing crucial data on target engagement and biological activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification of serum protein biomarkers for utrophin based DMD therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of next generation utrophin modulators for Duchenne muscular dystrophy: Learning from clinical setbacks - American Chemical Society [acs.digitellinc.com]
- 5. treat-nmd.org [treat-nmd.org]
- 6. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. fda.gov [fda.gov]
- 9. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Second-generation compound for the modulation of utrophin in the therapy of DMD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actionduchenne.org [actionduchenne.org]
- 13. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To Calculate Western Blot Normalization - TotalLab [totallab.com]
Application Notes and Protocols: Utrophin Gene Expression Analysis Using RT-qPCR with Ezutromid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a fatal, X-linked recessive genetic disorder characterized by the absence of the dystrophin protein.[1] This leads to progressive muscle degeneration, necrosis, and eventual organ failure.[1] A promising therapeutic strategy for DMD aims to upregulate the expression of utrophin, an autosomal paralogue of dystrophin.[2] Utrophin is structurally and functionally similar to dystrophin and can compensate for its absence, potentially offering a therapy applicable to all DMD patients, regardless of their specific mutation.[1][3]
Ezutromid (formerly SMT C1100) is a small molecule utrophin modulator that was advanced to clinical trials for DMD.[1][3] While its development was ultimately discontinued (B1498344) after a Phase 2 trial did not meet its 48-week primary endpoints, initial results at 24 weeks showed evidence of target engagement.[3][4][5] Subsequent research has elucidated its mechanism of action, identifying this compound as an antagonist of the Aryl Hydrocarbon Receptor (AhR).[5][6][7] Antagonism of the AhR pathway by this compound leads to an increase in utrophin gene expression.[3][5]
This document provides detailed application notes and protocols for the analysis of utrophin (UTRN) gene expression in response to this compound treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Mechanism of Action: this compound and the Aryl Hydrocarbon Receptor (AhR) Pathway
This compound functions by inhibiting the Aryl Hydrocarbon Receptor (AhR) signaling pathway. In its basal state, the AhR resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus and promotes the transcription of target genes, such as Cyp1b1 and the AhR Repressor (AhRR). This compound, acting as an antagonist, binds to AhR but prevents this downstream signaling.[5] This antagonism leads to a decrease in the expression of AhR-responsive genes and a concurrent, though not fully elucidated, upregulation of utrophin (UTRN) mRNA.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and clinical studies on this compound.
Table 1: In Vitro Gene Expression Changes in Myoblasts Treated with this compound. Data derived from RT-qPCR analysis of dystrophin-deficient mouse (mdx) and human DMD myoblasts treated with 3 µM this compound for 24 hours.[5]
| Gene Target | Cell Type | Fold Change vs. DMSO Control |
| Utrophin (Utrn/UTRN) | mdx & Human DMD | Increased (Statistically significant, p<0.0001) |
| AhR | mdx | ~2.0-fold Increase |
| AhR | Human DMD | ~1.6-fold Increase |
| AhR Repressor (AhRR) | mdx & Human DMD | >50% Decrease |
| Cyp1b1 | mdx & Human DMD | ~34% Decrease |
Table 2: Utrophin Protein Expression from PhaseOut DMD Clinical Trial. Data from muscle biopsies of DMD patients after 24 weeks of treatment with this compound.[4][8]
| Biomarker | Timepoint | Result |
| Mean Utrophin Protein Intensity | 24 Weeks | 7% Increase vs. Baseline |
| Mean Developmental Myosin | 24 Weeks | 23% Decrease vs. Baseline (Statistically significant) |
Experimental Protocols
This section provides detailed protocols for quantifying utrophin mRNA levels in cultured myoblasts following treatment with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate human DMD patient-derived myoblasts or C2C12 mouse myoblasts onto appropriate culture plates (e.g., 6-well plates). Culture in growth medium until they reach approximately 70-80% confluency.
-
Differentiation (Optional but Recommended): To better model muscle fibers, switch the growth medium to a low-serum differentiation medium and culture for 48-72 hours to induce myotube formation.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the differentiation medium to the desired final concentration (e.g., a working concentration of 3 µM).[5] Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Remove the medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.[5]
-
Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction and Quality Control
-
Lysis: Lyse the cells directly in the culture plate using a TRIzol-based reagent or a column-based kit lysis buffer (e.g., RNeasy Lysis Buffer) according to the manufacturer's instructions.
-
Extraction: Purify total RNA following the chosen manufacturer's protocol. This typically involves phase separation (for TRIzol) or binding to a silica (B1680970) membrane (for column-based kits).
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA. This step is critical for accurate qPCR results.
-
Elution: Elute the purified RNA in nuclease-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio of 2.0-2.2 indicate high purity.
-
Integrity Check: Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a nuclease-free tube on ice, combine 1 µg of total RNA with a master mix containing reverse transcriptase, dNTPs, an RNase inhibitor, and a mix of oligo(dT) and random hexamer primers.
-
Incubation: Perform the reverse transcription reaction using the thermal cycler conditions recommended by the enzyme manufacturer (e.g., 25°C for 10 min, 42-50°C for 50-60 min, followed by an inactivation step at 70-85°C for 5 min).
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 4: Real-Time Quantitative PCR (qPCR)
-
Primer Design/Selection: Use validated primer pairs for the target gene (UTRN) and at least two stable reference (housekeeping) genes. The stability of reference genes like GAPDH, RPL13A, or ACTB should be validated for the specific cell type and experimental conditions.[6][9]
Table 3: Example RT-qPCR Primer Sequences
| Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| UTRN (A) [10] | Human | ACGAATTCAGTGACATCATTAAGTCC | ATCCATTTGGTAAAGGTTTTCTTCTG |
| Utrn [1] | Mouse | GCCATCATCTTGGTGAATGCTCG | GGATGAAGGGTCCTGACCAATC |
| GAPDH [11] | Human | Sequence proprietary to commercial kits, but widely available. | Sequence proprietary to commercial kits, but widely available. |
| RPL13A [12] | Human | CCTGGAGGAGAAGAGGAAAGAGA | TTGAGGACCTCTGTGAGATTTGAC |
-
Reaction Setup: Prepare the qPCR reaction mix on ice. For each sample, combine a SYBR Green-based qPCR master mix, forward and reverse primers (to a final concentration of 100-400 nM each), nuclease-free water, and diluted cDNA template (typically 1-10 ng per reaction).
-
Plate Setup: Pipette the reactions into a 96- or 384-well qPCR plate. Include triplicate reactions for each sample and condition. Also, include no-template controls (NTC) for each primer pair to check for contamination.
-
Thermal Cycling: Run the plate in a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 5-10 min.
-
Amplification (40 cycles):
-
95°C for 15 sec (Denaturation)
-
60°C for 1 min (Annealing/Extension)
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product (a single peak indicates a single product).
-
Protocol 5: Data Analysis
-
Data Collection: Export the quantification cycle (Cq) values for all reactions from the qPCR instrument software.
-
Relative Quantification (ΔΔCt Method):
-
Normalization to Reference Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the average Cq of the reference gene(s) from the average Cq of the target gene (UTRN).
-
ΔCt = Cq(UTRN) - Cq(Reference Gene)
-
Normalization to Control (ΔΔCt): Calculate the ΔΔCt by subtracting the average ΔCt of the vehicle control group from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control)
-
Fold Change Calculation: Calculate the fold change in gene expression as 2-ΔΔCt.
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine if the observed changes in gene expression between the this compound-treated and control groups are statistically significant.
Conclusion
The protocols outlined provide a robust framework for researchers to quantify changes in utrophin mRNA expression induced by modulators like this compound. Accurate and reproducible RT-qPCR analysis is essential for preclinical evaluation, mechanism of action studies, and identifying next-generation compounds for DMD therapy. The validation of stable reference genes and adherence to meticulous molecular biology techniques are paramount for generating reliable data. This methodology is a cornerstone for advancing research into utrophin upregulation as a therapeutic strategy for Duchenne muscular dystrophy.
References
- 1. origene.com [origene.com]
- 2. Cis-Acting Sequence Elements and Upstream Open Reading Frame in Mouse Utrophin-A 5'-UTR Repress Cap-Dependent Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EF1α and RPL13a represent normalization genes suitable for RT-qPCR analysis of bone marrow derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Comparison of reference gene expression stability in mouse skeletal muscle via five algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. genelink.com [genelink.com]
- 9. Evidence Based Selection of Commonly Used RT-qPCR Reference Genes for the Analysis of Mouse Skeletal Muscle | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining for Utrophin Localization in Ezutromid-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezutromid is a small molecule utrophin modulator that was investigated for the treatment of Duchenne muscular dystrophy (DMD).[1][2][3] DMD is a fatal X-linked recessive disorder characterized by the absence of dystrophin, a crucial protein for muscle fiber integrity.[1] this compound was developed with the therapeutic goal of upregulating utrophin, a structural and functional homolog of dystrophin.[1][4] In healthy mature muscle, dystrophin is localized to the sarcolemma, while utrophin is primarily found at the neuromuscular and myotendinous junctions.[4][5] In dystrophin-deficient muscle, utrophin is upregulated and can be found at the sarcolemma, suggesting it can compensate for the lack of dystrophin.[1][4] this compound is theorized to enhance this compensatory upregulation.[1] Recent studies have identified the aryl hydrocarbon receptor (AhR) as a molecular target of this compound, with the drug acting as an AhR antagonist to modulate utrophin expression.[6][7][8]
These application notes provide a detailed protocol for immunofluorescence staining to visualize and quantify the localization of utrophin in cultured muscle cells treated with this compound.
Data Summary: Utrophin Expression in this compound Clinical Trials
The following table summarizes the key quantitative finding from the PhaseOut DMD clinical trial regarding utrophin expression following this compound treatment.
| Parameter | Baseline | 24 Weeks Post-Treatment | Percentage Change | Reference |
| Mean Utrophin Protein Intensity | 0.370 (arbitrary units) | 0.396 (arbitrary units) | +7% | [2][9] |
Note: The Phase 2 clinical trial for this compound was discontinued (B1498344) as it did not meet its primary and secondary endpoints at 48 weeks.[4][6][7]
Signaling Pathway: this compound's Mechanism of Action
Caption: Mechanism of this compound action on utrophin upregulation.
Experimental Workflow: Immunofluorescence Staining
Caption: Workflow for utrophin immunofluorescence staining.
Detailed Experimental Protocol
This protocol is designed for cultured myoblasts or myotubes.
Materials:
-
Myoblast cell line (e.g., human DMD myoblasts)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-Utrophin
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed myoblasts on glass coverslips in a multi-well plate at a density that allows for differentiation into myotubes if desired.
-
Culture the cells in appropriate growth or differentiation medium until they reach the desired confluence or differentiation state.
-
Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary to allow antibodies to access intracellular epitopes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-utrophin antibody in Blocking Buffer to its optimal working concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Aspirate the PBS and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
If desired, incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and invert them onto a drop of mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
For quantitative analysis, measure the fluorescence intensity of utrophin at the cell periphery (sarcolemma in myotubes) using image analysis software.[10][11] It is recommended to co-stain with a membrane marker like laminin (B1169045) or spectrin (B1175318) to normalize the utrophin signal.[11][12][13]
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize antibody concentrations.
-
Ensure thorough washing steps.
-
-
Weak or No Signal:
-
Confirm the primary antibody is suitable for immunofluorescence.
-
Check antibody dilutions.
-
Ensure proper fixation and permeabilization.
-
-
Non-specific Staining:
-
Include a secondary antibody-only control to check for non-specific binding of the secondary antibody.
-
Use a high-quality primary antibody.
-
These protocols and notes should serve as a comprehensive guide for researchers investigating the effects of this compound on utrophin localization in a cellular context.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Significantly Reduced Muscle Damage in DMD [globenewswire.com]
- 3. Summit reports positive Phase I trial results of this compound to treat DMD - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. treat-nmd.org [treat-nmd.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of next generation utrophin modulators for Duchenne muscular dystrophy: Learning from clinical setbacks - American Chemical Society [acs.digitellinc.com]
- 8. Russell group research reveals molecular target of the Utrophin modulator this compound — Department of Pharmacology [pharm.ox.ac.uk]
- 9. actionduchenne.org [actionduchenne.org]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Correlation of Utrophin Levels with the Dystrophin Protein Complex and Muscle Fibre Regeneration in Duchenne and Becker Muscular Dystrophy Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Ezutromid in mdx Mice
Audience: Researchers, scientists, and drug development professionals in the field of Duchenne Muscular Dystrophy (DMD).
Introduction: Ezutromid (formerly SMT C1100) is a small molecule utrophin modulator that was investigated as a potential therapeutic for Duchenne Muscular Dystrophy (DMD).[1][2] Preclinical studies in the dystrophin-deficient mdx mouse model demonstrated that this compound could upregulate utrophin, a protein that can functionally compensate for the lack of dystrophin, leading to reduced muscle pathology and improved muscle function.[3][4] Although a Phase 2 clinical trial did not meet its primary endpoints, leading to the discontinuation of its development, the preclinical data and the subsequent elucidation of its mechanism of action as an aryl hydrocarbon receptor (AhR) antagonist provide valuable insights for future drug development in DMD.[5]
These application notes provide a detailed framework for designing and conducting in vivo experimental studies with this compound in mdx mice, based on published preclinical data.
This compound: Mechanism of Action
This compound was initially identified through a phenotypic screen for its ability to upregulate the utrophin gene.[5] Utrophin is structurally and functionally similar to dystrophin and its upregulation at the sarcolemma in dystrophin-deficient muscle fibers can ameliorate the dystrophic pathology.[1][4] Subsequent research has identified the molecular target of this compound as the aryl hydrocarbon receptor (AhR).[1][5] this compound acts as an AhR antagonist.[5][6] While the precise downstream pathway linking AhR antagonism to utrophin upregulation is still under investigation, it is thought to involve the stabilization of the transcriptional coactivator PGC-1α.[1]
References
- 1. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising therapeutic approaches of utrophin replacing dystrophin in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: MRI T2 Relaxation Time as a Biomarker in Ezutromid Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezutromid (formerly SMT C1100) is a small molecule utrophin modulator that was investigated as a potential treatment for Duchenne muscular dystrophy (DMD).[1] Clinical trials, such as the Phase 2 ‘PhaseOut DMD’ study, utilized Magnetic Resonance Imaging (MRI) T2 relaxation time as a non-invasive biomarker to assess muscle health.[2][3] In DMD, muscle fibers are in a constant state of degeneration and regeneration, leading to inflammation and edema, which can be detected by an increase in T2 relaxation time.[2][4] A reduction in T2 relaxation time is therefore indicative of a decrease in muscle inflammation and pathology, suggesting a positive therapeutic effect.[2][4] These application notes provide a summary of the quantitative data, a detailed experimental protocol for MRI T2 assessment, and a conceptual framework for the clinical trial workflow and the mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the quantitative MRI T2 relaxation time data from the 24-week interim analysis of the PhaseOut DMD clinical trial. This open-label study assessed the effect of this compound on muscle inflammation in ambulatory boys with DMD.[2][3] All patients were on a stable regimen of corticosteroids, indicating that the observed reductions in T2 relaxation time were in addition to any anti-inflammatory effects of the steroids.[2][3]
| Muscle Group | Number of Patients (n) | Baseline Mean T2 (ms) | 24-Week Mean T2 (ms) | Mean Change from Baseline (ms) | 95% Confidence Interval (CI) | Statistical Significance |
| Soleus (calf muscle) | 38 | 31.850 | 30.989 | -0.861 | -1.440, -0.281 | Statistically Significant |
| Vastus Lateralis (thigh muscle) | 37 | 32.265 | 31.795 | -0.470 | -1.158, 0.218 | Not Statistically Significant |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the modulation of utrophin expression through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5][6][7] this compound acts as an antagonist to the AhR.[5][6][7] By inhibiting AhR, this compound indirectly leads to the upregulation of utrophin protein. Utrophin is a structural and functional paralog of dystrophin, the protein that is absent in DMD patients.[1] Increased utrophin levels at the sarcolemma (muscle cell membrane) can compensate for the lack of dystrophin, thereby stabilizing the muscle fibers, reducing muscle damage, and consequently decreasing inflammation and T2 relaxation time.[1][2][4]
Experimental Protocols
The following is a representative protocol for quantitative MRI T2 mapping of skeletal muscle in a clinical trial setting for DMD, based on established methodologies.
1. Patient Preparation:
-
Patients should refrain from strenuous physical activity for at least 48 hours prior to the MRI scan to avoid exercise-induced changes in muscle T2.
-
Ensure the patient is comfortable on the scanner table to minimize motion artifacts. For pediatric patients, consider providing audiovisual entertainment.
2. MRI Equipment and Setup:
-
MRI Scanner: 3.0 Tesla (3T) whole-body MRI scanner.
-
Coil: A phased-array coil appropriate for the anatomy being imaged (e.g., a torso coil for thigh muscles, a knee coil for lower leg muscles) should be used to ensure a high signal-to-noise ratio.
-
Positioning: The patient is positioned supine. The leg muscles of interest (e.g., thigh or calf) are positioned at the isocenter of the magnet.
3. MRI T2 Mapping Sequence:
-
A multi-echo spin-echo (MESE) sequence is typically used for T2 mapping.
-
Sequence Parameters (Example):
-
Repetition Time (TR): > 2000 ms (B15284909) (to minimize T1 weighting)
-
Echo Times (TE): A series of echoes, for example, 8 echoes ranging from 10 to 80 ms with a 10 ms echo spacing.
-
Slice Thickness: 5-7 mm
-
Field of View (FOV): Adjusted to cover the entire muscle cross-section.
-
Matrix Size: e.g., 256 x 256 or higher for adequate spatial resolution.
-
4. Image Acquisition:
-
Axial slices are acquired perpendicular to the long axis of the leg, covering the bulk of the muscles of interest (e.g., vastus lateralis and soleus).
-
Anatomical T1-weighted images are also acquired to facilitate the identification of individual muscles and for morphological assessment.
5. Data Analysis:
-
Region of Interest (ROI) Placement: ROIs are manually drawn on the T2 maps to delineate the specific muscles of interest on each axial slice. Care should be taken to avoid including subcutaneous fat or bone marrow in the ROIs.
-
T2 Calculation: The signal intensity from the series of echo times within the ROI is fitted to a mono-exponential decay curve to calculate the T2 relaxation time for each pixel. The mean T2 value for the entire ROI is then calculated.
-
Software: Specialized medical image analysis software is used for ROI delineation and T2 calculation.
Conclusion
MRI T2 relaxation time serves as a valuable, non-invasive biomarker for assessing muscle pathology in Duchenne muscular dystrophy. In the context of the this compound clinical trials, it provided objective evidence of a reduction in muscle inflammation, supporting the drug's mechanism of action. The protocols and data presented here offer a framework for the application of this biomarker in future clinical trials for DMD and other muscular dystrophies. While this compound's development was ultimately discontinued (B1498344) due to a lack of sustained efficacy at 48 weeks, the insights gained from the use of MRI T2 as a biomarker remain significant for the field.
References
- 1. neurology.org [neurology.org]
- 2. Using MRI to quantify skeletal muscle pathology in Duchenne muscular dystrophy: A systematic mapping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Longitudinal measurements of MRI-T2 in boys with Duchenne muscular dystrophy: Effects of age and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using MRI to quantify skeletal muscle pathology in Duchenne muscular dystrophy: A systematic mapping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Assessment of the T2 Relaxation Time of the Gluteus Muscles in Children with Duchenne Muscular Dystrophy: a Comparative Study Before and After Steroid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons Learned from Discontinued Clinical Developments in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Ezutromid in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Ezutromid in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this compound. The method employs a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using a UPLC system coupled to a triple quadrupole mass spectrometer. This method has been shown to be precise, accurate, and linear over a clinically relevant concentration range.
Introduction
This compound (SMT C1100) is a small molecule utrophin modulator that was developed for the treatment of Duchenne muscular dystrophy (DMD).[1] Utrophin is a protein that is functionally and structurally similar to dystrophin, the protein that is deficient in individuals with DMD. By increasing the production of utrophin, this compound aims to compensate for the lack of dystrophin and thereby alleviate muscle damage and improve muscle function. Accurate and reliable quantification of this compound in plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), in both preclinical and clinical studies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays, enabling precise measurement of drug concentrations in complex biological matrices like plasma.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., SMT18717 or a stable isotope-labeled this compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with appropriate anticoagulant, e.g., EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Equipment
-
Waters Acquity UPLC system or equivalent
-
Sciex API 4000 or API 5500 triple quadrupole mass spectrometer or equivalent
-
Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent
-
Analytical balance
-
Micropipettes
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
Sample Preparation
A protein precipitation method is utilized for the extraction of this compound from human plasma.
-
Allow all frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Vortex each tube to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 100 µL of plasma.
-
Add 20 µL of the internal standard working solution (concentration to be optimized based on instrument sensitivity).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
The chromatographic separation is performed using a reversed-phase UPLC column.
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 60 |
| 2.0 | 90 |
| 2.1 | 90 |
| 2.2 | 60 |
| 3.0 | 60 |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) to detect this compound and its internal standard.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source | Turbo IonSpray |
| MRM Transitions | |
| This compound | m/z 338.2 → 244.8[1] |
| Internal Standard (SMT18717) | m/z 341.1 → 244.8[1] |
| Collision Energy (CE) | To be optimized for the specific instrument |
| Declustering Potential (DP) | To be optimized for the specific instrument |
| Source Temperature | 500 °C |
Method Validation Summary
The described method was validated according to regulatory guidelines, and the key performance characteristics are summarized in the table below.[1]
| Validation Parameter | Result |
| Linearity Range | 2 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] |
| Intra-assay Precision (%CV) | ≤ 6.9% |
| Inter-assay Precision (%CV) | ≤ 7.7% |
| Accuracy (% Bias) | 93.3% to 106.4% |
| Mean Recovery | 96.2% to 97.8% |
Experimental Workflow
The following diagram illustrates the complete workflow for the determination of this compound in human plasma using the described LC-MS/MS method.
Caption: Workflow for this compound quantification in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and the high selectivity of the mass spectrometric detection make this method suitable for high-throughput analysis in support of pharmacokinetic studies. The validation data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical applications.
References
Application Notes and Protocols for the Identification of Ezutromid's Molecular Target Using Chemical Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ezutromid (formerly SMT C1100) is a small molecule utrophin modulator that was investigated for the treatment of Duchenne muscular dystrophy (DMD).[1][2] Understanding the direct molecular target of a drug is crucial for elucidating its mechanism of action and for the development of next-generation therapies.[3] This document outlines a detailed chemical proteomics protocol, based on photoaffinity labeling, to identify the molecular target of this compound. This approach led to the successful identification of the Aryl Hydrocarbon Receptor (AhR) as the molecular target of this compound.[1][4][5]
Experimental Workflow
The overall workflow for the identification of this compound's molecular target involves the synthesis of a photoaffinity probe, labeling of proteins in a cellular context, enrichment of the labeled proteins, and identification by mass spectrometry.
Caption: A schematic of the chemical proteomics workflow for target identification.
Experimental Protocols
Synthesis of this compound-based Photoaffinity Probe
A photoaffinity probe based on the structure of this compound is synthesized. This probe incorporates two key functionalities: a photoreactive group (e.g., a diazirine) that forms a covalent bond with the target protein upon UV irradiation, and a bio-orthogonal handle (e.g., an alkyne) for subsequent enrichment via click chemistry.[6][7]
Cell Culture and Labeling
-
Cell Culture: Human myoblasts or other relevant cell lines are cultured to 80-90% confluency in appropriate growth media.
-
Probe Incubation: The cells are incubated with the this compound photoaffinity probe at a suitable concentration (e.g., 1-10 µM) for a specified duration (e.g., 1-4 hours) at 37°C.
-
Competition Control: For a competition experiment, a parallel set of cells is pre-incubated with an excess of the parent compound, this compound, before adding the photoaffinity probe. This control helps to distinguish specific binders from non-specific ones.
-
UV Irradiation: The cells are irradiated with UV light (e.g., 365 nm) on ice for a short period (e.g., 15-30 minutes) to induce covalent cross-linking of the probe to its interacting proteins.[8]
-
Cell Lysis: After irradiation, the cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease inhibitors. The lysate is then centrifuged to pellet cell debris, and the supernatant containing the soluble proteins is collected.
Enrichment of Labeled Proteins
-
Click Chemistry: The alkyne-modified proteins in the cell lysate are conjugated to an azide-biotin tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
-
Streptavidin Affinity Purification: The biotinylated proteins are then enriched using streptavidin-coated agarose (B213101) or magnetic beads. The lysate is incubated with the beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: The beads are washed extensively with a series of buffers to remove non-specifically bound proteins.
Mass Spectrometry and Data Analysis
-
On-Bead Digestion: The enriched proteins bound to the streptavidin beads are subjected to on-bead digestion with a protease, typically trypsin, to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Identification and Quantification: The MS/MS data is searched against a protein database (e.g., UniProt) to identify the proteins. The relative abundance of the identified proteins in the probe-treated sample is compared to the control samples (e.g., no probe, competition with excess this compound).
Data Presentation
The quantitative data from the LC-MS/MS analysis can be summarized in tables to facilitate the identification of high-confidence target candidates.
Table 1: Top 10 Enriched Proteins from Photoaffinity Labeling
| Rank | Protein Name | Gene Symbol | Fold Enrichment (Probe/Control) | p-value |
| 1 | Aryl Hydrocarbon Receptor | AHR | 25.3 | 1.2e-5 |
| 2 | Protein X | GENEX | 8.1 | 3.4e-3 |
| 3 | Protein Y | GENEY | 6.5 | 8.9e-3 |
| 4 | Protein Z | GENEZ | 5.9 | 1.5e-2 |
| 5 | Protein A | GENEA | 4.2 | 2.1e-2 |
| 6 | Protein B | GENEB | 3.8 | 3.5e-2 |
| 7 | Protein C | GENEC | 3.5 | 4.1e-2 |
| 8 | Protein D | GENED | 3.1 | 4.8e-2 |
| 9 | Protein E | GENEE | 2.9 | 5.2e-2 |
| 10 | Protein F | GENEF | 2.5 | 6.0e-2 |
Table 2: Competition Assay Results for Top 3 Candidates
| Protein Name | Gene Symbol | Fold Enrichment (Probe + this compound / Probe) |
| Aryl Hydrocarbon Receptor | AHR | 0.1 |
| Protein X | GENEX | 0.9 |
| Protein Y | GENEY | 0.8 |
Signaling Pathway
The identification of the Aryl Hydrocarbon Receptor (AhR) as the molecular target of this compound implicates the AhR signaling pathway in the mechanism of utrophin upregulation.[5] this compound acts as an antagonist of AhR.[1][5]
Caption: Antagonism of the AhR signaling pathway by this compound.
Conclusion
The chemical proteomics approach, specifically photoaffinity labeling coupled with mass spectrometry, is a powerful strategy for the deconvolution of small molecule targets.[9][10] This methodology was successfully employed to identify the Aryl Hydrocarbon Receptor as the direct molecular target of this compound, providing critical insights into its mechanism of action and paving the way for the rational design of future utrophin modulators for the treatment of Duchenne muscular dystrophy.[4][5]
References
- 1. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Russell group research reveals molecular target of the Utrophin modulator this compound — Department of Pharmacology [pharm.ox.ac.uk]
- 5. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Ezutromid in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Ezutromid in preclinical models. The focus is on addressing the challenges associated with its low oral bioavailability to help ensure adequate systemic exposure for efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving adequate oral bioavailability of this compound in preclinical models?
A1: The primary challenge is this compound's low aqueous solubility. This characteristic limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream.
Q2: What is the target plasma concentration of this compound in preclinical models to expect a therapeutic effect?
A2: Based on in vitro studies, the estimated EC50 for utrophin protein upregulation is approximately 67 ng/mL (~0.2µM), with an EC30 of 34 ng/mL (~0.1µM).[1] Preclinical studies in the mdx mouse model have shown that a single daily oral dose of 50 mg/kg can achieve plasma levels exceeding 30 ng/mL for several hours, leading to a significant reduction in muscle pathology.[1] Therefore, maintaining plasma concentrations at or above this level is a key objective in preclinical efficacy studies.
Q3: What is the known mechanism of action of this compound?
A3: this compound functions as an antagonist of the aryl hydrocarbon receptor (AhR).[2] By inhibiting AhR signaling, it leads to the upregulation of utrophin, a protein that can functionally compensate for the absence of dystrophin in Duchenne muscular dystrophy (DMD).
Q4: How is this compound metabolized, and what are its major metabolites?
A4: this compound is metabolized into two main dihydrodiol metabolites, DHD I and DHD III.[1] These metabolites are significantly more abundant in plasma than the parent drug but have considerably lower pharmacological activity. DHD I has a 31-fold lower potency, and DHD III has a 6.5-fold lower potency compared to this compound.[1] The metabolism of this compound is linked to its interaction with the AhR, which regulates xenobiotic responses.[2] This metabolic pathway may contribute to the observed reduction in systemic exposure upon repeat dosing.
Q5: What were the different formulations of this compound used in clinical development?
A5: Two notable formulations were the F3 and F6 formulations. The F3 formulation was an aqueous microfluidized suspension.[1][3][4][5] The F6 formulation was a newer formulation that demonstrated increased plasma levels compared to the F3 formulation in a Phase I clinical trial.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Low Plasma Concentrations of this compound in Preclinical Studies
Possible Cause 1: Poor Drug Solubility and Dissolution
-
Solution: Improve the solubility and dissolution rate of this compound through formulation strategies.
-
Micronization: Reduce the particle size of the this compound powder to increase its surface area. An aqueous microfluidized suspension (similar to the F3 formulation) can be prepared.
-
Amorphous Solid Dispersion (ASD): Formulate this compound as an ASD with a suitable polymer. This can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Consider formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), to improve its solubilization in the gastrointestinal tract.
-
Possible Cause 2: Food Effect
-
Solution: Standardize feeding protocols in your preclinical studies. Clinical studies have shown a significant positive food effect on this compound absorption.[1]
Possible Cause 3: Rapid Metabolism
-
Solution: While altering the intrinsic metabolism is not feasible, understanding its impact is crucial for study design.
-
Be aware that repeat dosing may lead to reduced systemic exposure due to the induction of metabolic enzymes via the AhR pathway.[2]
-
Incorporate pharmacokinetic assessments at multiple time points during your study to monitor for changes in exposure over time.
-
Consider the development of second-generation utrophin modulators with improved metabolic stability, such as SMT022357.[7][8]
-
Issue 2: Difficulty in Preparing a Homogeneous and Stable Dosing Suspension
Possible Cause 1: Agglomeration of Drug Particles
-
Solution: Utilize appropriate formulation techniques to create a stable suspension.
-
Wet Milling/Microfluidization: Use a microfluidizer or a similar high-shear homogenization technique to prepare a fine and uniform suspension.
-
Use of Suspending and Wetting Agents: Incorporate pharmaceutically acceptable suspending agents (e.g., carboxymethylcellulose) and wetting agents (e.g., polysorbate 80) to prevent particle agglomeration and improve the homogeneity of the suspension.
-
Possible Cause 2: Chemical Instability in the Dosing Vehicle
-
Solution: Conduct stability studies of your this compound formulation.
-
Assess the chemical stability of this compound in the chosen vehicle over the intended duration of use.
-
Prepare fresh dosing formulations regularly to minimize degradation.
-
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Dose | Formulation | Source |
| Cmax | 7.4 µg/mL | Mouse | 2000 mg/kg | Not Specified | [9] |
| AUC | 97.9 µg*h/mL | Mouse | 2000 mg/kg | Not Specified | [9] |
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Source |
| EC50 (Utrophin Protein) | ~67 ng/mL (~0.2µM) | Human and DMD myoblasts/myotubes | [1] |
| EC30 (Utrophin Protein) | ~34 ng/mL (~0.1µM) | Human and DMD myoblasts/myotubes | [1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Microfluidized Suspension of this compound (F3-type Formulation)
-
Materials:
-
This compound (micronized powder)
-
Purified water
-
Suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium)
-
Wetting agent (e.g., 0.1% w/v polysorbate 80)
-
-
Procedure:
-
Prepare the vehicle by dissolving the suspending and wetting agents in purified water with gentle heating and stirring until a clear solution is formed. Allow the solution to cool to room temperature.
-
Gradually add the micronized this compound powder to the vehicle while stirring to form a coarse suspension.
-
Process the suspension through a high-pressure microfluidizer according to the manufacturer's instructions to achieve a fine, homogeneous suspension.
-
Store the suspension at 2-8°C and protect from light. Ensure to re-suspend thoroughly before each administration.
-
Protocol 2: Oral Administration of this compound to mdx Mice
-
Animals: mdx mice.
-
Dosing:
-
Accurately weigh each animal before dosing.
-
Thoroughly re-suspend the this compound formulation.
-
Administer the formulation orally via gavage at the desired dose (e.g., 50 mg/kg).
-
For studies investigating the food effect, administer the formulation shortly after providing a high-fat meal.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound formulations.
Caption: Simplified signaling pathway of this compound's mechanism and metabolism.
Caption: Troubleshooting logic for addressing low this compound bioavailability.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of SMT C1100, a 2-Arylbenzoxazole Utrophin Modulator, following Single- and Multiple-Dose Administration to Pediatric Patients with Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 4. Safety, Tolerability, and Pharmacokinetics of SMT C1100, a 2-Arylbenzoxazole Utrophin Modulator, following Single- and Multiple-Dose Administration to Pediatric Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1b Trial to Assess the Pharmacokinetics of this compound in Pediatric Duchenne Muscular Dystrophy Patients on a Balanced Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Summit reports positive Phase I trial results of this compound to treat DMD - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Synthesis of SMT022357 enantiomers and in vivo evaluation in a Duchenne muscular dystrophy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, tolerability, and pharmacokinetics of SMT C1100, a 2‐arylbenzoxazole utrophin modulator, following single‐ and multiple‐dose administration to healthy male adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ezutromid dosage and treatment duration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ezutromid in cell culture experiments. This resource offers troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule utrophin modulator.[1] It functions as an antagonist of the Aryl Hydrocarbon Receptor (AhR).[2][3][4] In its inactive state, AhR resides in the cytoplasm. By antagonizing AhR, this compound is believed to lead to the upregulation of utrophin protein expression.[2][3] Utrophin is a structural and functional homolog of dystrophin, the protein that is deficient in Duchenne muscular dystrophy (DMD).[5] The upregulation of utrophin is a therapeutic strategy to compensate for the lack of dystrophin.[5]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: Based on published in vitro studies, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments with this compound. An optimal concentration for observing a two-fold increase in utrophin protein levels in human DMD cells has been reported to be around 0.3 µM after three days of treatment.[1] Another study showed increased utrophin and AhR mRNA expression at 3 µM after 24 hours.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What is a typical treatment duration for this compound in cell culture?
A3: Incubation times for this compound can vary depending on the assay. For assessing changes in gene expression (mRNA levels) of utrophin and AhR-responsive genes, treatment times of 6 to 24 hours are often sufficient.[6][7] To observe changes in utrophin protein levels, longer incubation periods of 24 to 72 hours are typically required.[1][8] Time-course experiments are highly recommended to identify the optimal time point for your specific research question.
Q4: In which cell lines has this compound been tested?
A4: this compound has been evaluated in various muscle cell lines, including human Duchenne muscular dystrophy (DMD) myoblasts and the mouse myoblast cell line C2C12.[1][8] When selecting a cell line, consider its relevance to your research question, for example, using DMD patient-derived myoblasts for disease-specific studies.
Q5: How can I assess the efficacy of this compound treatment in my cell culture experiment?
A5: The primary method to assess this compound's efficacy is to measure the upregulation of utrophin protein levels via Western blotting.[8] Additionally, you can measure the modulation of AhR signaling by quantifying the mRNA levels of AhR-responsive genes, such as CYP1A1, through quantitative PCR (qPCR).[7]
Q6: What are the known effects of this compound on the NF-κB signaling pathway?
A6: While this compound's primary described mechanism is through AhR antagonism, the NF-κB pathway is a critical inflammatory pathway in Duchenne muscular dystrophy.[9] Some studies on AhR antagonists have shown anti-inflammatory effects, which can involve modulation of NF-κB signaling.[2] To investigate this, you can use an NF-κB luciferase reporter assay to determine if this compound treatment leads to a decrease in NF-κB activity, typically after stimulating the pathway with an agent like TNF-α.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable increase in utrophin protein levels | Suboptimal drug concentration. | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.01 µM to 20 µM).[10] |
| Inadequate incubation time. | Conduct a time-course experiment, testing various time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[10] | |
| Poor antibody quality for Western blot. | Use a validated anti-utrophin antibody. Check the antibody datasheet for recommended applications and dilutions. | |
| Low protein expression in the chosen cell line. | Ensure you are using a relevant cell line (e.g., myoblasts). Consider using a positive control, if available. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and mix well after adding this compound to each well. | |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[10] | |
| Significant cytotoxicity observed | This compound concentration is too high. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range for your cell line.[10] |
| Extended treatment duration. | Reduce the incubation time. Cytotoxicity can be time-dependent. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments. | |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility. | Lower the final concentration of this compound. |
| The stock solution was not properly dissolved. | Ensure the DMSO stock solution is fully dissolved before diluting it in the medium. Gentle warming of the stock solution may be necessary. |
Quantitative Data Summary
Table 1: In Vitro this compound Concentrations and Observed Effects
| Concentration | Cell Line | Treatment Duration | Observed Effect | Reference |
| 0.1 µM | Human DMD myoblasts and myotubes | Not specified | Estimated EC30 for utrophin protein increase. | [11] |
| 0.3 µM | Human DMD cells | 3 days | 2-fold increase in utrophin protein levels. | [1] |
| 3 µM | Mouse mdx and human DMD myoblasts | 24 hours | Increased utrophin and AhR mRNA expression; decreased AhRR and Cyp1b1 expression. | [2] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for Utrophin Upregulation
This protocol outlines the steps to determine the optimal concentration and treatment duration of this compound for upregulating utrophin protein expression in a myoblast cell line (e.g., C2C12 or human DMD myoblasts).
-
Cell Seeding:
-
Seed myoblasts in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
This compound Treatment (Dose-Response):
-
Prepare a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) in fresh culture medium.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium and add the medium containing the different this compound concentrations or vehicle control.
-
Incubate for a fixed time point (e.g., 48 hours).
-
-
This compound Treatment (Time-Course):
-
Treat cells with the optimal concentration of this compound determined from the dose-response experiment.
-
Harvest cells at different time points (e.g., 24, 48, 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
-
Western Blotting for Utrophin:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against utrophin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize utrophin band intensity to a loading control (e.g., GAPDH or α-tubulin).
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: this compound acts as an antagonist to the AhR complex in the cytoplasm.
Caption: A typical workflow for optimizing this compound dosage and treatment.
Caption: A decision tree for troubleshooting common this compound experiment issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Translational Regulation of Utrophin by miRNAs | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Investigating Utrophin Modulators and Addressing Efficacy Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with utrophin modulators, using the case of Ezutromid to illustrate challenges related to sustained efficacy in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound?
This compound was developed as a small molecule utrophin modulator for the treatment of Duchenne muscular dystrophy (DMD).[1] Its mechanism of action was later identified as an antagonist of the aryl hydrocarbon receptor (AhR).[2][3][4] By antagonizing AhR, this compound was intended to upregulate the production of utrophin, a protein that is structurally and functionally similar to dystrophin.[1] In DMD patients who lack functional dystrophin, it was theorized that increased utrophin levels could compensate for its absence, thereby protecting muscle fibers from damage and slowing disease progression.[1]
Q2: Why did the long-term studies of this compound fail to show sustained efficacy?
The Phase II clinical trial, PhaseOut DMD, showed some encouraging results at 24 weeks, with evidence of reduced muscle damage and inflammation.[3] However, these positive effects were not sustained at 48 weeks, and the trial failed to meet its primary and secondary endpoints, leading to the discontinuation of its development.[2][3] Several factors may have contributed to this lack of sustained efficacy:
-
Pharmacokinetics and Metabolism: Studies revealed that this compound is extensively metabolized in humans. Repeated dosing led to a reduction in drug exposure in both healthy volunteers and, notably, in DMD patients.[3] This decreased exposure over time likely contributed to the diminishing biological effect.
-
Aryl Hydrocarbon Receptor (AhR) Pathway Engagement: As an AhR antagonist, this compound interacts with a complex signaling pathway that regulates the metabolism of xenobiotics (foreign chemical substances).[1][5] It is possible that chronic administration of an AhR antagonist like this compound could induce its own metabolism, leading to lower plasma concentrations over time.
-
Complex Disease Progression: The progression of DMD is complex and multifactorial. While utrophin upregulation is a promising therapeutic strategy, it may not be sufficient on its own to counteract the downstream pathological cascades of the disease in the long term.
Q3: What were the key outcome measures in the PhaseOut DMD clinical trial?
The PhaseOut DMD trial was a Phase 2, open-label study designed to assess the activity and safety of this compound in ambulatory boys with DMD.[2][6]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
Troubleshooting Guides
This section provides troubleshooting for common experimental challenges encountered when working with utrophin modulators.
In Vitro & Preclinical Studies
Issue: Inconsistent Utrophin Upregulation in Cell Culture
| Possible Cause | Troubleshooting Steps |
| Cell line variability | Different myoblast cell lines can have varying responses. Ensure you are using a well-characterized cell line (e.g., C2C12, human DMD myoblasts). Document passage number and cell health. |
| Compound solubility and stability | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and stable in culture media for the duration of the experiment. Test a range of concentrations. |
| Suboptimal treatment duration | Utrophin upregulation is a transcriptional and translational process that takes time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Assay variability (Western Blot) | Utrophin is a large protein, which can make Western blotting challenging. Optimize gel percentage, transfer conditions, and antibody concentrations. Use a positive control (e.g., lysate from regenerating muscle). See the detailed Western Blot protocol below for more tips. |
Issue: Discrepancy Between In Vitro and In Vivo (e.g., mdx mice) Results
| Possible Cause | Troubleshooting Steps |
| Poor bioavailability/pharmacokinetics | The compound may have poor absorption, rapid metabolism, or inefficient distribution to muscle tissue in vivo. Conduct pharmacokinetic studies to measure plasma and tissue concentrations of the compound and its major metabolites.[7][8][9] |
| Off-target effects | The compound may have off-target effects in vivo that counteract its beneficial effects on utrophin upregulation. |
| Insufficient target engagement | The dose administered may not be sufficient to achieve the required level of target engagement (e.g., AhR antagonism) in muscle tissue. |
| Differences in disease models | While the mdx mouse is a widely used model for DMD, it has a milder phenotype compared to human patients, partly due to a more robust regenerative capacity and higher basal utrophin levels.[10] Consider these differences when interpreting results. |
Clinical Trial-Related Assays
Issue: High Variability in Muscle Biopsy Utrophin Quantification
| Possible Cause | Troubleshooting Steps |
| Biopsy site and sampling variability | The distribution of regenerating fibers and utrophin expression can be heterogeneous within a muscle. Standardize the biopsy location and handling procedures. Analyze multiple sections from each biopsy. |
| Immunohistochemistry (IHC) inconsistencies | IHC can be prone to variability. Standardize fixation, sectioning, antigen retrieval, and antibody incubation protocols. Use a validated and specific anti-utrophin antibody. Implement a robust image analysis workflow to quantify sarcolemmal utrophin intensity.[11] |
| Western blot challenges | As mentioned for in vitro studies, utrophin's large size can pose challenges. Consider using more quantitative methods like mass spectrometry-based approaches for more precise measurements.[12][13][14] |
Issue: Inconsistent Magnetic Resonance Spectroscopy (MRS) T2 Measurements
| Possible Cause | Troubleshooting Steps |
| Patient positioning and coil placement | Ensure consistent patient positioning and coil placement for longitudinal studies to minimize variability. |
| Muscle selection | Different muscles are affected at different rates in DMD. Select muscles that show progressive changes over the study duration (e.g., vastus lateralis, gluteus maximus).[15][16][17] |
| Fat infiltration | T2 values can be influenced by the degree of fat infiltration in the muscle. Use techniques that can differentiate between water and fat T2, or use fat fraction as a covariate in the analysis.[18][19] |
| Image acquisition and analysis | Use a standardized MRI protocol with consistent acquisition parameters. Employ a validated and reproducible post-processing workflow for T2 map generation and analysis. |
Quantitative Data Summary
Table 1: Overview of the PhaseOut DMD Clinical Trial
| Parameter | Details |
| Study Name | PhaseOut DMD[2][6] |
| ClinicalTrials.gov Identifier | NCT02858362[2][20] |
| Phase | 2[2][6] |
| Study Design | Open-label, multi-center[2][6] |
| Patient Population | 40 ambulatory boys with DMD, aged 5-10 years[6][20] |
| Treatment | This compound 2500 mg administered orally twice daily[6] |
| Duration | 48 weeks[2][6] |
| Primary Endpoints | Change in MRI leg muscle parameters; this compound plasma concentrations[6] |
| Secondary Endpoints | Change in utrophin membrane staining; Change in muscle regenerating fibers[6] |
Experimental Protocols
Protocol 1: Western Blotting for Utrophin in Muscle Biopsies (Representative Protocol)
This protocol provides a general framework. Optimization of specific steps is crucial for successful and reproducible results.
-
Sample Preparation:
-
Cryosection muscle biopsies (10-20 µm thick sections).
-
Lyse sections in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 30-50 µg of total protein per lane on a large format 3-8% Tris-Acetate gradient gel.
-
Include a positive control (e.g., lysate from regenerating mdx mouse muscle) and a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet transfer system. Due to utrophin's large size (~400 kDa), an overnight transfer at a low constant voltage in a cold room is recommended.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature.
-
Incubate with a validated primary antibody against utrophin (e.g., DRP2, MANCHO3) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Use an enhanced chemiluminescence (ECL) substrate for detection.
-
Capture the image using a digital imager.
-
Quantify band intensity using densitometry software. Normalize to a loading control (e.g., vinculin or total protein stain).
-
Protocol 2: Magnetic Resonance Spectroscopy (MRS) T2 Mapping (Conceptual Overview)
This outlines the general principles. Specific parameters will depend on the MRI scanner and software.
-
Patient Preparation and Positioning:
-
Patients should be rested before the scan.
-
Position the patient to ensure the muscle group of interest (e.g., thigh muscles) is in the center of the coil. Use cushions to minimize movement.
-
-
Image Acquisition:
-
Acquire anatomical reference images (e.g., T1-weighted images).
-
Perform a multi-echo spin-echo (MESE) sequence covering the muscle of interest. Key parameters to standardize include:
-
Repetition Time (TR)
-
A series of increasing Echo Times (TE)
-
Slice thickness and gap
-
Field of View (FOV) and matrix size
-
-
-
Post-processing and Analysis:
-
The signal intensity at each pixel for the different echo times is fitted to a mono-exponential decay curve to calculate the T2 relaxation time.[19]
-
This generates a T2 map, where the value of each pixel represents its T2 relaxation time.
-
Regions of interest (ROIs) are drawn around the specific muscles to be analyzed (e.g., vastus lateralis, soleus) on the anatomical images and overlaid on the T2 maps.
-
The mean T2 value within each ROI is calculated.
-
Visualizations
Caption: Proposed signaling pathway of this compound as an Aryl Hydrocarbon Receptor (AhR) antagonist.
References
- 1. Role of the aryl hydrocarbon receptor in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dmdhub.org [dmdhub.org]
- 3. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons Learned from Discontinued Clinical Developments in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PhaseOut DMD | DMD Hub [dmdhub.org]
- 7. A Phase 1b Trial to Assess the Pharmacokinetics of this compound in Pediatric Duchenne Muscular Dystrophy Patients on a Balanced Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Gene Editing for Duchenne Muscular Dystrophy: From Experimental Models to Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation of Utrophin Levels with the Dystrophin Protein Complex and Muscle Fibre Regeneration in Duchenne and Becker Muscular Dystrophy Muscle Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Dystrophin in Human Muscle Biopsies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Accurate Quantitation of Dystrophin Protein in Human Skeletal Muscle Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Skeletal Muscle MRI: Part 2, MR Spectroscopy and T2 Relaxation Time Mapping-Comparison Between Boys With Duchenne Muscular Dystrophy and Healthy Boys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsna.org [pubs.rsna.org]
- 17. T2 mapping in Duchenne muscular dystrophy: distribution of disease activity and correlation with clinical assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cds.ismrm.org [cds.ismrm.org]
- 19. Quantitative muscle MRI biomarkers in Duchenne muscular dystrophy: cross-sectional correlations with age and functional tests - PMC [pmc.ncbi.nlm.nih.gov]
- 20. musculardystrophynews.com [musculardystrophynews.com]
Troubleshooting inconsistent results in Ezutromid utrophin upregulation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Ezutromid and assays to measure utrophin upregulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (formerly SMT C1100) is a small molecule drug that was investigated for the treatment of Duchenne muscular dystrophy (DMD).[1] DMD is a genetic disorder characterized by the absence of the dystrophin protein, leading to progressive muscle degeneration.[2] this compound was designed to increase the production of utrophin, a protein that is structurally and functionally similar to dystrophin.[1][3] The goal was for utrophin to compensate for the lack of dystrophin, thereby protecting muscle fibers from damage.[4] Later studies identified that this compound acts as an antagonist of the aryl hydrocarbon receptor (AhR), and this antagonism leads to the upregulation of utrophin.[2][5][6]
Q2: Why is utrophin upregulation a therapeutic strategy for DMD?
In healthy muscle, dystrophin is a key component that provides structural integrity to muscle fibers. In DMD patients, the absence of dystrophin leads to muscle damage and wasting.[2] Utrophin is a protein that is very similar to dystrophin and is expressed during fetal development but is largely replaced by dystrophin in mature muscle.[1] In dystrophin-deficient muscle, utrophin is naturally upregulated to some extent as a compensatory mechanism.[4] Research in mouse models has shown that further increasing utrophin levels can functionally compensate for the absence of dystrophin and slow the progression of the disease.[4] This makes utrophin upregulation a promising therapeutic strategy for all DMD patients, regardless of their specific mutation.[1]
Q3: What are the common assays used to measure utrophin upregulation?
Several methods can be used to quantify the upregulation of utrophin in response to treatment with compounds like this compound. The most common assays include:
-
Western Blotting: This technique is used to measure the amount of utrophin protein in cell or tissue lysates.[7] It is a common method but can be challenging to get accurate and reproducible results, especially for low-abundance proteins.[8]
-
Quantitative Polymerase Chain Reaction (qPCR): This method measures the amount of utrophin messenger RNA (mRNA), providing an indication of gene expression levels.[7][9]
-
Immunofluorescence/High-Content Imaging: This technique uses fluorescently labeled antibodies to visualize and quantify utrophin protein within cells, often in a high-throughput manner.[10]
-
Luciferase Reporter Assays: These assays are often used in high-throughput screening to identify compounds that can increase utrophin expression.[3][11]
Q4: What cell lines are appropriate for studying this compound's effect on utrophin upregulation?
Ideal cell lines for these assays are typically derived from DMD patients or animal models of the disease. Some examples include:
-
Human DMD Myoblasts: These are muscle precursor cells isolated from biopsies of DMD patients.[12]
-
Immortalized DMD Cell Lines: These are human DMD myoblasts that have been modified to divide indefinitely in culture, providing a more consistent source of cells.[10][13]
-
Mouse mdx Myoblasts: The mdx mouse is a common animal model for DMD, and myoblasts from these mice are frequently used in vitro.[3]
-
iPSC-derived Skeletal Myocytes: Induced pluripotent stem cells (iPSCs) from DMD patients can be differentiated into skeletal muscle cells, providing a relevant in vitro model.[10][14]
Troubleshooting Guide
Issue 1: High Variability in Results Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating by gently pipetting or using a cell strainer. Use a calibrated pipette and be consistent with your technique.[15] Consider using a multichannel pipette for improved consistency across a plate.[16] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can affect cell growth and assay results.[16] Avoid using the outer wells for experimental samples, or fill them with sterile media or PBS to maintain humidity.[15] |
| Inconsistent Treatment Application | Ensure that this compound and any other reagents are added to all wells at the same time and in the same volume.[15] |
Issue 2: No Significant Utrophin Upregulation Observed
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Low Assay Sensitivity | If using Western blot, ensure efficient protein transfer and use a high-affinity primary antibody.[15] For qPCR, verify the efficiency of your primers and the quality of your RNA.[15] Consider a more sensitive assay like a luciferase reporter assay for initial screening.[11] |
| Cell Line Passage Number | High passage numbers can lead to changes in cell behavior and responsiveness.[17] Use cells within a consistent and low passage number range for all experiments. |
| Cell Health | Ensure cells are healthy and not overly confluent before and during the experiment.[18] Visually inspect cells for any signs of stress or contamination. |
Issue 3: Inconsistent Results Across Different Experiments
| Potential Cause | Recommended Solution |
| Reagent Variability | Prepare fresh reagents and use the same lot of critical components like antibodies and media supplements for a set of experiments. Store all reagents according to the manufacturer's instructions.[15] |
| Variations in Cell Culture Conditions | Maintain consistent cell culture practices, including media composition, incubator temperature, and CO2 levels.[15] |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular responses and lead to unreliable data.[19] Regularly test your cell cultures for mycoplasma. |
Quantitative Data from Clinical Trials
While this compound's development was discontinued (B1498344) because it did not meet its primary endpoints in a Phase 2 clinical trial, some quantitative data on its effects were reported.[2][4]
| Metric | Baseline | 24 Weeks | Change |
| Mean Utrophin Protein Intensity | 0.370 | 0.396 | +7%[20] |
| Mean Developmental Myosin | 11.37% | 8.76% | -23%[20] |
| Mean MRS-T2 (Soleus Muscle) | 31.850 ms | 30.989 ms | -0.861 ms[21] |
| Mean MRS-T2 (Vastus Lateralis) | 32.265 ms | 31.795 ms | -0.470 ms[21] |
Note: This data is from a Phase 2 clinical trial and should be interpreted with caution. The trial was ultimately unsuccessful.[4]
Experimental Protocols
General Protocol for Utrophin Quantification by Western Blot
-
Cell Culture and Treatment: Plate DMD myoblasts or a similar appropriate cell line and allow them to adhere and proliferate. Treat the cells with the desired concentrations of this compound or a vehicle control for the predetermined optimal time.
-
Protein Extraction: Wash the cells with cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for utrophin overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities for utrophin and a loading control (e.g., GAPDH or β-actin) to normalize the data.
General Protocol for Utrophin mRNA Quantification by qPCR
-
Cell Culture and Treatment: Follow the same procedure as for the Western blot protocol.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit. Ensure the RNA is of high quality and free of genomic DNA contamination.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the utrophin gene and a suitable reference gene (e.g., GAPDH, B2M).[7][23]
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in utrophin mRNA expression between treated and control samples.[7]
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow
Caption: Troubleshooting Decision Tree
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of next generation utrophin modulators for Duchenne muscular dystrophy: Learning from clinical setbacks - American Chemical Society [acs.digitellinc.com]
- 3. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. treat-nmd.org [treat-nmd.org]
- 5. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 7. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges of Interpreting Dystrophin Content by Western Blot [ouci.dntb.gov.ua]
- 9. Digital and quantitative PCR research approaches to study Duchenne muscular dystrophy, a rare muscular disorder - Behind the Bench [thermofisher.com]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. Testing CRISPR Therapeutics in DMD Patient Cells: Process and Timeline | | Cure Rare Disease [cureraredisease.org]
- 13. Human Duchenne Muscular Dystrophy Skeletal Muscle Cells (Rcdmd), Immortalized - Creative Biolabs [neuros.creative-biolabs.com]
- 14. bit.bio [bit.bio]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. youtube.com [youtube.com]
- 20. actionduchenne.org [actionduchenne.org]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. blog.addgene.org [blog.addgene.org]
- 23. wellcomeopenresearch.org [wellcomeopenresearch.org]
Ezutromid Off-Target Effects in Cellular Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of Ezutromid in cellular models.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, focusing on its known off-target effects related to Aryl Hydrocarbon Receptor (AhR) antagonism and immunomodulation.
Issue 1: Unexpected Changes in Inflammatory Cytokine Levels
Question: We are observing a significant decrease in the secretion of certain pro-inflammatory cytokines (e.g., IL-6, TNF-α) in our cell model after this compound treatment, which is not the intended therapeutic effect. How can we troubleshoot this?
Answer:
This is a known off-target effect of this compound, which functions as an Aryl Hydrocarbon Receptor (AhR) antagonist.[1][2][3] AhR signaling plays a crucial role in regulating immune responses, and its inhibition can lead to immunomodulatory effects.[4][5] Phenotypic profiling of this compound has shown a dose-dependent decrease in soluble IgG (sIgG) and IL-17F, indicating an immunosuppressive effect.[1]
Troubleshooting Steps:
-
Confirm On-Target Utrophin Upregulation: First, verify that you are observing the desired on-target effect of increased utrophin expression in your cellular model. This ensures that the compound is active at the concentrations used.
-
Dose-Response Analysis: Perform a dose-response experiment to assess the concentration at which the immunomodulatory effects become apparent and compare it to the concentration required for utrophin upregulation. This will help determine a therapeutic window for your in vitro studies.
-
Positive and Negative Controls:
-
Include a known AhR agonist (e.g., TCDD) to confirm that your cell system is responsive to AhR signaling.
-
Use a known AhR antagonist with a different chemical structure (e.g., CH223191) as a positive control for the off-target effect.[6]
-
-
Cytokine Profiling: Use a multiplex cytokine assay to get a broader picture of the immunomodulatory effects. This will help identify which specific pathways are being affected.
-
Cell Viability Assessment: Rule out cytotoxicity as the cause of decreased cytokine production by performing a cell viability assay (e.g., MTT or LDH assay).
-
Pathway Analysis: Investigate downstream targets of AhR signaling in your cell type to confirm that the observed effects are mediated through AhR antagonism. This could include measuring the mRNA levels of AhR-responsive genes like CYP1A1 and AhRR.[1]
Issue 2: Inconsistent Utrophin Upregulation with this compound Treatment
Question: We are seeing variable or lower-than-expected utrophin upregulation in our myoblast cell cultures treated with this compound. What could be the cause?
Answer:
Inconsistent utrophin upregulation can be due to several factors, including experimental variability and the compound's metabolic stability. Clinical trials with this compound showed a lack of sustained efficacy, which has been partly attributed to its metabolism.[1][6]
Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Ensure the this compound stock solution is properly prepared and stored to prevent degradation. Prepare fresh dilutions for each experiment.
-
Visually inspect the final working solution for any precipitation. This compound has low aqueous solubility, which can affect its effective concentration.
-
-
Cell Culture Conditions:
-
Maintain consistent cell density and passage number, as cellular responses can vary with these parameters.
-
Optimize the treatment duration. A 24-hour treatment with 3 µM this compound has been shown to increase utrophin mRNA expression.[1]
-
-
Metabolic Activity of Cells:
-
Consider the metabolic capacity of your cell line. If the cells rapidly metabolize this compound, you may need to replenish the medium with fresh compound during the treatment period.
-
-
Assay Sensitivity:
-
Ensure your utrophin detection method (e.g., Western blot, qPCR) is sensitive enough to detect modest increases in expression. Include a positive control for utrophin upregulation, such as heregulin.
-
-
AhR Expression Levels:
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it lead to off-target effects?
A1: this compound's primary mechanism of action is the antagonism of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] By inhibiting AhR, this compound leads to the upregulation of utrophin, a protein that can compensate for the lack of dystrophin in Duchenne muscular dystrophy (DMD).[7][8] However, AhR is a ligand-activated transcription factor with a broad role in regulating various physiological processes, including immune responses.[4][5] Therefore, antagonism of AhR by this compound can lead to off-target immunomodulatory effects, such as the suppression of certain cytokines.[1]
Q2: What are the known off-target effects of this compound in cellular models?
A2: Phenotypic profiling studies have shown that this compound can cause a dose-dependent decrease in the activity of soluble IgG (sIgG) and interleukin-17F (sIL-17F), indicating a suppression of the immune response.[1] It has also been observed to cause modest decreases in prostaglandin (B15479496) E2 (sPGE2), E-selectin, and IL-1α, which are associated with an anti-inflammatory response.[1]
Q3: How can I distinguish between a specific off-target effect and general cytotoxicity?
A3: It is crucial to perform a cell viability assay in parallel with your functional assays. If you observe a decrease in a particular cellular function (e.g., cytokine secretion) at concentrations of this compound that do not affect cell viability, it is more likely to be a specific off-target effect. Conversely, if the effect is only seen at concentrations that also reduce cell viability, it may be a result of general cytotoxicity.
Q4: Are there alternative compounds to this compound that upregulate utrophin with a different off-target profile?
A4: Yes, other AhR antagonists have been shown to upregulate utrophin.[1][2] For example, GNF-351 and CH223191 are other known AhR antagonists that can be used as comparative tools in your experiments.[6] It is important to note that different AhR antagonists may have varying effects on AhR protein levels and potentially different off-target profiles.[6]
Quantitative Data Summary
Table 1: On-Target Effect of this compound on Utrophin and AhR Expression
| Parameter | Cell Line | Treatment | Fold Change (vs. DMSO) | Reference |
| Utrophin (Utrn) mRNA | mdx mouse myoblasts | 3 µM this compound, 24h | ~1.8 | [1] |
| Utrophin (Utrn) mRNA | Human DMD myoblasts | 3 µM this compound, 24h | ~2.0 | [1] |
| AhR mRNA | mdx mouse myoblasts | 3 µM this compound, 24h | ~1.6 | [1] |
| AhR mRNA | Human DMD myoblasts | 3 µM this compound, 24h | ~2.0 | [1] |
Table 2: Off-Target Effects of this compound on AhR-Responsive Genes and Immune Markers
| Parameter | Cell Line | Treatment | Fold Change (vs. DMSO) | Reference |
| AhRR mRNA | mdx mouse myoblasts | 3 µM this compound, 24h | ~0.4 | [1] |
| AhRR mRNA | Human DMD myoblasts | 3 µM this compound, 24h | ~0.4 | [1] |
| Cyp1b1 mRNA | mdx mouse myoblasts | 3 µM this compound, 24h | ~0.65 | [1] |
| Cyp1b1 mRNA | Human DMD myoblasts | 3 µM this compound, 24h | ~0.65 | [1] |
| sIgG Activity | BioMAP Diversity PLUS | Dose-dependent | Decrease | [1] |
| sIL-17F Activity | BioMAP Diversity PLUS | Dose-dependent | Decrease | [1] |
Experimental Protocols
1. Western Blot for Utrophin Quantification
-
Objective: To quantify the change in utrophin protein levels following this compound treatment.
-
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against utrophin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
2. AhR Luciferase Reporter Assay
-
Objective: To confirm the AhR antagonist activity of this compound.
-
Methodology:
-
Cell Seeding: Seed cells containing an AhR-responsive luciferase reporter construct (e.g., Hepa1-DRE-Luc) in a 96-well plate.
-
Compound Treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour.
-
Agonist Stimulation: Add a known AhR agonist (e.g., TCDD) at its EC50 concentration.
-
Incubation: Incubate the plate for 4-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Analysis: Calculate the IC50 value for this compound's inhibition of AhR agonist-induced luciferase activity.
-
3. ELISA for sIgG and sIL-17F
-
Objective: To measure the secretion of sIgG and sIL-17F from cells treated with this compound.
-
Methodology:
-
Cell Culture and Treatment: Culture cells in appropriate conditions and treat with a dose-range of this compound for a specified time.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA for sIgG or sIL-17F according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in your samples.
-
Visualizations
Caption: this compound's mechanism of action as an AhR antagonist leading to utrophin upregulation.
Caption: Troubleshooting workflow for investigating unexpected off-target effects of this compound.
Caption: Logical relationship between this compound, AhR antagonism, and its on- and off-target effects.
References
- 1. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. ELISA Protocol [protocols.io]
- 3. biovendor.com [biovendor.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. broadpharm.com [broadpharm.com]
- 8. In-cell ELISA protocol | Abcam [abcam.com]
Improving the formulation of Ezutromid for better in vivo exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in-vivo exposure of Ezutromid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo exposure a concern?
This compound (formerly SMT C1100) is a small molecule investigated for the treatment of Duchenne muscular dystrophy (DMD).[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[2] This poor solubility presents a significant challenge to achieving adequate and consistent in vivo exposure, which may have contributed to the lack of sustained efficacy in clinical trials.[3]
Q2: What was the F3 formulation of this compound used in clinical trials?
The F3 formulation of this compound was an aqueous microfluidized suspension administered orally.[1][2][4]
Q3: How does food intake affect the bioavailability of this compound?
Clinical studies have shown that administering this compound with a balanced diet, particularly with full-fat milk, improves its absorption and results in higher systemic exposure.[1] This is a common phenomenon for lipophilic, poorly soluble drugs.
Q4: What is the known mechanism of action for this compound?
This compound functions as an antagonist of the Aryl Hydrocarbon Receptor (AhR).[3][5] Antagonism of AhR is believed to lead to the upregulation of utrophin, a protein that can compensate for the absence of dystrophin in DMD patients.[3]
Troubleshooting Guide
Issue: High variability in pharmacokinetic (PK) data between subjects.
Possible Cause:
-
Food Effect: Inconsistent food intake (type and timing) relative to drug administration can significantly alter the absorption of a lipophilic compound like this compound.
-
Formulation Instability: Physical instability of the suspension, such as particle agglomeration or settling, can lead to inconsistent dosing.
Suggested Solutions:
-
Standardize Dosing Protocol: In preclinical studies, administer this compound with a standardized high-fat meal to mimic clinical observations and reduce variability. For in vitro dissolution studies, consider using biorelevant media that simulate fed and fasted states.
-
Formulation Characterization: Regularly assess the physical stability of the formulation. Particle size analysis and microscopic evaluation can help identify issues with aggregation.
-
Explore Alternative Formulations: Consider developing more robust formulations such as solid dispersions or lipid-based drug delivery systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) to improve solubility and reduce food effects.
Issue: Lower than expected in vivo exposure despite high dose.
Possible Cause:
-
Poor Dissolution Rate: The crystalline form of this compound may have a very slow dissolution rate in the gastrointestinal tract, limiting the amount of drug available for absorption.
-
Metabolism: this compound is known to be metabolized, and repeated dosing has been associated with reduced exposure, possibly due to auto-induction of metabolic enzymes.[5]
Suggested Solutions:
-
Particle Size Reduction: Further micronization or even nanosizing of the API could increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion can significantly enhance its aqueous solubility and dissolution rate. This involves dispersing the drug in a hydrophilic polymer matrix.
-
Investigate Metabolic Pathways: In preclinical models, conduct studies to identify the major metabolic pathways and enzymes responsible for this compound clearance. This information can guide the development of second-generation molecules with improved metabolic stability.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅NO₃S | [6] |
| Molecular Weight | 337.4 g/mol | [6] |
| BCS Class | II | [2] |
| Solubility | DMSO: 10 mg/mL | LabSolutions |
Table 2: Summary of Pharmacokinetic Parameters for this compound (F3 Formulation) in Pediatric DMD Patients
| Parameter | 1250 mg BID | 2500 mg BID | Reference |
| Median Tmax (Day 1) | ~2 to 4 hours | ~2 to 4 hours | [2] |
| Mean Terminal Half-life (Day 1) | ~7 hours | ~7 hours | [2] |
| Accumulation Ratio (AUC) | ~1.09 | ~0.94 | [2] |
| Accumulation Ratio (Cmax) | ~0.79 | ~0.72 | [2] |
Note: Direct comparative pharmacokinetic data for the F6 formulation is not publicly available, although it was reported to result in increased plasma levels compared to the F3 formulation.[7]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (e.g., 100 mg this compound and 400 mg PVP K30).
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.
-
Ensure complete dissolution by visual inspection. The solution should be clear.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a solid film is formed on the wall of the flask.
-
Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the resulting amorphous solid dispersion in a desiccator at room temperature.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state.
Protocol 2: In Vivo Pharmacokinetic Study of an this compound Formulation in Mice
Objective: To determine the pharmacokinetic profile of a novel this compound formulation after oral administration to mice.
Materials:
-
This compound formulation
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Fast the mice overnight (approximately 12 hours) with free access to water.
-
Prepare the this compound formulation at the desired concentration in an appropriate vehicle.
-
Accurately weigh each mouse and calculate the individual dose volume.
-
Administer the formulation orally via gavage at a dose of 50 mg/kg.
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or retro-orbital sinus).
-
Place the blood samples into EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: Experimental workflow for improving this compound's in vivo exposure.
Caption: this compound's mechanism of action via AhR antagonism.
References
- 1. A Phase 1b Trial to Assess the Pharmacokinetics of this compound in Pediatric Duchenne Muscular Dystrophy Patients on a Balanced Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Russell group research reveals molecular target of the Utrophin modulator this compound — Department of Pharmacology [pharm.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound this compound - Chemdiv [chemdiv.com]
- 7. Summit reports positive Phase I trial results of this compound to treat DMD - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Ezutromid Clinical Trial Design in Duchenne Muscular Dystrophy (DMD)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials involving utrophin modulators for Duchenne Muscular Dystrophy (DMD), with a specific focus on the challenges encountered in the clinical trial design for Ezutromid.
Frequently Asked Questions (FAQs)
Q1: What were the primary and secondary endpoints of the Phase II "PhaseOut DMD" trial for this compound, and what was the rationale for their selection?
A1: The PhaseOut DMD trial was designed to assess the efficacy of this compound in treating DMD.
-
Primary Endpoint: The primary endpoint was the change from baseline in magnetic resonance imaging (MRI) parameters of the leg muscles, specifically the transverse relaxation time (T2), which is a measure of muscle inflammation and edema. The rationale was that by upregulating utrophin, this compound would protect muscle fibers from damage, leading to reduced inflammation.[1][2]
-
Secondary Endpoints: Key secondary endpoints included:
-
Change in utrophin protein levels: Assessed via western blot of muscle biopsies to directly measure the drug's mechanism of action.
-
Change in developmental myosin: Measured in muscle biopsies as a biomarker for muscle fiber regeneration and repair. A reduction would indicate less muscle damage.[2][3]
-
Q2: Why were there discrepancies between the 24-week interim and 48-week final results of the PhaseOut DMD trial?
A2: The PhaseOut DMD trial showed encouraging interim results at 24 weeks, with a statistically significant reduction in muscle damage and an increase in utrophin expression. However, these positive effects were not sustained at the 48-week final analysis, and the trial failed to meet its primary and secondary endpoints.[4] Several factors may have contributed to this discrepancy:
-
Pharmacokinetics: Studies have suggested that repeated dosing of this compound may lead to reduced drug exposure over time in both healthy volunteers and DMD patients. This phenomenon could have led to a diminished therapeutic effect at the later time point.
-
Unknown Mechanism of Action at the Time: The precise molecular target of this compound was not known during the clinical trial. It was later discovered that this compound acts as an antagonist of the Aryl Hydrocarbon Receptor (AhR).[4][5] A full understanding of the target and its downstream effects is crucial for optimizing dosing and predicting long-term efficacy.
-
Disease Heterogeneity: DMD is a disease with significant variability in its progression among patients. This heterogeneity can make it challenging to demonstrate a consistent treatment effect in a clinical trial, especially with a small sample size.
Q3: What is the mechanism of action of this compound, and how does it lead to utrophin upregulation?
A3: Subsequent to the clinical trial, research identified the Aryl Hydrocarbon Receptor (AhR) as the molecular target of this compound. This compound functions as an AhR antagonist.[4][5][6] The proposed mechanism is that by inhibiting the AhR signaling pathway, this compound leads to an increase in the transcription of the utrophin gene (UTRN), resulting in higher levels of utrophin protein.[6] Other AhR antagonists have also been shown to upregulate utrophin, supporting this as a viable therapeutic pathway for DMD.[6]
Troubleshooting Guides
Issue: Difficulty in reliably quantifying utrophin protein levels from muscle biopsies.
Troubleshooting Steps:
-
Standardize Biopsy Handling: Ensure strict and consistent protocols for muscle biopsy collection, freezing, and storage to minimize protein degradation. Flash-freezing in isopentane (B150273) cooled by liquid nitrogen is a common practice.
-
Optimize Protein Extraction: Use a lysis buffer specifically designed for skeletal muscle to ensure efficient extraction of sarcolemmal and cytosolic proteins. Mechanical homogenization should be standardized.
-
Implement a Validated Quantitative Western Blot Protocol: A detailed, validated protocol is crucial for reproducibility. Refer to the "Experimental Protocols" section below for a representative methodology. Key considerations include:
-
Loading Controls: Use a reliable loading control, such as GAPDH or total protein staining, to normalize for variations in protein loading.
-
Standard Curve: Include a standard curve of recombinant utrophin protein on each gel to allow for absolute quantification.
-
Antibody Validation: Thoroughly validate the primary antibody for specificity and linearity in the desired concentration range.
-
-
Consider Alternative Quantification Methods: For highly sensitive and accurate quantification, consider methods like mass spectrometry, which can offer advantages in precision and reproducibility over Western blotting.[7]
Issue: High variability in MRI T2 measurements of muscle inflammation.
Troubleshooting Steps:
-
Standardize MRI Protocol: Adhere to a strict, standardized MRI protocol across all trial sites and time points. This includes defining specific imaging parameters such as repetition time (TR), echo time (TE), and slice thickness.
-
Consistent Patient Positioning: Ensure consistent positioning of the patient and the limb being imaged to minimize variability in muscle orientation and coil placement.
-
Automated Region of Interest (ROI) Analysis: Whenever possible, use automated or semi-automated software to define ROIs for T2 analysis. This reduces inter- and intra-operator variability compared to manual ROI placement.
-
Post-Processing Standardization: Implement a standardized post-processing pipeline for T2 map generation and data extraction.
-
Account for Fatty Infiltration: In later stages of DMD, fatty infiltration can influence T2 values. Utilize fat suppression techniques or multi-echo spin-echo sequences that can differentiate between T2 changes due to edema and fat.
Data Presentation
Table 1: Quantitative Results of Secondary Endpoints at 24-Week Interim Analysis of PhaseOut DMD Trial
| Biomarker | Baseline (Mean) | 24 Weeks (Mean) | Mean Change | % Change | 95% Confidence Interval | p-value |
| Developmental Myosin (%) | 11.37 | 8.76 | -2.61 | -23% | -4.33, -0.90 | <0.05 |
| Utrophin Protein Intensity | 0.370 | 0.396 | +0.026 | +7% | -0.005, 0.058 | Not Statistically Significant |
Data sourced from Summit Therapeutics plc press release, January 25, 2018.[3]
Table 2: Quantitative Results of Primary Endpoint (MRI T2) at 24-Week Interim Analysis of PhaseOut DMD Trial
| Muscle | Baseline T2 (ms) | 24 Weeks T2 (ms) | Mean Change (ms) | 95% Confidence Interval |
| Soleus | Not Reported | Not Reported | -0.861 (median) | Not Reported |
| Vastus Lateralis | Not Reported | Not Reported | -0.470 (median) | Not Reported |
Data sourced from a new interim analysis of the PhaseOut DMD clinical trial.[8]
Note on 48-Week Data: While specific quantitative data from the 48-week analysis is not publicly available, it was announced that the trial did not meet its primary and secondary endpoints at this time point.[4]
Experimental Protocols
Detailed Methodology for Quantitative Western Blotting for Utrophin
This protocol is a representative methodology based on best practices for quantifying utrophin in human muscle biopsies.[9][10][11]
-
Protein Extraction:
-
Homogenize 10-20 mg of frozen muscle biopsy tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 30-50 µg of total protein per lane onto a 3-8% Tris-Acetate SDS-PAGE gel.
-
Include a lane with a molecular weight marker and lanes with a standard curve of recombinant utrophin protein.
-
Run the gel at a constant voltage until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against utrophin (e.g., a monoclonal antibody targeting the N-terminus) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the utrophin band intensity to a loading control (e.g., GAPDH or total protein stain).
-
Determine the absolute amount of utrophin in the samples by comparing the normalized intensities to the standard curve.
-
Detailed Methodology for MRI T2 Mapping of Muscle
This protocol is a representative methodology based on best practices for MRI T2 mapping in DMD clinical trials.[12][13][14][15]
-
Patient Preparation and Positioning:
-
Patients should rest for at least 30 minutes before the scan to ensure muscles are in a basal state.
-
Position the patient supine in the MRI scanner. Use cushions and straps to immobilize the legs and ensure consistent positioning between scans.
-
-
Image Acquisition:
-
Perform axial T1-weighted and fat-suppressed T2-weighted scans of the thigh and lower leg muscles to identify muscle groups and assess fatty infiltration.
-
Acquire a multi-echo spin-echo (MESE) sequence for T2 mapping. Typical parameters might include:
-
Repetition Time (TR): > 2000 ms
-
Number of echoes: 8-16
-
First Echo Time (TE): ~10 ms, with subsequent echoes at multiples of the first TE.
-
Slice thickness: 5-8 mm
-
-
-
Image Processing and Analysis:
-
Generate T2 maps by fitting the signal intensity decay across the echoes to a mono-exponential decay model on a pixel-by-pixel basis.
-
Use anatomical T1-weighted images to manually or semi-automatically draw regions of interest (ROIs) around specific muscles (e.g., vastus lateralis, soleus, gluteus maximus).
-
Apply the ROIs to the T2 maps to extract the mean T2 value for each muscle.
-
Ensure that areas of significant fatty infiltration, as identified on T1-weighted images, are either included or excluded from the analysis based on the specific aims of the study.
-
Mandatory Visualization
Caption: this compound's Mechanism of Action via Aryl Hydrocarbon Receptor (AhR) Antagonism.
Caption: Experimental Workflow of the PhaseOut DMD Clinical Trial.
References
- 1. Summit Announces New Analysis Showing this compound Significantly Reduced Muscle Inflammation in Phase 2 Clinical Trial in DMD | santé log [santelog.com]
- 2. actionduchenne.org [actionduchenne.org]
- 3. duchenneuk.org [duchenneuk.org]
- 4. Russell group research reveals molecular target of the Utrophin modulator this compound — Department of Pharmacology [pharm.ox.ac.uk]
- 5. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Dystrophin in Human Muscle Biopsies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative muscle MRI biomarkers in Duchenne muscular dystrophy: cross-sectional correlations with age and functional tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies [ouci.dntb.gov.ua]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. pubs.rsna.org [pubs.rsna.org]
- 14. Comprehensive cardiac magnetic resonance T1, T2, and extracellular volume mapping to define Duchenne cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Variable Responses to Ezutromid in Patient-Derived Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ezutromid and patient-derived cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule utrophin modulator.[1] Its mechanism of action involves the antagonism of the Aryl Hydrocarbon Receptor (AhR).[2][3] By inhibiting AhR signaling, this compound leads to an increase in the transcription of the utrophin gene (UTRN), resulting in higher levels of utrophin protein.[2] Utrophin is a structural and functional paralogue of dystrophin, the protein that is deficient in Duchenne muscular dystrophy (DMD).[1] The upregulation of utrophin is intended to compensate for the absence of dystrophin, thereby protecting muscle fibers from damage.[1]
Q2: Why is there a variable response to this compound in patient-derived cells?
The variable response to this compound in patient-derived cells can be attributed to several factors:
-
Genetic Background of Patients: Individual genetic differences among DMD patients may influence the expression levels of AhR and other proteins involved in the utrophin upregulation pathway.
-
Basal Utrophin Levels: Patient-derived myoblasts may have different basal levels of utrophin expression, which could affect the magnitude of the response to this compound.
-
Cell Culture Conditions: Variations in cell culture conditions, such as media composition, cell density, and differentiation protocols, can impact cellular physiology and drug response.
-
This compound Metabolism: Studies have shown that this compound is extensively metabolized in humans, which can lead to reduced drug exposure over time and contribute to a lack of sustained efficacy.[2]
Q3: What level of utrophin upregulation has been observed with this compound treatment in vitro?
In vitro studies using human DMD myoblasts have shown a statistically significant increase in utrophin expression following this compound treatment. Specifically, a 24-hour treatment with 3 µM this compound resulted in a 1.6-fold increase in utrophin mRNA levels .[2] Another study reported a 25% increase in utrophin mRNA and a 50% increase in utrophin protein levels in human cells treated with this compound.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from in vitro and clinical studies.
Table 1: In Vitro Utrophin Upregulation in Human DMD Myoblasts
| Treatment | Fold Change in Utrophin mRNA | Percent Increase in Utrophin mRNA | Percent Increase in Utrophin Protein | Reference |
| 3 µM this compound (24h) | 1.6 | 60% | Not Reported | [2] |
| This compound (dose/time not specified) | Not Reported | 25% | 50% | [4] |
Table 2: Interim Clinical Trial Data for this compound (PhaseOut DMD Study)
| Outcome Measure | Baseline | After 24 Weeks of Treatment | Percent Change | Reference |
| Mean Utrophin Protein Intensity | 0.370 | 0.396 | +7% | [5] |
| Mean Developmental Myosin | 11.37% | 8.76% | -23% | [5] |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action
Caption: this compound acts as an AhR antagonist, leading to utrophin upregulation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effect on utrophin expression.
Troubleshooting Guides
Western Blot Analysis of Utrophin
Issue: Weak or No Utrophin Signal
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | - Ensure myoblasts have been properly differentiated into myotubes, as utrophin expression may increase with differentiation. - Increase the amount of protein loaded onto the gel (up to 50 µg for low-abundance proteins). - Use a positive control from a cell line known to express higher levels of utrophin. |
| Inefficient Protein Extraction | - Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease inhibitors to ensure complete cell lysis and prevent protein degradation. - Sonicate or mechanically disrupt the cell pellet to aid in protein solubilization. |
| Poor Antibody Performance | - Use a primary antibody validated for Western blotting of human utrophin. - Optimize the primary antibody concentration (try a range of dilutions, e.g., 1:500 to 1:2000). - Increase the primary antibody incubation time (e.g., overnight at 4°C). |
| Inefficient Protein Transfer | - Utrophin is a large protein (~395 kDa), so ensure adequate transfer time and appropriate membrane type (e.g., low-fluorescence PVDF). - Consider using a wet transfer system for large proteins. |
Issue: High Background
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | - Increase blocking time to 1-2 hours at room temperature. - Use a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Some antibodies perform better with a specific blocking agent. |
| Antibody Concentration Too High | - Decrease the concentration of the primary and/or secondary antibody. |
| Insufficient Washing | - Increase the number and duration of wash steps after primary and secondary antibody incubations (e.g., 3 x 10 minutes with TBST). |
Immunofluorescence Staining of Utrophin
Issue: Weak or Diffuse Utrophin Staining
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Fixation/Permeabilization | - Optimize fixation time with 4% paraformaldehyde (e.g., 10-15 minutes). Over-fixation can mask epitopes. - Ensure complete permeabilization with a detergent like 0.25% Triton X-100 in PBS for 10 minutes. |
| Low Antibody Affinity/Concentration | - Use a primary antibody validated for immunofluorescence in human cells. - Titrate the primary antibody to find the optimal concentration. |
| Signal Quenching | - Use an anti-fade mounting medium to preserve the fluorescent signal. - Image the slides shortly after staining. |
Issue: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Steps |
| Incomplete Blocking | - Block with a solution containing serum from the same species as the secondary antibody (e.g., 5% goat serum) for at least 1 hour. |
| Secondary Antibody Cross-Reactivity | - Run a secondary antibody-only control to check for non-specific binding. - Use a pre-adsorbed secondary antibody. |
| Autofluorescence | - View an unstained sample under the microscope to assess the level of autofluorescence. - If autofluorescence is high, consider using a quenching agent or switching to fluorophores with longer excitation/emission wavelengths. |
qPCR Analysis of Utrophin mRNA
Issue: High Cq Values or No Amplification
| Possible Cause | Troubleshooting Steps |
| Low RNA Yield or Poor Quality | - Use a high-quality RNA extraction kit and ensure an A260/280 ratio of ~2.0. - Treat RNA with DNase to remove any contaminating genomic DNA. |
| Inefficient Reverse Transcription | - Use a reputable reverse transcription kit and follow the manufacturer's protocol. - Ensure the starting amount of RNA is within the recommended range. |
| Suboptimal Primer Design | - Use validated primers for human UTRN. Design primers that span an exon-exon junction to avoid amplification of genomic DNA.[6] - Perform a primer efficiency test to ensure they are amplifying with high efficiency (90-110%). |
Issue: Inconsistent Results Between Replicates
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and be meticulous with pipetting technique. - Prepare a master mix for all reactions to minimize pipetting variability. |
| Template Contamination | - Use aerosol-resistant pipette tips and maintain separate pre- and post-PCR work areas. - Always include a no-template control (NTC) to check for contamination. |
Detailed Experimental Protocols
Western Blot for Utrophin Quantification
-
Protein Extraction:
-
Wash cultured myotubes with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 4-15% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the proteins to a low-fluorescence PVDF membrane using a wet transfer system overnight at 30V at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against utrophin (e.g., rabbit anti-utrophin) diluted in 5% milk/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence imager.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize utrophin band intensity to a loading control (e.g., GAPDH or vinculin).
-
Immunofluorescence for Utrophin Localization
-
Cell Seeding and Treatment:
-
Seed DMD patient-derived myoblasts on glass coverslips in a 24-well plate.
-
Differentiate myoblasts into myotubes according to your established protocol.
-
Treat myotubes with this compound or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with 5% goat serum in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against utrophin (e.g., mouse anti-utrophin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
qPCR for Utrophin mRNA Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control myotubes using a commercial RNA isolation kit.
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Quantitative PCR:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for human UTRN, and cDNA template.
-
Use primers for a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the qPCR on a real-time PCR system with the following cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the Cq values for UTRN and the housekeeping gene in all samples.
-
Calculate the relative expression of UTRN mRNA using the ΔΔCq method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. actionduchenne.org [actionduchenne.org]
- 6. biocat.com [biocat.com]
Technical Support Center: Mitigating Ezutromid Degradation in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ezutromid in cell culture experiments. The information provided aims to help mitigate the degradation of this compound over time, ensuring the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly SMT C1100) is an orally administered small molecule utrophin modulator.[1] It was developed for the treatment of Duchenne muscular dystrophy (DMD), a fatal X-linked recessive disease characterized by the absence of the dystrophin protein.[1] this compound is designed to maintain the expression of utrophin, a protein that is functionally and structurally similar to dystrophin.[1] In dystrophin-deficient patients, utrophin is upregulated and is thought to compensate for the lack of dystrophin, potentially slowing muscle degeneration.[1] The aryl hydrocarbon receptor (AhR) has been identified as a molecular target for this compound, with the compound acting as an AhR antagonist.[2][3]
Q2: What are the known stability issues with this compound?
A2: this compound has been reported to have less than ideal physicochemical properties and a weak metabolic profile.[2] It is extensively metabolized in humans, leading to a reduction in exposure with repeated dosing.[4][5] The primary metabolites are 1,2-dihydrodiol metabolites, which exhibit reduced or no activity.[5][6] While specific data on its degradation in cell culture media is not extensively published, general factors affecting small molecule stability, such as temperature, pH, light exposure, and interactions with media components, should be considered.[7]
Q3: What are the signs of this compound degradation in my cell culture experiment?
A3: Signs of this compound degradation can manifest as a diminished or inconsistent biological effect.[7] This may include a gradual loss of utrophin upregulation, a need for higher concentrations to achieve the desired effect (decreased potency), or variability in results between experiments.[7] Unexpected cellular phenotypes or toxicity could also indicate the presence of degradation products.[7]
Q4: How often should I replace the media containing this compound in my long-term experiments?
A4: The frequency of media replacement is critical for maintaining an effective concentration of this compound. This depends on the stability of this compound under your specific experimental conditions (cell type, cell density, media formulation) and the metabolic activity of the cells.[7] For long-term treatments, it is recommended to replace the media with fresh this compound every 2-3 days.[7] However, the optimal schedule should be determined by conducting a stability study under your specific experimental conditions.
Q5: Can the solvent used to dissolve this compound affect its stability?
A5: Yes, the choice of solvent is crucial.[7] While specific solvent recommendations for this compound are not detailed in the provided search results, it is a common practice to dissolve small molecules in DMSO for stock solutions. It is important to use a high-purity, anhydrous grade of DMSO to minimize degradation. The final concentration of the solvent in the cell culture media should be kept to a minimum (typically <0.1%) to avoid solvent-induced toxicity or off-target effects. Always refer to the manufacturer's instructions for the recommended solvent.[7]
Troubleshooting Guides
Issue 1: Loss of this compound Efficacy Over Time
This is a common issue in long-term cell culture experiments. The troubleshooting workflow below can help identify the cause and find a solution.
Caption: Troubleshooting flowchart for diminished this compound efficacy.
Issue 2: High Variability Between Experimental Replicates
Inconsistent results can undermine the validity of your findings. This guide helps to pinpoint and address sources of variability.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Stock Solution | Verify stock solution concentration and integrity. | Prepare fresh stock solutions from powder for each experiment. Aliquot for single use to minimize freeze-thaw cycles.[7] |
| Pipetting Errors | Review pipetting technique and calibration. | Ensure pipettes are properly calibrated. Use positive displacement pipettes for viscous solutions if necessary. |
| Cell Culture Conditions | Standardize cell seeding density and passage number. | Maintain consistent cell culture practices. Monitor cell health and confluence regularly. |
| Media Component Variability | Check for batch-to-batch variation in media or serum. | Use a single lot of media and serum for the duration of a critical experiment. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound under your specific experimental conditions.
Objective: To quantify the concentration of active this compound in cell culture media over a defined period.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., anhydrous DMSO)
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
Analytical method for this compound quantification (e.g., HPLC-UV or LC-MS/MS)[8][9]
-
Cell-free controls and controls with your specific cell line
Procedure:
-
Prepare a stock solution of this compound in the appropriate solvent at a high concentration.
-
Spike the this compound stock solution into your cell culture medium (both with and without serum, and with and without cells) to achieve the final working concentration used in your experiments.
-
Aliquot the this compound-containing medium into sterile tubes or a 96-well plate.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
At each time point, immediately process the samples for analysis. This may involve centrifugation to remove cells and protein precipitation to remove serum proteins.
-
Analyze the samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of this compound.[8][9]
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific cell culture media.
Data Presentation:
| Time (hours) | This compound Concentration (µM) - Media Only | This compound Concentration (µM) - Media + Serum | This compound Concentration (µM) - Media + Serum + Cells |
| 0 | Initial Concentration | Initial Concentration | Initial Concentration |
| 4 | Measured Concentration | Measured Concentration | Measured Concentration |
| 8 | Measured Concentration | Measured Concentration | Measured Concentration |
| 12 | Measured Concentration | Measured Concentration | Measured Concentration |
| 24 | Measured Concentration | Measured Concentration | Measured Concentration |
| 48 | Measured Concentration | Measured Concentration | Measured Concentration |
| 72 | Measured Concentration | Measured Concentration | Measured Concentration |
Key Experimental Workflow and Signaling Pathway
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Analysis of Ezutromid and SMT022357 Efficacy in the mdx Mouse Model of Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two utrophin modulators, Ezutromid (SMT C1100) and SMT022357, in the mdx mouse model of Duchenne Muscular Dystrophy (DMD). Utrophin upregulation is a therapeutic strategy aimed at compensating for the absence of dystrophin, making it a potential treatment for all DMD patients, irrespective of their specific mutation.[1][2] This document synthesizes available experimental data to facilitate an objective evaluation of these two compounds.
Mechanism of Action: Targeting Utrophin Expression
Both this compound and SMT022357 were developed to increase the expression of utrophin, a protein that is structurally and functionally similar to dystrophin.[3] In healthy muscle, dystrophin stabilizes the muscle cell membrane during contraction, and its absence in DMD leads to progressive muscle damage and degeneration.[3] Utrophin is primarily expressed during fetal development and is later replaced by dystrophin.[3] The therapeutic hypothesis is that by upregulating utrophin expression in postnatal muscle, it can substitute for the missing dystrophin, thereby protecting the muscle from damage.
This compound (SMT C1100) was the first-in-class orally bioavailable small molecule utrophin modulator to be investigated in clinical trials.[1][4] It was later identified to function as an antagonist of the Aryl Hydrocarbon Receptor (AhR).[1] Antagonism of AhR is believed to lead to the upregulation of utrophin, though the precise downstream mechanism is not fully elucidated.[1] Despite promising early-phase data, the clinical development of this compound was discontinued (B1498344) as it failed to meet its primary endpoints in a Phase 2 trial.[1][3]
SMT022357 is a second-generation utrophin modulator, structurally related to this compound, but designed to have improved physicochemical and metabolic properties.[4][5] It also functions by upregulating utrophin expression and has demonstrated efficacy in preclinical models.[5][6]
Figure 1: Proposed signaling pathways for this compound and SMT022357.
Comparative Efficacy Data in mdx Mice
The following tables summarize the key quantitative data from preclinical studies of this compound and SMT022357 in mdx mice. It is important to note that the experimental protocols, including mouse age, treatment duration, and specific assays, may differ between studies, which should be considered when making a direct comparison.
Table 1: Effects on Muscle Function and Physiology
| Parameter | This compound (SMT C1100) | SMT022357 |
| Resistance to Eccentric Contraction | Significant increase in resistance to damage. | Significant reduction in force drop after eccentric contractions.[5] |
| Overall Strength | Increase in overall strength.[2][4] | Data not available. |
| Fatigue Resistance | Increased ability to resist fatigue after forced exercise.[2][7] | Data not available. |
Table 2: Effects on Muscle Histology and Biomarkers
| Parameter | This compound (SMT C1100) | SMT022357 |
| Utrophin Protein Expression | ~2-fold increase in muscle.[7] | 1.5 to 1.6-fold increase in EDL muscle.[5] |
| Utrophin mRNA Expression | ~2-fold increase in muscle.[7] | Data not available. |
| Inflammation | Reduction in skeletal muscle inflammation.[7] | Data not available. |
| Fibrosis | Reduction in skeletal muscle fibrosis.[7] | Data not available. |
| Centrally Nucleated Fibers | Significant reduction.[8] | Data not available. |
| Serum Creatine (B1669601) Kinase (CK) | 75% reduction compared to vehicle at peak necrosis.[8] | Data not available. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound and SMT022357 in mdx mice.
This compound (SMT C1100) In Vivo Efficacy Study
-
Animal Model: Dystrophin-deficient mdx mice.
-
Age at Treatment Initiation: 21 days.[7]
-
Dosing Regimen: 50 mg/kg of SMT C1100 administered once daily by oral gavage.[9]
-
Treatment Duration: 28 days.[7]
-
Vehicle Control: Administered to a control group of mdx mice.
-
Outcome Measures:
-
Utrophin Expression: Utrophin mRNA levels were quantified by quantitative PCR, and protein levels were assessed by Western blot analysis of muscle samples.[7]
-
Muscle Histology: Inflammation and fibrosis were assessed by a board-certified veterinary pathologist using a standard scoring method on stained muscle sections (TA, EDL, soleus, and diaphragm).[7] The number of centrally nucleated fibers was also quantified.[8]
-
Muscle Physiology: Resistance to eccentric contractions was measured to assess muscle fiber integrity.[7]
-
Serum Biomarkers: Serum creatine kinase (CK) levels were measured as an indicator of muscle damage.[8]
-
Functional Tests: Whole-body strength and endurance were assessed, with the forced exercise test serving as a surrogate for the six-minute walk test.[7]
-
SMT022357 In Vivo Efficacy Study
-
Animal Model: Dystrophin-deficient mdx mice.
-
Dosing Regimen: 30 mg/kg of SMT022357 administered daily by oral gavage.[5][6]
-
Vehicle Control: Administered to a control group of mdx mice.
-
Outcome Measures:
-
Utrophin Expression: Utrophin protein levels in the extensor digitorum longus (EDL) muscle were quantified by Western blot analysis.[5] Immunofluorescence was used to visualize utrophin localization at the sarcolemma.[5]
-
Muscle Function: The force drop in the EDL muscle after a series of eccentric contractions was measured to assess muscle resistance to stress-induced damage.[5]
-
Figure 2: Overview of the experimental workflows for this compound and SMT022357 preclinical studies.
Summary and Conclusion
Both this compound and SMT022357 have demonstrated the ability to upregulate utrophin and show therapeutic potential in the mdx mouse model of DMD. The available data suggests that both compounds can improve muscle health and function.
This compound (SMT C1100) showed a significant reduction in multiple pathological hallmarks of DMD in mdx mice, including inflammation, fibrosis, and muscle damage, leading to improved strength and fatigue resistance.[2][4][7][8] However, its clinical development was halted due to a lack of sustained efficacy in a Phase 2 trial.[1][3]
SMT022357, a second-generation modulator, was designed for an improved pharmacological profile.[4][5] Preclinical studies in mdx mice confirmed its ability to increase utrophin expression and protect muscle from contraction-induced damage.[5]
References
- 1. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of SMT022357 enantiomers and in vivo evaluation in a Duchenne muscular dystrophy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Daily Treatment with SMTC1100, a Novel Small Molecule Utrophin Upregulator, Dramatically Reduces the Dystrophic Symptoms in the mdx Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Analysis of Ezutromid and Other Aryl Hydrocarbon Receptor Antagonists for Utrophin Modulation in Duchenne Muscular Dystrophy Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ezutromid and other aryl hydrocarbon receptor (AhR) antagonists in the context of utrophin modulation, a therapeutic strategy for Duchenne muscular dystrophy (DMD). This document synthesizes experimental data, details methodologies for key experiments, and visualizes relevant biological pathways and workflows.
This compound (formerly SMT C1100) is a small molecule utrophin modulator that was developed for the treatment of Duchenne muscular dystrophy (DMD), a fatal X-linked muscle-wasting disease caused by mutations in the dystrophin gene.[1][2] Utrophin is a structural and functional homolog of dystrophin, and its upregulation is a promising therapeutic approach for all DMD patients, regardless of their specific mutation.[3] this compound was identified through a phenotypic screen and progressed to a Phase 2 clinical trial.[1][2] Although initial results at 24 weeks showed promise in reducing muscle damage and increasing utrophin levels, the trial ultimately failed to meet its primary endpoints at 48 weeks, leading to the discontinuation of its development.[1][2] Subsequent research revealed that this compound functions as an antagonist of the aryl hydrocarbon receptor (AhR), and that other AhR antagonists also upregulate utrophin, establishing AhR as a viable target for utrophin modulation.[4][5] The lack of sustained efficacy of this compound is thought to be due to its extensive metabolism, leading to reduced drug exposure over time.[4]
This guide compares this compound to other known AhR antagonists, presenting available quantitative data on their effects on utrophin and AhR expression, detailing the experimental protocols used to generate this data, and providing diagrams of the key signaling pathways and experimental workflows.
Comparative Efficacy of AhR Antagonists in Utrophin Modulation
The following tables summarize the quantitative data from in vitro studies comparing the effects of this compound with other AhR antagonists on utrophin and AhR expression at both the mRNA and protein levels.
Table 1: Comparison of AhR Antagonist Effects on Utrophin and AhR Protein Expression [4]
| Compound | Concentration | Fold Change in Utrophin Protein (vs. DMSO) | Fold Change in AhR Protein (vs. DMSO) | Cell Type | Duration of Treatment |
| This compound | 3 µM | ~1.5-fold | ~1.6-fold | Human DMD Myoblasts | 24 hours |
| GNF351 | 1 µM | ~2.7-fold | ~3.0-fold | Human DMD Myoblasts | 24 hours |
| CH223191 | 10 µM | Increased | No significant change | Human DMD Myoblasts | 24 hours |
| AHR antagonist 8 (SG-02) | 800 nM | 2.7-fold | Not Reported | Not Specified | Not Reported |
Table 2: Comparison of AhR Antagonist Effects on Gene Expression [4]
| Compound | Concentration | Fold Change in Utrophin (UTRN) mRNA | Fold Change in AhR mRNA | Fold Change in AhRR mRNA (AhR Repressor) | Fold Change in Cyp1b1 mRNA (AhR Target Gene) | Cell Type | Duration of Treatment |
| This compound | 3 µM | ~1.8-fold (mdx myoblasts), ~1.4-fold (human DMD myoblasts) | ~2.0-fold (mdx myoblasts), ~1.6-fold (human DMD myoblasts) | >50% decrease (both cell lines) | ~34% decrease (both cell lines) | mdx mouse and human DMD myoblasts | 24 hours |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
Human Duchenne muscular dystrophy (DMD) myoblasts and mdx mouse myoblasts were used for the in vitro experiments. Cells were cultured in a growth medium consisting of DMEM supplemented with 20% fetal bovine serum, 10% horse serum, 1% penicillin-streptomycin, and 1% glutamine. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For differentiation into myotubes, the growth medium was replaced with a differentiation medium (DMEM with 2% horse serum) when cells reached approximately 80% confluency.
Western Blotting for Utrophin and AhR Quantification
-
Protein Extraction: Differentiated myotubes were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail. The cell lysates were then centrifuged to pellet cellular debris, and the supernatant containing the protein was collected.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA (bicinchoninic acid) protein assay kit.
-
Gel Electrophoresis: Equal amounts of protein (typically 20-30 µg) from each sample were mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto a 4-15% SDS-polyacrylamide gel. Electrophoresis was performed to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: The membrane was blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for utrophin and AhR, diluted in the blocking buffer. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) was also used to normalize for protein loading.
-
Secondary Antibody Incubation: After washing the membrane with TBST, it was incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system. The band intensities were quantified using densitometry software.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA was extracted from treated and untreated myotubes using a commercially available RNA extraction kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction was performed using a real-time PCR system. The reaction mixture contained cDNA, forward and reverse primers for the target genes (Utrophin, AhR, AhRR, Cyp1b1) and a housekeeping gene (e.g., GAPDH or 18S rRNA), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.
-
Data Analysis: The relative expression of the target genes was calculated using the comparative Ct (ΔΔCt) method, where the expression levels were normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Sarepta Therapeutics and Summit Enter Into Exclusive [globenewswire.com]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ezutromid and Resveratrol as Aryl Hydrocarbon Receptor Antagonists for Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Duchenne Muscular Dystrophy (DMD) is a devastating X-linked genetic disorder characterized by progressive muscle degeneration. A promising therapeutic strategy for DMD involves the upregulation of utrophin, a dystrophin analogue, to compensate for its absence. The Aryl Hydrocarbon Receptor (AhR) signaling pathway has emerged as a key regulator of utrophin expression, making AhR antagonists a focal point of research. This guide provides a detailed, data-driven comparison of two such antagonists: Ezutromid, a synthetic compound developed specifically for DMD, and resveratrol (B1683913), a naturally occurring polyphenol.
Performance and Efficacy: A Quantitative Comparison
This compound was developed as a first-in-class utrophin modulator and reached Phase 2 clinical trials before its development was discontinued.[1][2] Resveratrol, a compound with known anti-inflammatory and antioxidant properties, has also been investigated for its therapeutic potential in DMD.[3] The following tables summarize the available quantitative data for a head-to-head comparison of their efficacy as AhR antagonists and their effects in preclinical and clinical settings.
| Parameter | This compound | Resveratrol | Source |
| Binding Affinity (KD) | 50 nM | Not Reported | [1][4] |
| AhR Antagonist Activity | Downregulates AhR-responsive genes (AhRR and Cyp1b1) | Inhibits transactivation of dioxin-inducible genes (e.g., CYP1A1) | [4][5] |
| Utrophin Upregulation (in vitro) | 1.5-fold increase in protein levels in human myoblasts | 43% increase in mRNA expression in mdx mice | [3][6] |
| Utrophin Upregulation (in vivo) | Increased utrophin levels in mdx mice | Not explicitly quantified at the protein level | [7] |
Table 1: In Vitro and Preclinical Efficacy as AhR Antagonists
| Study Population | This compound (PhaseOut DMD) | Resveratrol (Phase IIa Trial) | Source |
| Patient Population | 40 ambulatory boys with DMD (ages 5-10) | 11 patients with muscular dystrophies (including 5 with DMD, ages 12-46) | [8][9] |
| Dosage | 2500 mg, twice daily | 500-1500 mg, once daily (dose escalation) | [1][9] |
| Treatment Duration | 48 weeks | 24 weeks | [8][9] |
| Key Outcomes | 24 weeks: Significant reduction in muscle damage and inflammation. 48 weeks: Failed to meet primary and secondary endpoints. | 24 weeks: 10% increase in motor function scores (in some walking patients). | [2][9] |
| Adverse Events | Generally well-tolerated. | Diarrhea and abdominal pain noted in some patients. | [8][10] |
Table 2: Clinical Trial Overview
Mechanism of Action: Targeting the AhR Pathway
Both this compound and resveratrol exert their effects by antagonizing the Aryl Hydrocarbon Receptor. The canonical AhR signaling pathway is initiated by ligand binding, leading to the nuclear translocation of AhR and subsequent transcription of target genes. As antagonists, this compound and resveratrol interfere with this process, which in the context of DMD, leads to the upregulation of utrophin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of next generation utrophin modulators for Duchenne muscular dystrophy: Learning from clinical setbacks - American Chemical Society [acs.digitellinc.com]
- 3. Summit begins enrolment for Phase II PhaseOut DMD trial of this compound to treat DMD - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. PhaseOut DMD | DMD Hub [dmdhub.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Upregulation of utrophin improves the phenotype of Duchenne muscular dystrophy hiPSC-derived CMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol improves motor function in patients with muscular dystrophies: an open-label, single-arm, phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol, an antioxidant tested in DMD, DMB and Fukuyama's disease for 24 weeks, would improve motor function in less severe patients - Institut de Myologie [institut-myologie.org]
- 10. Resveratrol has antagonist activity on the aryl hydrocarbon receptor: implications for prevention of dioxin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Developmental Myosin as a Biomarker for Ezutromid's Effect on Muscle Damage in Duchenne Muscular Dystrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of developmental myosin as a biomarker for assessing the therapeutic efficacy of Ezutromid in reducing muscle damage in Duchenne muscular dystrophy (DMD). It compares developmental myosin with other relevant biomarkers and provides detailed experimental protocols and supporting data from clinical trials.
Executive Summary
This compound, a utrophin modulator, has been investigated for its potential to mitigate muscle damage in DMD, a fatal X-linked recessive disease characterized by the absence of dystrophin and a relentless cycle of muscle degeneration and regeneration.[1] A key challenge in the clinical development of new therapies for DMD is the identification of sensitive and specific biomarkers that can accurately reflect treatment effects on the underlying pathology. Developmental myosin, particularly the embryonic and neonatal isoforms of the myosin heavy chain (MyHC), is re-expressed in regenerating muscle fibers and serves as a direct indicator of muscle damage and repair.[2][3]
The Phase 2 clinical trial for this compound, PhaseOut DMD, utilized the quantification of developmental myosin-positive fibers in muscle biopsies as a key secondary endpoint to measure the drug's effect on muscle damage.[4][5] The trial demonstrated that treatment with this compound led to a statistically significant reduction in the percentage of developmental myosin-positive fibers, providing evidence of the drug's mechanism of action in reducing the ongoing muscle degeneration-regeneration cycle.[6][7] This guide delves into the data supporting the use of developmental myosin as a robust biomarker for this compound's therapeutic effect and compares it to other established and emerging biomarkers in the field.
Data Presentation: this compound's Effect on Developmental Myosin
The 24-week interim analysis of the PhaseOut DMD clinical trial provided compelling quantitative data on the reduction of developmental myosin in patients treated with this compound.
| Metric | Baseline | 24 Weeks | Change | 95% Confidence Interval |
| Mean Developmental Myosin (%) | 11.37% | 8.76% | -23% | -4.33, -0.90 |
Data from the PhaseOut DMD Clinical Trial Interim Analysis.[6][7]
Of the 22 patients included in this analysis, 14 demonstrated a decrease in developmental myosin levels, with five of those showing a reduction of over 40%.[7] This significant decrease in a biomarker directly reflecting muscle regeneration provides strong evidence for this compound's positive impact on muscle health.
Comparison of Muscle Damage Biomarkers
The selection of an appropriate biomarker is critical for the efficient and accurate assessment of therapeutic interventions in DMD. Below is a comparison of developmental myosin with other commonly used or investigated biomarkers.
| Biomarker | Methodology | Advantages | Disadvantages |
| Developmental Myosin | Immunohistochemistry/Immunofluorescence on muscle biopsy | - Directly reflects muscle regeneration and damage at the tissue level.[3] - High specificity for ongoing muscle repair.[8] - Correlates with clinical severity of dystrophinopathies.[4] | - Invasive (requires muscle biopsy).[9] - Analysis can be complex and requires specialized expertise.[10] - Potential for sampling error due to the patchy nature of muscle damage. |
| Creatine Kinase (CK) | Serum enzyme assay | - Non-invasive (blood test).[11] - Widely available and standardized assay. | - Lacks specificity; can be elevated due to exercise or other muscle trauma.[11] - Does not consistently correlate with disease progression or treatment response in all stages of DMD.[12] |
| Magnetic Resonance Imaging (MRI) T2 Relaxation Time | Non-invasive imaging | - Non-invasive and provides a global view of muscle health. - Sensitive to muscle inflammation and edema.[13] - Correlates with functional outcomes.[14] | - Less specific for the underlying cellular processes of degeneration and regeneration compared to histology. - Requires specialized equipment and analysis software. - Changes may be influenced by factors other than direct muscle fiber damage, such as fat infiltration.[13] |
| MicroRNAs (miRNAs) | RT-qPCR or sequencing from serum/plasma | - Non-invasive (blood test). - Potential for high sensitivity and specificity for muscle damage. | - Still in the exploratory phase for clinical trial use. - Standardization of assays and data analysis is ongoing.[15] - The biological role and stability of many circulating miRNAs are not fully understood. |
Experimental Protocols
Muscle Biopsy Procedure (as per PhaseOut DMD trial design)
A standardized protocol for obtaining muscle biopsies is crucial for reliable biomarker analysis. The PhaseOut DMD trial involved the following key steps:
-
Patient Selection: Ambulatory male patients aged 5-10 years with a confirmed DMD diagnosis.[5]
-
Biopsy Site: Biceps muscle.[8]
-
Procedure: An open muscle biopsy is performed under appropriate anesthesia and sterile conditions.[16]
-
Sample Handling: A portion of the biopsy is snap-frozen in isopentane (B150273) pre-cooled in liquid nitrogen and stored at -80°C for subsequent histochemical and immunofluorescence analysis.[16] Another portion may be fixed for other analyses.
-
Timing: Biopsies are taken at baseline (before treatment initiation) and at pre-specified follow-up time points (e.g., 24 or 48 weeks).[6]
Immunofluorescence Staining for Developmental Myosin in Frozen Human Muscle Sections
This protocol provides a detailed methodology for the immunofluorescent detection of developmental myosin heavy chain in frozen human muscle biopsy sections.
Materials and Reagents:
-
Frozen muscle biopsy sections (5-10 µm thick) on charged microscope slides
-
Phosphate-buffered saline (PBS)
-
Blocking solution: 10% normal goat serum in PBS with 0.1% Triton X-100
-
Primary antibody: Mouse monoclonal anti-embryonic myosin heavy chain (e.g., F1.652 from the Developmental Studies Hybridoma Bank)
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Coverslips
-
Humidified chamber
Procedure:
-
Section Preparation:
-
Allow frozen sections to air dry at room temperature for 30 minutes.
-
Fix the sections in pre-chilled acetone (B3395972) for 10 minutes at -20°C.
-
Wash the slides three times for 5 minutes each in PBS.
-
-
Blocking:
-
Carefully dry the area around the tissue section.
-
Apply blocking solution to cover the tissue section and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-embryonic myosin heavy chain antibody in the blocking solution to its optimal concentration.
-
Gently remove the blocking solution from the slides.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides three times for 10 minutes each in PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the blocking solution.
-
Apply the diluted secondary antibody to the tissue sections and incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the slides three times for 10 minutes each in PBS, protected from light.
-
Incubate with DAPI solution for 5 minutes for nuclear staining.
-
Rinse briefly in PBS.
-
Mount the slides with a coverslip using an appropriate mounting medium.
-
-
Imaging and Quantification:
-
Visualize the stained sections using a fluorescence microscope.
-
Capture images of multiple fields of view per section.
-
Quantify the percentage of developmental myosin-positive fibers by counting the number of positive fibers and dividing by the total number of fibers in the analyzed area. Automated image analysis software can be used for unbiased quantification.[10]
-
Mandatory Visualizations
Caption: this compound's mechanism of action in reducing muscle damage.
Caption: Workflow for assessing this compound's effect on developmental myosin.
Conclusion
The data from the PhaseOut DMD clinical trial strongly support the validation of developmental myosin as a sensitive and specific biomarker for assessing the therapeutic effect of this compound on muscle damage in Duchenne muscular dystrophy. The significant reduction in developmental myosin-positive fibers following treatment provides direct evidence of a positive biological response at the tissue level. While non-invasive biomarkers such as MRI T2 and serum-based markers offer advantages in terms of patient comfort and the ability to perform more frequent assessments, developmental myosin remains a crucial tool for confirming the mechanism of action of drugs targeting the muscle degeneration-regeneration cycle. For researchers and drug development professionals in the DMD field, the use of developmental myosin as a biomarker, in conjunction with other clinical and functional endpoints, provides a robust framework for evaluating the potential of novel therapeutic agents.
References
- 1. biocompare.com [biocompare.com]
- 2. Immunofluorescence Labelling of Skeletal Muscle in Development, Regeneration, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Myosin Heavy Chain Antibodies | Invitrogen [thermofisher.com]
- 4. PhaseOut DMD | DMD Hub [dmdhub.org]
- 5. biocompare.com [biocompare.com]
- 6. This compound Significantly Reduced Muscle Damage in DMD [globenewswire.com]
- 7. actionduchenne.org [actionduchenne.org]
- 8. actionduchenne.org [actionduchenne.org]
- 9. Muscle Biopsy Evaluation in Neuromuscular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biomarkers in Duchenne Muscular Dystrophy: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Creatine Kinase-MM/Proto-oncogene Tyrosine-Protein Kinase Receptor as a Sensitive Indicator for Duchenne Muscular Dystrophy Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Skeletal muscle water T2 as a biomarker of disease status and exercise effects in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MR biomarkers predict clinical function in Duchenne muscular dystrophy - iNMD [imagingnmd.org]
- 15. Embryonic myosin is a regeneration marker to monitor utrophin-based therapies for DMD. — Department of Paediatrics [paediatrics.ox.ac.uk]
- 16. Muscle Biopsy [neuromuscular.wustl.edu]
Assessing the Specificity of Ezutromid for the Aryl Hydrocarbon Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ezutromid's specificity for the Aryl Hydrocarbon Receptor (AhR) against other known AhR antagonists. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound's potential in AhR-related studies.
Introduction to this compound and the Aryl Hydrocarbon Receptor
This compound is a small molecule that was initially investigated as a utrophin modulator for the treatment of Duchenne muscular dystrophy (DMD)[1][2][3]. Subsequent research employing chemical proteomics and phenotypic profiling identified the aryl hydrocarbon receptor (AhR) as a direct molecular target of this compound[1][2][4]. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to various environmental and endogenous compounds. Upon ligand binding, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) on DNA, thereby modulating the transcription of target genes such as CYP1A1, CYP1B1, and the AhR repressor (AhRR). Studies have demonstrated that this compound functions as an AhR antagonist, inhibiting the transcriptional activity of the receptor[1][5].
Quantitative Comparison of AhR Antagonists
To assess the specificity and potency of this compound as an AhR antagonist, its performance is compared with two well-characterized AhR antagonists, GNF-351 and CH-223191. The following tables summarize the key quantitative data from binding and functional assays.
Table 1: Binding Affinity of Compounds to the Aryl Hydrocarbon Receptor
| Compound | Assay Type | Parameter | Value (nM) | Source |
| This compound | Chemical Proteomics | KD | 50 | [1][2] |
| GNF-351 | Competitive Photoaffinity Ligand Binding Assay | IC50 | 62 | [2][6][7] |
| CH-223191 | Not Specified | Kd | 496 ± 82 |
Table 2: Functional Antagonist Activity of Compounds on the Aryl Hydrocarbon Receptor
| Compound | Assay Type | Agonist | Cell Line | Parameter | Value (nM) | Source |
| GNF-351 | DRE-Luciferase Reporter Assay | TCDD | HepG2 40/6 | IC50 | 8.5 | [6] |
| CH-223191 | DRE-Luciferase Reporter Assay | TCDD | Not Specified | IC50 | 30 | [1][4][5][8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.
Materials:
-
Purified AhR protein or liver cytosol containing AhR
-
[3H]-TCDD (radiolabeled AhR agonist)
-
Test compounds (this compound, GNF-351, CH-223191)
-
Binding buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a reaction tube, incubate a fixed concentration of [3H]-TCDD with the purified AhR preparation in the presence of varying concentrations of the test compound or vehicle control.
-
Incubate the mixture for a defined period (e.g., 2 hours at 20°C) to reach binding equilibrium.
-
Separate the bound from unbound radioligand. This can be achieved by methods such as hydroxylapatite (HAP) assay or filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Plot the percentage of specific binding of [3H]-TCDD against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
AhR-Dependent Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to antagonize the AhR-mediated transcription of a reporter gene.
Materials:
-
A human cell line stably transfected with a luciferase reporter gene under the control of an AhR-responsive promoter (e.g., HepG2 40/6).
-
Cell culture medium and supplements.
-
A known AhR agonist (e.g., TCDD).
-
Test compounds (this compound, GNF-351, CH-223191).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 1 hour).
-
Add a fixed concentration of the AhR agonist (e.g., TCDD) to the wells, except for the negative control wells.
-
Incubate the plate for an appropriate time (e.g., 4-24 hours) to allow for reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the data to the vehicle control and the agonist-only control.
-
Plot the percentage of inhibition of luciferase activity against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the antagonist that reduces the agonist-induced luciferase activity by 50%.
Quantitative Real-Time PCR (qPCR) for AhR Target Gene Expression
This assay quantifies the changes in mRNA levels of AhR target genes in response to treatment with a test compound.
Materials:
-
A suitable cell line (e.g., human DMD myoblasts or mdx mouse myoblasts).
-
Test compound (this compound).
-
RNA extraction kit.
-
Reverse transcription kit for cDNA synthesis.
-
qPCR master mix.
-
Primers for AhR target genes (CYP1B1, AhRR) and a housekeeping gene (e.g., GAPDH or S13).
-
qPCR instrument.
Procedure:
-
Culture the cells and treat them with the test compound (e.g., 3 µM this compound for 24 hours) or vehicle control.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression.
-
Normalize the expression of the target genes to the expression of the housekeeping gene.
-
Compare the normalized expression levels in the treated samples to the vehicle-treated control samples. A downregulation of AhR-responsive genes like AhRR and CYP1B1 indicates antagonist activity[1][10][11].
Visualizing Pathways and Workflows
The following diagrams illustrate the AhR signaling pathway and the experimental workflows described above.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. revvity.com [revvity.com]
- 11. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles in Ezutromid-Treated Myoblasts
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles in myoblasts treated with Ezutromid, a former investigational drug for Duchenne Muscular Dystrophy (DMD), and other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals working on novel therapies for DMD.
Introduction to this compound and Utrophin Modulation
Duchenne Muscular Dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. This compound (formerly SMT C1100) was developed as an orally administered small molecule designed to upregulate the expression of utrophin.[1][2] Utrophin is a protein that is structurally and functionally similar to dystrophin and is expressed during fetal development but is largely replaced by dystrophin in mature muscle fibers.[1] In DMD patients, a compensatory upregulation of utrophin is observed, and it is theorized that further increasing its expression could ameliorate the dystrophic pathology.[1] this compound's development was discontinued (B1498344) after a Phase 2 clinical trial failed to show sustained efficacy.[3]
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Antagonism
Subsequent research has identified the Aryl Hydrocarbon Receptor (AhR) as the molecular target of this compound.[3] this compound acts as an AhR antagonist.[3] In the absence of a ligand, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, it translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating their transcription. By antagonizing this pathway, this compound was shown to influence the expression of utrophin and other AhR-responsive genes in myoblasts.[3]
Comparative Gene Expression Analysis
This section presents a summary of the known effects of this compound on gene expression in dystrophic myoblasts and compares them to the intended primary outcomes of two alternative therapeutic strategies for DMD: micro-dystrophin gene therapy and exon skipping.
| Therapeutic Strategy | Target Gene(s) | Observed Effect on Gene/Protein Expression in Myoblasts | References |
| This compound (AhR Antagonist) | Utrophin (UTRN) | ▲ Increased mRNA expression (2.0-fold in mdx myoblasts, 1.6-fold in human DMD myoblasts) | [3] |
| Aryl Hydrocarbon Receptor (AhR) | ▲ Increased mRNA expression | [3] | |
| AhR Repressor (AhRR) | ▼ Decreased mRNA expression (more than halved) | [3] | |
| Cytochrome P450 1B1 (Cyp1b1) | ▼ Decreased mRNA expression (~34% decrease) | [3] | |
| Micro-dystrophin Gene Therapy | Dystrophin (DMD) | ▲ Expression of truncated, functional micro-dystrophin protein | [4] |
| Exon Skipping (e.g., Eteplirsen) | Dystrophin (DMD) | ▲ Restoration of the reading frame, leading to the expression of a shorter, partially functional dystrophin protein | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in the analysis of this compound-treated myoblasts.
Myoblast Cell Culture and Treatment
-
Cell Lines: Human Duchenne Muscular Dystrophy (DMD) myoblasts and murine mdx myoblasts are commonly used models.
-
Culture Conditions: Myoblasts are cultured in a growth medium (e.g., DMEM supplemented with 20% fetal bovine serum, 1% penicillin-streptomycin, and other growth factors like basic fibroblast growth factor) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: For gene expression analysis, myoblasts are seeded in appropriate culture plates and allowed to adhere. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at a final concentration (e.g., 3 μM) for a specified duration (e.g., 24 hours). Control cells are treated with the same concentration of the vehicle (DMSO).
RNA Isolation and Reverse Transcription
-
RNA Extraction: Total RNA is extracted from the treated and control myoblasts using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using silica (B1680970) columns.
-
RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA can be assessed by agarose (B213101) gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
Quantitative Real-Time PCR (RT-qPCR)
-
Primer Design: Gene-specific primers for the target genes (e.g., UTRN, AHR, AHRR, CYP1B1) and a stable housekeeping gene (e.g., GAPDH, ACTB) are designed using primer design software and validated for specificity and efficiency.
-
qPCR Reaction: The qPCR reaction is set up using a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), the synthesized cDNA, and the gene-specific primers.
-
Thermal Cycling: The reaction is performed in a real-time PCR cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end to verify the specificity of the amplified product.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target gene is normalized to the expression of the housekeeping gene in the treated samples relative to the control samples.
Visualizing Signaling Pathways and Workflows
To better understand the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: this compound's Mechanism via AhR Antagonism.
Caption: Workflow for Gene Expression Analysis.
Caption: Comparison of DMD Therapeutic Approaches.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PhaseOut DMD | DMD Hub [dmdhub.org]
- 3. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. Progress and prospects in antisense oligonucleotide-mediated exon skipping therapies for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Link Between Ezutromid's AhR Antagonism and Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ezutromid, a known Aryl Hydrocarbon Receptor (AhR) antagonist, and its validated effects on downstream signaling pathways. The primary focus is on the mechanism linking AhR antagonism to the upregulation of utrophin, a protein of therapeutic interest in Duchenne Muscular Dystrophy (DMD). We present a compilation of experimental data comparing this compound with other relevant AhR modulators, detailed experimental protocols for key validation assays, and visual representations of the involved signaling pathways and experimental workflows.
Executive Summary
This compound, initially developed as a utrophin modulator for DMD, has been identified as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR) with a binding affinity (Kd) of 50 nM.[1][2] This antagonism is the primary mechanism through which this compound is understood to exert its effects on downstream gene expression, including the upregulation of utrophin. Experimental evidence demonstrates that this compound treatment leads to a significant decrease in the expression of AhR-responsive genes, such as Cytochrome P450 1B1 (CYP1B1) and the AhR Repressor (AhRR), while concurrently increasing utrophin expression in both mouse and human myoblasts.[3][4] Comparative studies with other AhR antagonists, such as GNF-351 and CH-223191, further validate this mechanistic link, showing that these compounds also modulate utrophin levels.[5][6] While the precise signaling cascade connecting AhR antagonism to utrophin upregulation is still under investigation, the available data strongly support AhR as a viable therapeutic target for utrophin modulation.[5][7]
Comparative Analysis of AhR Antagonists
The following tables summarize the quantitative data from key experiments comparing the effects of this compound and other AhR antagonists on downstream signaling markers.
Table 1: Effect of this compound on AhR-Responsive Gene Expression in Myoblasts
| Treatment (3 µM for 24h) | Cell Line | Change in AhRR mRNA Expression (Fold Change vs. DMSO) | Change in CYP1B1 mRNA Expression (Fold Change vs. DMSO) | Change in Utrophin mRNA Expression (Fold Change vs. DMSO) |
| This compound | mdx mouse myoblasts | ~0.45 | ~0.66 | ~1.5 |
| This compound | Human DMD myoblasts | ~0.48 | ~0.66 | ~1.6 |
| Data derived from RT-qPCR analysis. All changes were statistically significant (p<0.0001).[3][4] |
Table 2: Comparative Effects of AhR Antagonists on Utrophin and AhR Protein Levels in Human DMD Myoblasts
| Treatment | Concentration | Change in Utrophin Protein Level (Fold Change vs. DMSO) | Change in AhR Protein Level (Fold Change vs. DMSO) |
| GNF-351 | 10 µM | ~2.7 | ~3.0 |
| CH-223191 | 10 µM | ~1.5 | No significant change |
| Data derived from Western Blot analysis.[5][6] |
Table 3: In Vivo Efficacy of Second-Generation AhR Antagonist SMT022357 in mdx Mice
| Treatment | Outcome | Result |
| SMT022357 (30 mg/kg daily for 5 weeks) | Utrophin protein levels in diaphragm | 20% increase |
| Centrally nucleated fibers in diaphragm | 35.9% decrease | |
| Necrotic area in diaphragm | 56.6% reduction | |
| Data derived from in vivo studies in a mouse model of DMD.[3] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
References
- 1. Chronic aryl hydrocarbon receptor activity impairs muscle mitochondrial function with tobacco smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic aryl hydrocarbon receptor activity impairs muscle mitochondrial function with tobacco smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - Inhibition of AhR improves cortical bone and skeletal muscle function via preservation of neuromuscular junctions [insight.jci.org]
- 5. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Russell group research reveals molecular target of the Utrophin modulator this compound — Department of Pharmacology [pharm.ox.ac.uk]
A Comparative Review of First and Second-Generation Utrophin Modulators for Duchenne Muscular Dystrophy
A detailed analysis of the evolution, efficacy, and underlying mechanisms of small molecule therapeutics aimed at upregulating utrophin as a substitute for dystrophin in the treatment of Duchenne Muscular Dystrophy (DMD).
Duchenne muscular dystrophy (DMD) is a fatal, X-linked genetic disorder characterized by the absence of the dystrophin protein, leading to progressive muscle degeneration and weakness. A promising therapeutic strategy for all DMD patients, irrespective of their specific mutation, is the upregulation of utrophin, a functional and structural analogue of dystrophin.[1][2] Utrophin is expressed at the sarcolemma during fetal development and is replaced by dystrophin in mature muscle fibers.[3] In dystrophin-deficient muscle, utrophin is naturally upregulated and can partially compensate for the lack of dystrophin, making its modulation a key area of research.[1][4] This guide provides a comparative review of the first and second-generation small molecule utrophin modulators, with a focus on their preclinical and clinical development, mechanism of action, and the experimental data supporting their potential.
The Evolution from First to Second-Generation Modulators
The journey of utrophin modulators began with high-throughput screening (HTS) to identify compounds capable of increasing utrophin promoter activity.[5][6] This led to the discovery of the first-generation modulator, ezutromid (formerly SMT C1100), which progressed to clinical trials. However, challenges with its metabolic stability and clinical efficacy spurred the development of second-generation compounds, such as SMT022357, with improved physicochemical and pharmacokinetic properties.[7][8]
First-Generation Utrophin Modulator: this compound (SMT C1100)
This compound was the pioneering orally bioavailable small molecule designed to increase utrophin transcription.[5][6] Identified through a phenotypic screen using a luciferase reporter assay, this compound showed promise in preclinical models.[5][6]
Mechanism of Action: Recent studies have revealed that this compound functions as an antagonist of the aryl hydrocarbon receptor (AhR).[5][9][10] While the precise downstream pathway linking AhR antagonism to utrophin upregulation is still under investigation, it is thought to involve the stabilization of the peroxisome proliferator-activated receptor gamma coactivator (PGC1α).[5]
Preclinical and Clinical Performance: In preclinical studies using the mdx mouse model of DMD, daily oral administration of this compound led to increased utrophin levels, improved muscle strength, and enhanced resistance to exercise.[5] These encouraging results led to its advancement into clinical trials. A Phase 1b trial in boys with DMD showed that this compound was safe and well-tolerated.[1] An open-label Phase 2 trial (PhaseOut DMD) initially showed positive interim results at 24 weeks, with a statistically significant reduction in muscle damage and a modest increase in utrophin protein levels.[11] However, the 48-week data failed to meet the primary and secondary endpoints, leading to the discontinuation of its development.[5][9] The lack of sustained efficacy was potentially attributed to the extensive metabolism of this compound in humans, leading to reduced exposure over time.[9]
Second-Generation Utrophin Modulator: SMT022357
Learning from the challenges with this compound, a second-generation modulator, SMT022357, was developed with an improved metabolic profile and enhanced physicochemical properties.[7][8] SMT022357 is structurally related to this compound and shares its mechanism of action.[12]
Mechanism of Action: Like this compound, SMT022357 is an aryl hydrocarbon receptor (AhR) antagonist.[5] The improved design aimed for greater stability and sustained activity in vivo.
Preclinical Performance: Preclinical studies in the mdx mouse model demonstrated the superior potential of SMT022357. Oral administration resulted in increased utrophin expression in skeletal, respiratory, and cardiac muscles.[7][13] This led to improved sarcolemmal stability, a significant reduction in muscle regeneration, necrosis, and fibrosis, and enhanced protection against contraction-induced damage.[7][13] Notably, utrophin expression was observed along the entire length of the muscle fiber, independent of fiber type.[7][8]
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies of first and second-generation utrophin modulators.
| In Vitro Utrophin Upregulation | First-Generation (this compound) | Second-Generation (SMT022357) |
| Cell Line | Murine H2K-mdx utrnA-luc | Murine H2K-mdx utrnA-luc |
| Assay | Luciferase Reporter | Luciferase Reporter |
| Maximal Fold Increase (Luciferase) | Not explicitly stated in provided abstracts | ~3-fold vs. vehicle[7] |
| Cell Line | Murine Myoblasts | Murine Myoblasts |
| Assay | RT-qPCR | RT-qPCR |
| Fold Increase (Utrophin mRNA) | ~1.3-fold (30% increase)[7] | ~1.5-fold (50% increase)[7] |
| Cell Line | Murine DMD Cells | Murine DMD Cells |
| Assay | Western Blot | Western Blot |
| Fold Increase (Utrophin Protein) | ~2.0-fold[7] | ~2.5-fold at 10 µM[7] |
| In Vivo Efficacy in mdx Mice | First-Generation (this compound) | Second-Generation (SMT022357) |
| Utrophin Protein Increase (EDL Muscle) | Not explicitly stated in provided abstracts | ~1.5 to 1.6-fold[14] |
| Reduction in Muscle Necrosis | Significant reduction[7] | Significant reduction[7] |
| Reduction in Muscle Regeneration | Significant reduction[7] | Significant reduction[7] |
| Improvement in Muscle Function | Increased muscle strength and resistance to exercise[5] | Improved resistance to stretch-induced damage[7][8] |
| Effect on Cardiac and Diaphragm Muscle | Increased utrophin expression[7] | Increased utrophin expression and reduced fibrosis in the diaphragm[7][13] |
Key Experimental Methodologies
A summary of the key experimental protocols used to evaluate utrophin modulators is provided below.
1. In Vitro Utrophin Promoter Activation Assay:
-
Cell Line: H2K-mdx myoblasts containing a stably integrated human utrophin promoter (8.4 kb) linked to a luciferase reporter gene (utrnA-luc).[7]
-
Protocol:
-
Cells are plated in 96-well plates and incubated.
-
Test compounds are added at various concentrations.
-
After a defined incubation period (e.g., 24 hours), luciferase activity is measured as a readout of utrophin promoter activation.[7]
-
2. In Vitro Utrophin mRNA and Protein Quantification:
-
Cell Lines: Murine myoblasts or immortalized DMD patient-derived myoblasts (iDMD cells).[7][14]
-
Protocol:
-
Cells are treated with the test compound or vehicle for a specified duration (e.g., 2-3 days).
-
For mRNA analysis, RNA is extracted, reverse transcribed to cDNA, and quantified using quantitative real-time PCR (RT-qPCR).[7]
-
For protein analysis, cell lysates are prepared, and utrophin protein levels are quantified by Western blotting or a homogenous time-resolved fluorescence (HTRF) assay.[7][14]
-
3. In Vivo Efficacy Studies in mdx Mice:
-
Animal Model: Dystrophin-deficient mdx mice.
-
Protocol:
-
Mice are dosed orally on a daily basis with the test compound or vehicle for a defined period (e.g., 5 weeks).[14]
-
At the end of the treatment period, various skeletal muscles (e.g., tibialis anterior, extensor digitorum longus (EDL)), diaphragm, and heart are harvested.
-
Histological Analysis: Muscle sections are stained to assess utrophin localization and levels (immunofluorescence), as well as markers of pathology such as necrosis, regeneration (e.g., developmental myosin), and fibrosis.[7][11]
-
Physiological Assessment: Muscle function is evaluated by measuring parameters like resistance to contraction-induced damage (force drop after eccentric contractions).[7][8]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in utrophin modulation and a typical experimental workflow for evaluating utrophin modulators.
Caption: Proposed signaling pathway for utrophin modulation by AhR antagonists.
Caption: General experimental workflow for the development of utrophin modulators.
Conclusion and Future Directions
The development of utrophin modulators represents a significant advancement in the pursuit of a universal therapy for DMD. The journey from the first-generation compound, this compound, to the second-generation SMT022357, highlights the importance of iterative drug design to improve pharmacokinetic and pharmacodynamic properties. While this compound's clinical development was halted, the insights gained, particularly the identification of AhR as a molecular target, have paved the way for a more rational, target-based approach to drug discovery.[10]
The preclinical data for the second-generation modulator, SMT022357, are highly encouraging, demonstrating robust utrophin upregulation and significant amelioration of the dystrophic phenotype in the mdx mouse model.[7][13] Future research will likely focus on advancing these improved compounds into clinical trials and further elucidating the downstream signaling pathways of AhR-mediated utrophin regulation. The ultimate goal remains the development of a safe and effective utrophin modulator that can provide a meaningful clinical benefit to all individuals living with Duchenne muscular dystrophy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dystrophin- and Utrophin-Based Therapeutic Approaches for Treatment of Duchenne Muscular Dystrophy: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational Regulation of Utrophin by miRNAs | PLOS One [journals.plos.org]
- 4. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Second-generation compound for the modulation of utrophin in the therapy of DMD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Russell group research reveals molecular target of the Utrophin modulator this compound — Department of Pharmacology [pharm.ox.ac.uk]
- 11. actionduchenne.org [actionduchenne.org]
- 12. researchgate.net [researchgate.net]
- 13. Summit Therapeutics Publishes Preclinical Data On Disease-Modifying Potential Of Utrophin Modulation In DMD - BioSpace [biospace.com]
- 14. Synthesis of SMT022357 enantiomers and in vivo evaluation in a Duchenne muscular dystrophy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Ezutromid
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ezutromid are paramount for laboratory safety and environmental protection. While specific disposal protocols for this compound are not extensively documented due to its status as a research chemical whose clinical development was terminated, this guide provides procedural steps based on its known chemical properties and general best practices for laboratory waste management.[1][2]
Chemical and Physical Properties
This compound, also known as SMT C1100, is a benzoxazole (B165842) utrophin modulator that was investigated for the treatment of Duchenne muscular dystrophy (DMD).[2][3] Its key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 945531-77-1 | [4] |
| Molecular Formula | C₁₉H₁₅NO₃S | [4] |
| Molecular Weight | 337.39 g/mol | [4] |
| EC₅₀ (Utrophin Modulation) | 0.91 µM | [3] |
| IC₅₀ (CYP1A2 Inhibition) | 5.4 µM | [3] |
Health Hazard Information
According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance with the following classifications:
-
Skin corrosion/irritation (Category 2) [4]
-
Serious eye damage/eye irritation (Category 2A) [4]
-
May cause respiratory irritation [5]
The GHS hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[4] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound.
Experimental Protocol: General Handling and Use in the Laboratory
The following protocol outlines the general steps for handling this compound in a research setting.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE) :
-
Preparation of Solutions : For in vitro experiments, this compound can be dissolved in solvents such as DMSO.[6] For example, a stock solution can be prepared by dissolving this compound in DMSO to a concentration of 3 mg/ml.[6]
-
Experimental Application : In cell-based assays, such as those using human DMD cells, treatment with this compound has been shown to increase utrophin protein levels.[3] A typical concentration for such an experiment might be around 0.3 µM for a 3-day treatment period.[3]
-
Post-Experiment Handling : All equipment and surfaces that have come into contact with this compound should be decontaminated. Any contaminated PPE should be removed and disposed of as chemical waste.
Mechanism of Action: Utrophin Modulation
This compound was developed to increase the production of utrophin, a protein that is structurally similar to dystrophin.[2] In individuals with DMD, the absence of dystrophin leads to muscle degeneration.[2] this compound is believed to act as an antagonist of the aryl hydrocarbon receptor (AhR), which in turn leads to the upregulation of utrophin.[1] This mechanism is illustrated in the diagram below.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. caymanchem.com [caymanchem.com]
Personal protective equipment for handling Ezutromid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Ezutromid (CAS 945531-77-1). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining a secure research environment.
Hazard Identification and Safety Summary
This compound is a benzoxazole (B165842) derivative investigated for its role as a utrophin modulator.[1] Safety data sheets (SDS) from various suppliers present conflicting information regarding its hazard classification. Some sources classify this compound as a skin and eye irritant, while others indicate no significant hazards.[2][3] Given this discrepancy, it is prudent to handle this compound with a high degree of caution, assuming it to be a hazardous substance.
Key recommendations:
-
Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling the compound.
-
In the absence of a clear consensus, treat this compound as a potential skin and eye irritant.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is mandatory to minimize exposure risk when handling this compound.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if dust generation is likely. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the supplier-specific Safety Data Sheet (SDS).
-
Don all required Personal Protective Equipment (PPE).
-
Ensure a chemical fume hood or other ventilated enclosure is operational.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weigh paper) and clean them thoroughly after use.
-
-
Dissolution:
-
Consult relevant literature or internal protocols for appropriate solvents. This compound is soluble in DMSO.[2]
-
Add solvent to the solid compound slowly to avoid splashing.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within a designated and well-ventilated area.
-
Avoid direct contact with the substance.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weigh paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.
-
-
Sharps Waste:
-
Dispose of any sharps (e.g., needles, razor blades) contaminated with this compound in a designated sharps container for hazardous chemical waste.
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazard (e.g., "Skin and Eye Irritant").
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Protocols and Mechanism of Action
This compound was developed as a utrophin modulator for the potential treatment of Duchenne muscular dystrophy (DMD).[4] Its mechanism of action has been identified as an antagonist of the Aryl Hydrocarbon Receptor (AhR).
Signaling Pathway
The antagonism of the AhR by this compound is believed to lead to the upregulation of utrophin expression. The precise downstream signaling cascade is still under investigation.
Key Experimental Methodologies
The following are examples of experimental protocols that have been used to study the effects of this compound:
-
Cell-Based Reporter Assays: To quantify the upregulation of utrophin promoter activity, a common method involves using a luciferase reporter gene linked to the utrophin promoter in a suitable cell line (e.g., C2C12 myoblasts). Cells are treated with varying concentrations of this compound, and the resulting luciferase activity is measured as an indicator of promoter activation.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is employed to measure changes in the mRNA levels of the utrophin gene and other target genes in cells or tissues treated with this compound.
-
Western Blotting: To assess the protein levels of utrophin, western blotting is performed on lysates from cells or tissues exposed to this compound. This allows for the quantification of utrophin protein expression.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
